molecular formula C13H26N4O4S B1682487 (-)-S-Timolol CAS No. 91524-16-2

(-)-S-Timolol

Cat. No.: B1682487
CAS No.: 91524-16-2
M. Wt: 334.44 g/mol
InChI Key: GTPDQODZJOVTPX-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-timolol hemihydrate is a hydrate, which is the hemihydrate form of the (S)-(-) (more active) enantiomer of timolol. It has a role as an antihypertensive agent, an anti-arrhythmia drug, a beta-adrenergic antagonist and an antiglaucoma drug. It contains a (S)-timolol (anhydrous).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Timolol competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle. This leads to diminished actions of catecholamines, which normally bind to adrenergic receptors and exert sympathetic effects leading to an increase in blood pressure and heart rate.[A179521] Beta(1)-receptor blockade by timolol leads to a decrease in both heart rate and cardiac output during rest and exercise, and a decrease in both systolic and diastolic blood pressure.[A179524,A179527] In addition to this, a reduction in reflex orthostatic hypotension may also occur. The blockade of beta(2) receptors by timolol in the blood vessels leads to a decrease in peripheral vascular resistance, reducing blood pressure.[L6724,L6727,L6733] The exact mechanism by which timolol reduces ocular pressure is unknown at this time, however, it likely decreases the secretion of aqueous humor in the eye.[L6730] According to one study, the reduction of aqueous humor secretion may occur through the decreased blood supply to the ciliary body resulting from interference with the active transport system or interference with prostaglandin biosynthesis.[A179515]
beta-Adrenergic blocker
Following topical application to the eye, timolol maleate reduces both elevated and normal intraocular pressure in patients with or without open angle (chronic simple, noncongestive) glaucoma or ocular hypertension. Timolol reduces intraocular pressure with little or no effect on accommodation or pupillary size. In patients with elevated intraocular pressure, timolol reduces mean intraocular pressure by about 25-33%. The drug appears to be equally effective in light and dark colored eyes. ... The exact mechanism by which beta-blockers, including timolol, reduce intraocular pressure has not been clearly defined. Fluorophotometric studies suggest that reduced aqueous humor formation is the predominant effect. beta-Adrenergic blocking agents may block endogenous catecholamine stimulated increases in cyclic adenosine monophosphate concentrations within the ciliary processes and subsequent formation of aqueous humor. Timolol appears to cause little or no change in aqueous humor outflow facility. ... In some studies, timolol maleate applied topically to one eye reduced intraocular pressure in both eyes;  the mechanism of this effect has not been elucidated. ... A slight decrease in the intraocular hypotensive effect may occur during the first 3 wk of timolol therapy, and tolerance may develop with prolonged use;  however, the intraocular pressure lowering effect has been maintained for at least 3 yr with continuous use of the drug in some patients. /Timolol maleate/
Timolol maleate has pharmacologic actions similar to those of other beta-adrenergic blocking agents. The principal physiologic action of timolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). Unlike atenolol and metoprolol, timolol is not a beta1-selective adrenergic blocking agent;  timolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors. Timolol also does not exhibit the intrinsic sympathomimetic activity seen with pindolol or the membrane stabilizing activity possessed by propranolol or pindolol. ... By inhibiting myocardial beta1-adrenergic receptors, timolol produces negative chronotropic and inotropic activity. The negative chronotropic action of timolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by as much as 30%. High doses of the drug may produce sinus arrest, especially in patients with SA node disease (eg, sick sinus syndrome). Timolol also slows conduction in the atrioventricular node. Timolol usually produces a slight reduction in cardiac output, probably secondary to its effect on heart rate. The decrease in myocardial contractility and heart rate produced by timolol leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. ... Timolol suppresses plasma renin activity and suppresses the renin aldosterone-angiotensin system. The renin lowering effect of beta-adrenergic blocking agents may lead to a minimal reduction in glomerular filtration rate and occasionally may reduce renal blood flow;  however, other mechanisms (eg, decreased cardiac output, unopposed alpha-mediated renal vasoconstriction) also probably contribute to these effects. Because of the suppression of aldosterone production, beta-adrenergic blocking agents usually produce no measurable increases in plasma volume or sodium and water retention. ... The precise mechanism of timolol's hypotensive effect has not been determined. Timolol may transiently increase peripheral vascular resistance at rest and with exercise, but peripheral vascular resistance usually returns to baseline with continued administration of the drug. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. /Timolol maleate/

CAS No.

91524-16-2

Molecular Formula

C13H26N4O4S

Molecular Weight

334.44 g/mol

IUPAC Name

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrate

InChI

InChI=1S/C13H24N4O3S.H2O/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h10,14,18H,4-9H2,1-3H3;1H2/t10-;/m0./s1

InChI Key

GTPDQODZJOVTPX-PPHPATTJSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.O

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O

Appearance

Solid powder

boiling_point

100

melting_point

202-203
202.0 °C
71.5-72.5 °C

Other CAS No.

26839-75-8

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

26921-17-5 (maleate (1:1) salt)

shelf_life

Solutions of timolol maleate are stable up to a pH of 12. In general, timolol ophthalmic solutions should be protected from light and stored in tight containers at 15-30 °C and protected from freezing. ... Timolol gel-forming ophthalmic solution should be stored at 15-25 °C. /Timolol Maleate/
Timolol maleate tablets should be stored in well closed, light resistant containers at a temperature less than 40 °C, preferably between 15-30 °C. /Timolol maleate/

solubility

soluble in wate

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
Blocadren
L 714,465
L-714,465
L714,465
MK 950
MK-950
MK950
Optimol
Timacar
Timolol
Timolol Hemihydrate
Timolol Maleate
Timolol Maleate, (1:1) Salt
Timoptic
Timoptol

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of (-)-S-Timolol in Glaucoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-S-Timolol, a non-selective β-adrenergic receptor antagonist, remains a cornerstone in the management of glaucoma. Its primary therapeutic effect lies in the reduction of intraocular pressure (IOP), a major risk factor for the progression of this neurodegenerative disease. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning the action of this compound. We will delve into its interaction with β-adrenergic receptors in the ciliary body, the subsequent modulation of intracellular signaling cascades, and the ultimate impact on aqueous humor dynamics. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a significant and modifiable risk factor. The production and drainage of aqueous humor, a clear fluid that nourishes the anterior segment of the eye, are the primary determinants of IOP. This compound, the S-enantiomer of timolol, effectively lowers IOP by reducing the rate of aqueous humor production by the ciliary epithelium.[1] This guide will provide a detailed exploration of its mechanism of action, intended for an audience engaged in ophthalmic research and drug development.

Molecular Target and Binding Affinity

The primary molecular targets of this compound are the β-adrenergic receptors, specifically the β1 and β2 subtypes, which are G-protein coupled receptors located on the cell membranes of the ciliary epithelium.[2] this compound acts as a non-selective antagonist, binding to these receptors and preventing their activation by endogenous catecholamines such as epinephrine and norepinephrine.[2][3] The S-enantiomer is significantly more potent than the R-enantiomer.[4][5]

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound and its enantiomer to β-adrenergic receptors is a critical determinant of its pharmacological activity. The following table summarizes the equilibrium dissociation constants (Ki) from competitive radioligand binding assays.

CompoundReceptor SubtypeKi (nM)Species/TissueReference
This compound β1-adrenergic1.97-[2]
β2-adrenergic2.0-[2]
(+)-R-Timolol β-adrenergic (undifferentiated)Approx. 3x less potent than S-timololRabbit iris-ciliary body[6]
β-adrenergic (extraocular)50 to 90 times less potent than S-timolol-[6]

Signaling Pathways in the Ciliary Epithelium

The binding of this compound to β-adrenergic receptors on the ciliary epithelium initiates a cascade of intracellular events that ultimately leads to a reduction in aqueous humor secretion. While the canonical pathway involves the modulation of cyclic adenosine monophosphate (cAMP), evidence also points to cAMP-independent mechanisms.

cAMP-Dependent Pathway

Activation of β-adrenergic receptors by agonists typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, including ion channels and transporters, promoting aqueous humor secretion. By blocking these receptors, this compound prevents this signaling cascade, leading to a decrease in cAMP production and a subsequent reduction in the secretion of aqueous humor.

cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts timolol This compound timolol->beta_receptor Blocks catecholamines Catecholamines catecholamines->beta_receptor Activates atp ATP pka Protein Kinase A (PKA) camp->pka Activates ion_transporters Ion Transporters & Channels pka->ion_transporters Phosphorylates secretion Aqueous Humor Secretion ion_transporters->secretion Increases cluster_membrane Ciliary Epithelial Cell Membrane beta_receptor β-Adrenergic Receptor na_h_exchanger Na+/H+ Exchanger beta_receptor->na_h_exchanger Inhibits cl_hco3_exchanger Cl-/HCO3- Exchanger beta_receptor->cl_hco3_exchanger Inhibits solute_flux Net Solute Flux na_h_exchanger->solute_flux Contributes to cl_hco3_exchanger->solute_flux Contributes to na_k_atpase Na+/K+ ATPase na_k_atpase->solute_flux Contributes to k_channel K+ Channel k_channel->solute_flux Contributes to cl_channel Cl- Channel cl_channel->solute_flux Contributes to timolol This compound timolol->beta_receptor Blocks secretion Aqueous Humor Secretion solute_flux->secretion Drives start Start prep_membranes Prepare Receptor-Containing Cell Membranes start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

References

Stereospecific Binding of S-Timolol to Beta-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and various cardiovascular conditions.[1][2] It exists as two stereoisomers, (S)-Timolol and (R)-Timolol. The therapeutic efficacy of Timolol is primarily attributed to the (S)-enantiomer, which exhibits significantly higher affinity and potency for beta-adrenergic receptors compared to its (R)-counterpart.[3][4] This technical guide provides an in-depth exploration of the stereospecific binding of S-Timolol to beta-adrenergic receptors, presenting quantitative binding data, detailed experimental protocols for assessing receptor interaction, and a visualization of the associated signaling pathways. Understanding this stereoselectivity is paramount for the rational design and development of more targeted and efficacious beta-blockers.

Quantitative Analysis of Stereospecific Binding

The interaction of Timolol enantiomers with beta-adrenergic receptors (β-ARs) demonstrates marked stereospecificity. S-Timolol consistently shows a much higher affinity for both β1- and β2-adrenergic receptors than R-Timolol. This difference in binding affinity translates directly to a significant disparity in their pharmacological potency.

Table 1: Comparative Binding Affinities and Potency of Timolol Enantiomers

EnantiomerReceptor SubtypeParameterValueTissue/SystemReference
S-Timolol β1 & β2 (non-selective)Potency Ratio (S vs. R)~54 times more potentRat atria[3][4]
R-Timolol β1 & β2 (non-selective)Activity Ratio (S vs. R)~30 times less activeRat atrial preparations[3]
S-Timolol β-adrenergic receptorsIsomeric Activity Ratio44Rabbit Heart[5]
R-Timolol β-adrenergic receptorsIsomeric Activity Ratio0.82Rabbit Ciliary Process[5]
R-Timolol β-adrenergic receptorsPotency vs. S-Timolol~1/3 as potentRabbit iris-ciliary body (³H-dihydroalprenolol displacement)[6]
R-Timolol β-adrenergic receptorsPotency vs. S-Timolol50 to 90 times less potentGuinea pig pulmonary and atrial receptors (isoproterenol antagonism)[6]

Note: The exact binding affinities (Ki or Kd values) in nanomolar concentrations were mentioned to be determined in studies but specific numerical values were not consistently provided across the search results. The table reflects the reported relative potencies and activities.

Experimental Protocols

The characterization of S-Timolol's binding to beta-adrenergic receptors relies on a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay for Beta-Adrenergic Receptors

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and the affinity of a ligand for a receptor (Kd or Ki).[7]

Objective: To determine the binding affinity (Ki) of S-Timolol and R-Timolol for β1- and β2-adrenergic receptors.

Materials:

  • Receptor Source: Membranes isolated from tissues or cells expressing beta-adrenergic receptors (e.g., rat heart, lungs, brain, or transfected cell lines).[7][8]

  • Radioligand: A high-affinity, non-selective beta-adrenergic antagonist radiolabeled with a radioisotope, such as (-)-[¹²⁵I]iodocyanopindolol (ICYP) or [³H]dihydroalprenolol (DHA).[3][9]

  • Competitors: S-Timolol, R-Timolol, and a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.[7]

  • Subtype-Selective Antagonists (for differentiation): CGP 20712 A (β1-selective) and ICI 118,551 (β2-selective).[3]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).[9][10]

  • Scintillation Counter: For quantifying radioactivity.

Protocol:

  • Membrane Preparation:

    • Homogenize the tissue or cells in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]

  • Competition Binding Assay:

    • Set up a series of tubes or a 96-well plate.

    • To each well, add a constant amount of membrane preparation.

    • Add increasing concentrations of the unlabeled competitor (S-Timolol or R-Timolol).

    • Add a constant, low concentration of the radioligand (typically near its Kd value).

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[9]

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activity

This assay measures the functional consequence of beta-adrenergic receptor antagonism. S-Timolol, as an antagonist, will inhibit the agonist-stimulated production of cyclic AMP (cAMP) by adenylyl cyclase.

Objective: To determine the potency of S-Timolol and R-Timolol in antagonizing agonist-induced adenylyl cyclase activation.

Materials:

  • Receptor Source: Membranes from cells or tissues expressing functional beta-adrenergic receptors coupled to adenylyl cyclase.

  • Agonist: A beta-adrenergic agonist such as isoproterenol.

  • Antagonists: S-Timolol and R-Timolol.

  • Assay Components: ATP (substrate), a radioactive tracer like [α-³²P]ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and other necessary ions and buffers.[11][12]

  • Separation System: Dowex and alumina chromatography columns to separate cAMP from ATP and other nucleotides.[11]

Protocol:

  • Assay Setup:

    • Prepare a reaction mixture containing the cell membranes, ATP, [α-³²P]ATP, and a phosphodiesterase inhibitor in a suitable buffer.

    • Prepare tubes with a fixed concentration of the agonist (isoproterenol).

    • Add increasing concentrations of the antagonist (S-Timolol or R-Timolol) to these tubes.

    • Include control tubes for basal activity (no agonist) and maximal stimulation (agonist only).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the membrane preparation.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

    • Terminate the reaction, for example, by adding a stop solution and boiling.

  • cAMP Separation and Quantification:

    • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other phosphorylated compounds using sequential Dowex and alumina column chromatography.[11]

    • Quantify the amount of [³²P]cAMP produced using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase activity at each antagonist concentration.

    • Plot the percentage of inhibition against the log of the antagonist concentration to generate a dose-response curve.

    • Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response. This value is a measure of the antagonist's potency.

Signaling Pathways and Visualizations

S-Timolol acts as an antagonist at beta-adrenergic receptors, thereby blocking the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine.

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs).[13] Upon agonist binding, they activate a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[13][14] Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cAMP.[14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a cellular response.[13][14] S-Timolol competitively binds to the receptor, preventing this cascade from being initiated by agonists.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Norepinephrine) Receptor Beta-Adrenergic Receptor Agonist->Receptor Binds & Activates S_Timolol S-Timolol (Antagonist) S_Timolol->Receptor Binds & Blocks Gs_protein Gs Protein (inactive) Receptor->Gs_protein Activates Gs_protein_active Gs Protein (active) AC Adenylyl Cyclase (inactive) Gs_protein_active->AC Activates AC_active Adenylyl Cyclase (active) cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling and the inhibitory action of S-Timolol.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the affinity of S-Timolol.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation: Membranes + Radioligand + Competitor (S-Timolol) Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand & Competitor Solutions Ligand_Prep->Incubation Filtration 4. Vacuum Filtration Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Data_Analysis 7. Calculate Specific Binding, IC50, and Ki Counting->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship: Stereospecificity of Timolol Binding

The structural difference between S-Timolol and R-Timolol leads to a significant difference in their binding affinity and subsequent pharmacological effect.

Stereospecificity_Logic Chirality Chiral Center in Timolol S_Enantiomer S-Timolol Chirality->S_Enantiomer R_Enantiomer R-Timolol Chirality->R_Enantiomer Receptor_Binding_Site Beta-Adrenergic Receptor Binding Site S_Enantiomer->Receptor_Binding_Site High_Affinity High Affinity Binding R_Enantiomer->Receptor_Binding_Site Low_Affinity Low Affinity Binding Receptor_Binding_Site->High_Affinity Optimal Fit Receptor_Binding_Site->Low_Affinity Suboptimal Fit High_Potency High Potency Antagonism High_Affinity->High_Potency Low_Potency Low Potency Antagonism Low_Affinity->Low_Potency

References

The Stereoselective Pharmacology of Timolol: A Comparative Analysis of S- and R-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Timolol, a non-selective β-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and has applications in treating hypertension, angina pectoris, and myocardial infarction.[1] As a chiral molecule, it exists as two enantiomers, S-Timolol and R-Timolol. While the commercially available formulation, Timoptic®, is the levo-isomer (S-Timolol), a growing body of research highlights the distinct pharmacological profiles of the individual enantiomers, suggesting potential therapeutic advantages for the R-isomer, particularly in ophthalmology.[2][3] This technical guide provides a comprehensive comparison of the pharmacological properties of S-Timolol and R-Timolol, detailing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Core Pharmacological Profiles: A Tale of Two Enantiomers

The primary mechanism of action for timolol involves the competitive blockade of β1- and β2-adrenergic receptors, which mitigates the effects of catecholamines like epinephrine and norepinephrine.[1] This blockade leads to reduced cardiac output and a decrease in aqueous humor production in the eye, the latter being the therapeutic basis for its use in glaucoma.[1][4] However, the stereochemistry of the timolol molecule significantly influences its interaction with these receptors.

S-Timolol , the commercially utilized enantiomer, is consistently reported as the more potent of the two at β-adrenergic receptors throughout the body.[3][5] This high potency, however, is also associated with systemic side effects such as bradycardia, hypotension, and bronchospasm due to the blockade of extraocular β-receptors.[5]

R-Timolol , in contrast, exhibits a fascinating pharmacological profile. While it is less potent than S-Timolol at systemic β-receptors, it retains significant efficacy in reducing intraocular pressure.[6][7] This suggests a degree of ocular selectivity that could translate into a more favorable safety profile, minimizing the risk of systemic adverse events.[3]

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the key quantitative data comparing the pharmacological properties of S-Timolol and R-Timolol based on preclinical and clinical studies.

ParameterS-TimololR-TimololPotency Ratio (S/R)Tissue/ReceptorReference
β-Adrenergic Receptor Binding Affinity
ICYP Binding InhibitionMore PotentLess Potent~30xRat Atria (β1 & β2)[3]
³H-Dihydroalprenolol DisplacementMore PotentLess Potent~3xRabbit Iris-Ciliary Body[7]
Functional Antagonist Activity
Isoprenaline-induced Chronotropic ActionMore PotentLess Potent~54xRat Atria[3]
Isoprenaline-induced Effects (Pulmonary & Atrial)More PotentLess Potent50-90xAnimal Models[7]
Isoprenaline-induced Heart Rate IncreaseComparableComparable-Healthy Men[6]
Isoprenaline-induced Forearm Blood Flow IncreaseComparableComparable-Healthy Men[6]
Isoprenaline-induced Finger TremorComparableComparable-Healthy Men[6]
Intraocular Pressure (IOP) Reduction
IOP Lowering EfficacyMore PotentLess Potent~3xRabbit (α-chymotrypsin hypertensive eyes)[7]

Key Experimental Methodologies

The characterization of the pharmacological profiles of S-Timolol and R-Timolol relies on a suite of well-established experimental protocols.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of the enantiomers to β-adrenergic receptors.

Objective: To quantify the affinity of S-Timolol and R-Timolol for β1- and β2-adrenergic receptors.

Principle: This competitive binding assay measures the ability of unlabeled S-Timolol or R-Timolol to displace a radiolabeled ligand (e.g., (-)-[¹²⁵I]iodocyanopindolol - ICYP) from the receptors in a tissue preparation.[3] The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki), a measure of binding affinity.

Detailed Protocol:

  • Membrane Preparation:

    • Harvest tissues rich in β-adrenergic receptors (e.g., rat atria, rabbit iris-ciliary body).[3][7]

    • Homogenize the tissue in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet multiple times to remove endogenous substances.

    • Resuspend the final pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, add the prepared cell membranes.

    • Add a fixed concentration of the radioligand (e.g., ICYP).

    • Add varying concentrations of the unlabeled competitor (S-Timolol or R-Timolol).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a separate set of wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Isoprenaline Challenge)

This assay assesses the functional consequence of receptor binding, specifically the antagonist activity of the timolol enantiomers.

Objective: To determine the potency of S-Timolol and R-Timolol in antagonizing the physiological effects of a β-adrenergic agonist (isoproterenol).

Principle: The ability of the timolol enantiomers to inhibit the dose-dependent response of a tissue or physiological parameter to the β-agonist isoproterenol is measured. The shift in the isoproterenol dose-response curve in the presence of the antagonist is used to calculate the antagonist's potency (pA₂ value).

Detailed Protocol:

  • In Vitro (e.g., Isolated Rat Atria):

    • Isolate the atria from a rat and mount them in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

    • Record the spontaneous beating rate of the atria (chronotropic effect).

    • Establish a cumulative concentration-response curve for isoproterenol by adding increasing concentrations of the agonist to the organ bath and recording the increase in heart rate.

    • Wash out the isoproterenol and allow the atria to return to their baseline rate.

    • Incubate the atria with a fixed concentration of either S-Timolol or R-Timolol for a predetermined period.

    • Repeat the cumulative concentration-response curve for isoproterenol in the presence of the timolol enantiomer.

  • In Vivo (e.g., Human Studies):

    • Administer either placebo, S-Timolol, or R-Timolol to healthy volunteers in a double-blind, randomized manner.[6]

    • After a specified time, infuse isoproterenol at increasing doses.

    • Measure physiological responses such as heart rate, forearm blood flow, and finger tremor at each isoproterenol dose.[6]

  • Data Analysis:

    • Plot the response (e.g., increase in heart rate) against the logarithm of the isoproterenol concentration for both the control and antagonist-treated conditions.

    • Determine the dose of isoproterenol required to produce a 50% of the maximal response (EC₅₀) in the absence and presence of the antagonist.

    • The dose ratio (the ratio of the EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence) is calculated.

    • A Schild plot can be constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes described, the following diagrams have been generated using the DOT language.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Pharmacological Intervention BAR β-Adrenergic Receptor G Gs Protein BAR->G Agonist Binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G->AC Activation ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Increased Heart Rate, Aqueous Humor Production) PKA->CellularResponse Phosphorylation of Target Proteins Timolol S-Timolol or R-Timolol Timolol->BAR Competitive Antagonism

Caption: β-Adrenergic Receptor Signaling Pathway and Timolol Antagonism.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Harvest (e.g., Rat Atria) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet (Receptor Source) Centrifugation->MembranePellet Incubation Incubation with: - Radioligand (ICYP) - Unlabeled Competitor  (S/R-Timolol) MembranePellet->Incubation Filtration Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Radioligand Binding Assay Workflow.

G cluster_control Control Condition cluster_treatment Antagonist Treatment cluster_analysis Data Analysis Baseline Establish Baseline (e.g., Atrial Rate) IsoproterenolDoseResponse Isoproterenol Dose-Response Curve Baseline->IsoproterenolDoseResponse AntagonistIncubation Incubate with S- or R-Timolol Baseline->AntagonistIncubation EC50 EC₅₀ Comparison IsoproterenolDoseResponse->EC50 ShiftedDoseResponse Isoproterenol Dose-Response Curve (in presence of Timolol) AntagonistIncubation->ShiftedDoseResponse ShiftedDoseResponse->EC50 pA2 pA₂ Determination (Schild Plot) EC50->pA2

Caption: Functional Antagonism Assay Workflow.

Conclusion

The pharmacological profiles of S-Timolol and R-Timolol are distinctly different, with S-Timolol demonstrating greater potency at both ocular and systemic β-adrenergic receptors. However, the significant intraocular pressure-lowering effect of R-Timolol, coupled with its reduced systemic activity, presents a compelling case for its development as a potentially safer alternative for the treatment of glaucoma. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of these and other chiral drugs, paving the way for more targeted and safer therapeutic interventions.

References

In Vitro Beta-Blocking Potency of (-)-S-Timolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro beta-blocking potency of (-)-S-Timolol, the levorotatory isomer of Timolol. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research. This document outlines the quantitative measures of its potency, detailed experimental protocols for its characterization, and the underlying signaling pathways of its mechanism of action.

Quantitative Assessment of Beta-Blocking Potency

The in vitro beta-blocking potency of this compound has been determined through various pharmacological assays, primarily focusing on its affinity for β-adrenergic receptors and its functional antagonism of agonist-induced responses. The data presented below summarizes key quantitative parameters from scientific literature.

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound

ParameterReceptor SubtypeTissue/Cell LineValueReference
Potency Ratio (S- vs. R-Timolol) β-adrenergicRat Atria~54 times more potent[1][2]
KB (-log M) β-adrenergic (vs. (-)-adrenaline)Human Atrium10.10 ± 0.09[3]
KB (-log M) β-adrenergic (vs. (-)-noradrenaline)Human Atrium9.43 ± 0.07[3]
pA2 β-adrenergicNot SpecifiedNot Directly Provided in Snippets
Binding Affinity β1 and β2-adrenoceptorsRat Atrial PreparationsNanomolar concentrations[1]

Note: pA2 is a measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While the term is mentioned in the context of Schild analysis, specific pA2 values for this compound were not explicitly found in the provided search results.

Experimental Protocols

The characterization of the in vitro beta-blocking potency of this compound relies on well-established experimental methodologies. The following sections detail the protocols for two key types of assays.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Membrane Preparations: Cell membranes from tissues or cultured cells expressing β-adrenergic receptors (e.g., rat atria, CHO or HEK293 cells expressing human β1 or β2 receptors).

  • Radioligand: A high-affinity radiolabeled antagonist, such as (-)-[125I]iodocyanopindolol (ICYP) or [³H]-Dihydroalprenolol (DHA).[1][4]

  • Competitor: this compound in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, non-selective β-blocker (e.g., 10 µM Propranolol).[4]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[4]

  • Filtration Apparatus: Glass fiber filters and a cell harvester for separating bound from free radioligand.

  • Detection: Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in the assay buffer.[4]

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Controls:

    • Total Binding: Membranes and radioligand only.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled antagonist.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[4]

Functional Antagonism Assay (Schild Analysis)

This assay measures the ability of this compound to inhibit the functional response induced by a β-adrenergic agonist in an isolated tissue or cell-based system.

Objective: To determine the pA2 value of this compound, which quantifies its potency as a competitive antagonist.

Materials:

  • Isolated Tissue: Spontaneously beating rat atria or human atrial preparations are commonly used.[1][3]

  • Agonist: A β-adrenergic agonist such as (-)-isoprenaline or (-)-adrenaline.[1][3]

  • Antagonist: this compound at various concentrations.

  • Physiological Salt Solution: Krebs-Henseleit solution or similar, aerated with 95% O2 / 5% CO2 and maintained at a constant temperature.

  • Measurement Apparatus: A force transducer or similar equipment to measure the chronotropic (heart rate) or inotropic (force of contraction) response.

Protocol:

  • Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.

  • Control Agonist Response: A cumulative concentration-response curve for the agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.

  • Agonist Response in the Presence of Antagonist: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

  • Repeat: Steps 3 and 4 are repeated with different concentrations of this compound.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is the intercept of this line with the x-axis.[5][6][7]

Signaling Pathways and Experimental Workflows

The beta-blocking action of this compound is mediated through its interaction with the β-adrenergic signaling pathway. The following diagrams, generated using Graphviz, illustrate this pathway and the workflows of the key experimental protocols.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Adrenaline) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds & Activates S_Timolol This compound S_Timolol->Beta_Receptor Binds & Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: Beta-Adrenergic Signaling Pathway and the Action of this compound.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing β-Receptors start->prep incubate Incubate Membranes with: - Radioligand (e.g., [125I]ICYP) - Varying concentrations of this compound prep->incubate controls Set up Controls: - Total Binding (no competitor) - Non-specific Binding (excess unlabeled antagonist) incubate->controls equilibrate Allow to Reach Equilibrium incubate->equilibrate filter Rapid Filtration (Separate bound from free radioligand) equilibrate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end Schild_Analysis_Workflow start Start prep Prepare Isolated Tissue (e.g., Rat Atria) start->prep control_curve Generate Control Agonist Concentration-Response Curve prep->control_curve wash_incubate Wash and Incubate Tissue with a Fixed Concentration of this compound control_curve->wash_incubate agonist_curve Generate Agonist Concentration-Response Curve in the Presence of this compound wash_incubate->agonist_curve repeat_loop Repeat for Multiple This compound Concentrations agonist_curve->repeat_loop repeat_loop->wash_incubate Next Concentration analyze Schild Plot Analysis (Determine pA2) repeat_loop->analyze All Concentrations Tested end End analyze->end

References

The Ocular Hypotensive Efficacy of (-)-S-Timolol: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of (-)-S-Timolol on intraocular pressure (IOP) in various preclinical animal models. Timolol, the S-enantiomer, is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of glaucoma.[1][2] Its primary mechanism of action involves the reduction of aqueous humor production, which in turn lowers IOP.[1][2][3] This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathway and experimental workflows to support ongoing research and development in ophthalmology.

Quantitative Efficacy of Timolol Enantiomers on Intraocular Pressure

The following tables summarize the quantitative effects of this compound and its R-enantiomer on IOP across different animal models. These data facilitate a comparative analysis of their potency and efficacy.

Table 1: Effects of this compound on Intraocular Pressure in Various Animal Models
Animal ModelDrug ConcentrationIOP ReductionDuration of EffectKey FindingsReference
Rabbits (Normotensive and Water-Loaded)0.5%Significant reduction in IOP.At least 6 hours.D-timolol (the R-enantiomer) showed similar ocular hypotensive effects.[4]
Rabbits (α-chymotrypsin induced hypertension)Not specifiedEqually effective as epinephrine and isoproterenol.Maintained over an 8-day period of multiple instillations.Propranolol showed weaker activity.[5][6]
Rats (Experimental Glaucoma Model)0.5%Significant reduction in IOP (p<0.05).Not specifiedBoth Timolol and Timolol XE formulations were effective and also protected retinal ganglion cells.[7]
Dogs (Normotensive)0.5%16.1% mean reduction (2.5 mmHg).Maximal effect at 2-4 hours, remained reduced for 12 hours.A contralateral effect (9.0% IOP reduction in the untreated eye) was observed.[8]
Monkeys (Cynomolgus, Normotensive)0.5%Approximately 30% reduction from pre-dose values.Stable after 2 doses.In contrast to dogs, monkeys showed a significant response to timolol.[9]
Table 2: Comparative Potency of this compound and (+)-R-Timolol in Rabbits
ParameterThis compound(+)-R-TimololRelative PotencyAnimal ModelReference
IOP Lowering More PotentLess PotentR-enantiomer is about one-third as potent.Rabbit (α-chymotrypsin hypertensive eyes)[10]
Aqueous Humor Formation Reduction More PotentLess PotentR-enantiomer is about one-third as potent.Rabbit[10]
β-adrenergic Receptor Binding (iris-ciliary body) Higher AffinityLower AffinityR-enantiomer is about one-third as potent in displacing ³H-dihydroalprenolol.Rabbit[10]
Pulmonary & Atrial β-receptor Antagonism High PotencyLow PotencyR-enantiomer is 50 to 90 times less potent.Guinea Pig[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of typical experimental protocols used to assess the effects of timolol on IOP.

Rabbit Model of Ocular Hypertension
  • Animal Species: New Zealand White or albino rabbits are commonly used.[10][11]

  • Induction of Hypertension: Ocular hypertension can be induced by an intracameral injection of α-chymotrypsin.[6][10] Another method involves water-loading the animals (oral administration of water) to cause a transient increase in IOP.[4][6]

  • Drug Administration: A precise volume (e.g., 50-100 µL) of the test solution (e.g., 0.5% Timolol) is administered topically to the cornea of one eye, with the contralateral eye often serving as a control or receiving a vehicle.[4][9]

  • IOP Measurement: Intraocular pressure is measured at baseline and at various time points post-instillation. A calibrated tonometer (e.g., pneumatonometer) is used for this purpose, often under light anesthesia or in conscious, trained animals.[5][12]

  • Aqueous Humor Dynamics: To assess the mechanism of action, aqueous humor formation rates can be measured, sometimes involving techniques like fluorophotometry or the collection of aqueous humor for analysis.[13]

Rat Model of Experimental Glaucoma
  • Animal Species: Adult male Sprague-Dawley or other rat strains are utilized.[7][14]

  • Induction of Glaucoma: A mild and sustained elevation of IOP can be induced by an intracameral injection of India ink followed by laser trabecular photocoagulation.[7]

  • Drug Administration: Daily topical application of the drug (e.g., 0.5% Timolol) is performed.[7]

  • IOP Measurement: IOP is measured weekly using a tonometer suitable for small animals.[7]

  • Neuroprotection Assessment: To evaluate the protective effects on retinal ganglion cells (RGCs), retinal sections are prepared for histological analysis to determine RGC number at the end of the study.[7]

Visualized Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of complex biological and experimental processes.

Signaling Pathway of this compound in the Ciliary Body

G NE Norepinephrine/ Epinephrine BetaReceptor β-Adrenergic Receptor (Ciliary Epithelium) NE->BetaReceptor Activates AC Adenylate Cyclase BetaReceptor->AC Stimulates STimolol This compound STimolol->BetaReceptor Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates IonTransport Ion Transport Mechanisms PKA->IonTransport Phosphorylates AHF Aqueous Humor Formation IonTransport->AHF Drives IOP Reduced Intraocular Pressure AHF->IOP Leads to

Caption: Mechanism of this compound action on intraocular pressure.

Experimental Workflow for IOP Assessment in Rabbits

G A Animal Acclimatization (e.g., New Zealand Rabbits) B Baseline IOP Measurement (T0) A->B C Induce Ocular Hypertension (Optional, e.g., α-chymotrypsin) B->C D Randomization into Groups (Vehicle, Test Article) C->D E Topical Administration (e.g., 50µL of 0.5% this compound) D->E F IOP Measurement at Multiple Time Points (T1, T2, T4, T6, T8 hr) E->F G Data Collection & Analysis F->G H Statistical Comparison (vs. Baseline & Vehicle) G->H

Caption: Preclinical workflow for evaluating ocular hypotensive agents.

Discussion and Conclusion

The data consistently demonstrate that this compound is a potent agent for lowering IOP in a variety of animal models, including rabbits, rats, and monkeys.[7][9][10] Its mechanism, through the blockade of β-adrenergic receptors in the ciliary body to reduce aqueous humor secretion, is well-established.[2][3] The R-enantiomer, (+)-R-Timolol, also exhibits IOP-lowering effects, albeit with significantly less β-blocking activity, suggesting a potential for a dissociated therapeutic effect with an improved systemic safety profile.[4][10] This observation warrants further investigation.

It is critical to note the interspecies variability in response. For instance, the IOP of dogs appears less responsive to timolol compared to monkeys and rabbits, highlighting the importance of appropriate animal model selection in preclinical studies.[9][15]

This technical guide provides a foundational resource for scientists engaged in the development of novel glaucoma therapies. The summarized data, detailed protocols, and clear visual aids are intended to streamline experimental design and facilitate the interpretation of results in this critical area of ophthalmic research.

References

An In-depth Technical Guide to the Molecular Targets of (-)-S-Timolol Beyond Beta-Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-S-Timolol is a non-selective β-adrenergic receptor antagonist widely utilized in the management of glaucoma and other cardiovascular conditions. Its primary mechanism of action involves the blockade of β1 and β2-adrenergic receptors, leading to a reduction in aqueous humor production and a decrease in heart rate and blood pressure. However, emerging evidence suggests that the pharmacological profile of this compound extends beyond its interaction with beta-receptors. This technical guide provides a comprehensive overview of the known and potential non-beta-adrenergic molecular targets of this compound. We delve into the existing literature to summarize the quantitative data, provide detailed experimental protocols for the key experiments cited, and present visual representations of the relevant signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers investigating the off-target effects of this compound and for professionals involved in the development of safer and more targeted therapeutics.

Introduction to the Off-Target Profile of this compound

The therapeutic efficacy of a drug is intrinsically linked to its interaction with specific molecular targets. While the on-target effects of this compound at β-adrenergic receptors are well-characterized, a growing body of research is dedicated to elucidating its off-target interactions. These unintended molecular interactions can contribute to both the therapeutic and adverse effects of a drug. A thorough understanding of a drug's off-target profile is, therefore, crucial for a complete safety and efficacy assessment.

This guide focuses on the molecular targets of this compound that are distinct from the β-adrenergic receptors. We will explore its interaction with enzymes, such as carbonic anhydrase, and its potential effects on ion channels. For each identified target, we will present the available quantitative data, detail the experimental methodologies used for its characterization, and provide visual diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.

Carbonic Anhydrase: A Non-Canonical Target

One of the most significant non-beta-adrenergic targets of this compound is carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Interaction and Mechanism

This compound has been shown to act as a non-competitive activator of human carbonic anhydrase isoforms I and II (HCA I and HCA II)[1]. This is noteworthy as carbonic anhydrase inhibitors are also a mainstay in glaucoma therapy, and their concomitant use with Timolol is common clinical practice[2].

The activation mechanism is non-competitive, indicating that Timolol binds to a site on the enzyme that is distinct from the substrate-binding site in the active site cavity[1]. Kinetic studies have shown that Timolol increases the maximum velocity (Vmax) of the enzyme's reaction without affecting the Michaelis constant (Km)[1]. Docking studies suggest that Timolol binds near the entrance of the active site cavity, in proximity to the proton shuttle residue, His64. It is hypothesized that this binding facilitates the proton transfer rate, thereby enhancing the enzyme's catalytic activity[1]. Despite this documented interaction, the binding is considered to be weak[1].

Quantitative Data
TargetIsoform(s)Interaction TypeQuantitative Data (Ka)Reference
Carbonic AnhydraseHCA I, HCA IINon-competitive ActivatorNot Reported[1]
Experimental Protocol: Carbonic Anhydrase Activity Assay

The following is a representative protocol for a colorimetric assay to determine the effect of this compound on carbonic anhydrase activity, based on the esterase activity of the enzyme.

Objective: To measure the activation of human carbonic anhydrase (HCA) I and II by this compound.

Principle: The esterase activity of CA is measured by monitoring the hydrolysis of a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. An increase in the rate of p-nitrophenol production in the presence of Timolol indicates enzyme activation.

Materials:

  • Purified human carbonic anhydrase I and II

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HCA I and HCA II in Tris-HCl buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water) and create a series of dilutions to test a range of concentrations.

    • Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer to each well.

    • Add the HCA I or HCA II solution to the appropriate wells.

    • Add the different dilutions of this compound to the test wells. For control wells, add the solvent vehicle.

    • Include a blank control with no enzyme.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of Timolol.

    • Plot the reaction velocity against the Timolol concentration to determine the activation profile.

    • The data can be fitted to an appropriate enzyme kinetics model for non-competitive activation to estimate the activation constant (Ka), if saturation is achieved.

Signaling Pathway and Workflow Diagrams

G cluster_0 Ciliary Epithelium CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzed by HCO3 HCO3- + H+ H2CO3->HCO3 CA Carbonic Anhydrase (HCA I/II) Aqueous_Humor Aqueous Humor Formation HCO3->Aqueous_Humor Leads to Timolol This compound Timolol->CA Activates

Caption: Proposed mechanism of Carbonic Anhydrase activation by this compound.

G cluster_workflow Experimental Workflow: Characterizing Enzyme Activation start Hypothesize Drug-Enzyme Interaction assay_dev Develop Enzyme Activity Assay (e.g., Colorimetric) start->assay_dev control_exp Measure Basal Enzyme Activity assay_dev->control_exp test_exp Measure Activity with Varying Drug Concentrations assay_dev->test_exp data_analysis Analyze Kinetic Data (Vmax, Km) control_exp->data_analysis test_exp->data_analysis mechanism Determine Mechanism (Competitive, Non-competitive, etc.) data_analysis->mechanism quantify Calculate Activation Constant (Ka) mechanism->quantify conclusion Confirm/Refute Activation quantify->conclusion G cluster_workflow General Workflow for Off-Target Identification start Test Compound (e.g., this compound) in_silico In Silico Screening (Target Prediction, Docking) start->in_silico in_vitro In Vitro Screening (Broad Receptor Panel) start->in_vitro hit_id Hit Identification in_silico->hit_id in_vitro->hit_id hit_val Hit Validation (Dose-Response, Orthogonal Assays) hit_id->hit_val mechanism Mechanism of Action Studies (e.g., Kinetics, Functional Assays) hit_val->mechanism in_vivo In Vivo Relevance Assessment (Animal Models, PK/PD) mechanism->in_vivo conclusion Characterized Off-Target Profile in_vivo->conclusion

References

Pharmacokinetics and Metabolism of S-Timolol in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of S-Timolol, the biologically active levorotatory enantiomer of timolol. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of S-Timolol is critical for optimizing its therapeutic use in conditions such as glaucoma and hypertension, and for anticipating potential drug-drug interactions.

Pharmacokinetic Profile

S-Timolol undergoes rapid absorption and extensive metabolism following both oral and topical administration. Its disposition generally follows first-order kinetics and can be described by a one-compartment model for oral delivery.[1]

Absorption

Following oral administration, timolol is rapidly and almost completely absorbed, though it is subject to considerable first-pass metabolism in the liver.[2] Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours.[1][3] When administered as an ophthalmic solution, timolol is also absorbed systemically, with approximately 80% of a topical dose potentially reaching systemic circulation.[4] This systemic exposure from eye drops is sufficient to cause adrenergic β-blockade.[4]

Distribution

Timolol exhibits a relatively large volume of distribution, reported as 1.81 ± 0.15 L/kg and 2.1 ± 0.8 L/kg in humans, indicating distribution into tissues.[1][2] It shows low to moderate plasma protein binding.[1]

Metabolism

Timolol is extensively metabolized, primarily in the liver.[4] Less than 20% of the drug is found in plasma in its unmetabolized form after an oral dose.[3] The major metabolic pathway is oxidation, driven predominantly by the cytochrome P450 enzyme CYP2D6.[1][4] The enzyme CYP2C19 also contributes to a minor extent.[1][4] This reliance on CYP2D6 introduces variability in metabolism due to genetic polymorphism, leading to differences in drug clearance between individuals classified as poor or extensive metabolizers.[5]

Excretion

The elimination of timolol and its metabolites occurs mainly through the kidneys.[2] After oral administration in humans, approximately 66% of a radiolabeled dose is excreted in the urine and 6% in the feces over 84 hours.[3] Around 11-20% of an oral dose is excreted as unchanged drug in the urine.[1][3] The elimination half-life in humans is consistently reported to be in the range of 3 to 5.5 hours.[1][3]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of timolol have been characterized in various species. The data presented below summarizes key quantitative values derived from in vivo studies.

ParameterHumanRatDogRabbit (Intracameral)Source
Elimination Half-life (t½) 2.9 - 5.5 hours28 minutes48 minutes33.6 minutes[1][3][6][7]
Time to Peak (Tmax) 1 - 2 hours (oral)1 - 2 hours1 - 2 hoursN/A[1][3]
Volume of Distribution (Vd) 1.81 - 2.1 L/kgN/AN/A937 µL[1][2][6]
Total Plasma Clearance (Cl) 557 - 957 mL/minN/AN/A19.3 µL/min[1][6][7]
Renal Clearance 97.2 mL/minN/AN/AN/A[7]
% Excreted Unchanged (Urine) ~11 - 20%N/AN/AN/A[1][3]

Metabolism of S-Timolol

The biotransformation of S-Timolol is a critical determinant of its clearance and potential for drug interactions.

Primary Metabolic Pathways

The metabolism of timolol proceeds via two main pathways:

  • Hydroxylation: The most abundant metabolite, designated M1, is a hydroxy derivative of timolol.[8][9]

  • Morpholine Ring Cleavage: Several metabolites are formed through the cleavage and subsequent oxidation of the morpholine ring.[3][5] This can lead to the formation of a lactic acid metabolite (identified as a major metabolite in dogs) and a 3-oxomorpholino derivative.[3]

Key Metabolizing Enzymes

In vitro studies using human liver microsomes have definitively identified CYP2D6 as the principal enzyme responsible for timolol metabolism.[4][8][9] CYP2C19 plays a minor role, contributing less than 10% to the intrinsic microsomal clearance.[8][9] The significant role of CYP2D6 means that individuals with poor metabolizer phenotypes, or those taking concurrent CYP2D6 inhibitors (like quinidine), may experience higher plasma concentrations and an increased risk of adverse effects.[4][5]

G cluster_0 S-Timolol Metabolism cluster_1 Enzymes Timolol S-Timolol M1 M1 (Hydroxy-Timolol) Timolol->M1 Hydroxylation M_cleaved Metabolites from Morpholine Ring Cleavage Timolol->M_cleaved Ring Cleavage & Oxidation CYP2D6 CYP2D6 (Major) CYP2D6->Timolol CYP2C19 CYP2C19 (Minor) CYP2C19->Timolol

Fig. 1: Primary metabolic pathways of S-Timolol.

Experimental Methodologies

A variety of in vivo and in vitro methods are employed to characterize the pharmacokinetics and metabolism of S-Timolol.

In Vivo Study Designs
  • Animal Models: Rabbits are frequently used for ocular pharmacokinetic studies due to their large eyes, while rats and dogs are common models for systemic absorption, distribution, and excretion studies.[3][10][11]

  • Human Studies: Pharmacokinetic profiles in humans are typically established through studies in healthy volunteers receiving single or multiple oral doses. Blood and urine samples are collected at timed intervals to determine drug and metabolite concentrations.[2][7][12]

G cluster_workflow Typical In Vivo Pharmacokinetic Study Workflow Admin Drug Administration (e.g., Oral Dose) Sampling Serial Sampling (Blood, Urine) Admin->Sampling Processing Sample Processing (e.g., Centrifugation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Processing->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Params Parameter Estimation (t½, AUC, CL) Modeling->Params

Fig. 2: Workflow for an in vivo pharmacokinetic study.
Bioanalytical Techniques

Quantification of timolol in biological matrices requires sensitive and specific analytical methods.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are foundational techniques.[10][13]

  • Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying low concentrations of timolol and its metabolites in complex matrices like plasma and aqueous humor.[6][11] Mass fragmentography has also been successfully employed.[12][14]

  • Sample Preparation: Methods typically involve liquid-liquid extraction or solid-phase extraction to isolate the drug and internal standard from biological fluids before derivatization and analysis.[13][14]

In Vitro Metabolism Studies
  • Human Liver Microsomes (HLM): HLM are a standard tool for studying hepatic metabolism.[15] Incubating timolol with HLM in the presence of necessary co-factors (like NADPH) allows for the identification of metabolites and the determination of metabolic stability.[8][15]

  • Enzyme Inhibition Assays: To identify the specific CYP isoforms involved, timolol is incubated with HLM in the presence and absence of potent, selective chemical inhibitors for different CYP enzymes (e.g., quinidine for CYP2D6, fluvoxamine for CYP2C19).[8][9][16] A significant reduction in metabolite formation in the presence of a specific inhibitor confirms that enzyme's role in the metabolic pathway.[8][9] Recombinant, single-enzyme expression systems are also used to confirm these findings.[8][16]

G cluster_workflow In Vitro CYP Inhibition Assay HLM Human Liver Microsomes + NADPH Incubate Incubate at 37°C HLM->Incubate Timolol S-Timolol (Substrate) Timolol->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Analyze Analyze Metabolite Formation (LC-MS) Quench->Analyze Inhibitor Add Selective CYP Inhibitor Inhibitor->Incubate Parallel Incubation

Fig. 3: Workflow for an in vitro CYP inhibition experiment.

References

(-)-S-Timolol in Non-Glaucoma Ophthalmic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-S-Timolol, the pharmacologically active S-enantiomer of the non-selective β-adrenergic receptor antagonist timolol, is a cornerstone in the management of glaucoma. Its efficacy in reducing intraocular pressure (IOP) is well-established and primarily attributed to the blockade of β-adrenergic receptors in the ciliary body, leading to decreased aqueous humor production.[1][2] However, a growing body of preclinical and clinical research has unveiled a spectrum of this compound's activities beyond IOP reduction, opening new avenues for its therapeutic application in a range of non-glaucoma ophthalmic conditions.

This technical guide provides an in-depth overview of the current state of non-glaucoma ophthalmic research on this compound. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, relevant signaling pathways, and key experimental findings. The information presented herein is intended to facilitate further investigation and the development of novel therapeutic strategies.

Core Research Areas and Mechanisms of Action

Beyond its established role in glaucoma, this compound has demonstrated significant potential in several other areas of ophthalmic research, primarily centered on corneal wound healing, retinal neuroprotection, and the inhibition of corneal neovascularization.

Corneal Wound Healing: A Complex Interplay

The effect of this compound on corneal wound healing is a subject of ongoing investigation, with studies presenting seemingly contradictory findings. This complexity appears to stem from the interplay between its β-adrenergic receptor blocking activity and the influence of preservatives, such as benzalkonium chloride (BAK), commonly found in commercial ophthalmic solutions.

Some studies have indicated that timolol can inhibit corneal epithelial wound healing.[3] This inhibitory effect may be concentration-dependent. For instance, in rabbits, a 4% solution of timolol applied every two hours inhibited wound closure within the first 15 hours of healing, whereas a 0.5% solution administered every eight hours did not produce a significant alteration.[3] The presence of BAK in many formulations is a significant confounding factor, as BAK itself is known to delay corneal epithelial wound healing and impair corneal stromal nerves.[4][5] Conversely, other research suggests that certain β-blockers, including 0.25% timolol, may accelerate wound closure in a mechanical debridement rabbit model.[6]

A key signaling pathway implicated in the modulation of corneal epithelial wound repair by timolol involves the β2-adrenergic receptor (β2-AR) and its downstream interaction with the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase (ERK) pathway.[7] The binding of a β-AR agonist to β2-AR can decrease corneal cell migratory speed, an effect potentially mediated through the ERK signaling cascade.[8] By competitively inhibiting endogenous catecholamines, a β-AR antagonist like timolol can increase corneal cell migratory speed and the rate of wound healing.[8]

Retinal Neuroprotection: An IOP-Independent Effect

A compelling area of research is the neuroprotective capacity of this compound in the retina, an effect that appears to be independent of its IOP-lowering properties. Studies have demonstrated that timolol can protect retinal neurons from the detrimental effects of ischemia-reperfusion injury and glutamate-induced excitotoxicity.[1][9][10]

The proposed mechanism for this neuroprotective action is not via β-adrenoceptor interaction but rather through the blockade of voltage-sensitive sodium and calcium channels.[9][11] This reduction in sodium and calcium influx is thought to mitigate the excitotoxic cascade that leads to neuronal cell death in conditions like retinal ischemia.[11] In experimental models, topically applied timolol has been shown to attenuate the reduction in the a- and b-waves of the electroretinogram (ERG) following ischemic-reperfusion injury and reduce the loss of retinal ganglion cells (RGCs) exposed to glutamate.[1]

Inhibition of Corneal Neovascularization

This compound has been shown to inhibit corneal neovascularization in animal models.[4][12][13] This anti-angiogenic effect is thought to be mediated, at least in part, through the modulation of Vascular Endothelial Growth Factor (VEGF) signaling.[4][13] In a rabbit model of suture-induced corneal neovascularization, topical application of 0.5% timolol significantly reduced the area of neovascularization after one week of treatment.[9][13] The mechanism may involve the downregulation of VEGF expression.[14] Furthermore, in a murine model of retinal vein occlusion, timolol eye drops were found to improve retinal edema by suppressing the expression of VEGF and ATF4.[8][15]

Data Presentation

The following tables summarize the quantitative data from key experimental studies on the non-glaucoma ophthalmic applications of this compound.

Table 1: Effects of this compound on Corneal Neovascularization in Rabbits

ParameterTimolol Group (0.5%)Control Group (Saline)P-valueCitation
Mean Area of Neovascularization (after 7 days)4.63 ± 4.61%58.39 ± 6.31%< 0.001[9][13]
Mean Area of Neovascularization (after 14 days)0.85 ± 1.33%1.73 ± 2.06%0.315[9][13]

Table 2: Neuroprotective Effects of this compound in a Rat Model of Retinal Ischemia-Reperfusion

ParameterTimolol TreatmentIschemia-Reperfusion ControlEffectCitation
Electroretinogram (ERG) a- and b-wave amplitudesAttenuated reductionSignificant reductionTimolol reduced the decline in retinal function.[1]
Retinal Ganglion Cell (RGC) Count in Ganglion Cell Layer (GCL)Reduced cell lossSignificant cell lossTimolol preserved RGCs.[1]

Table 3: Effect of this compound on Glutamate-Induced Neurotoxicity in Rat Retinal Cell Cultures

Cell TypeTimolol ConcentrationEffectCitation
Retinal Neuron Cultures0.1 and 1 µMMarkedly reduced glutamate-induced cell death.[1]
Purified Retinal Ganglion Cells (RGCs)0.1 and 1 µMMarkedly reduced glutamate-induced cell death.[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Rabbit Model of Corneal Neovascularization
  • Objective: To evaluate the effect of topical this compound on the development of corneal neovascularization.

  • Animal Model: New Zealand white rabbits.

  • Induction of Neovascularization: Three 7-0 silk sutures are placed intrastromally in the cornea, 2 mm long and 1 mm distal to the limbus.[5][12]

  • Treatment: The experimental group receives topical administration of 0.5% this compound ophthalmic solution twice daily for a specified period (e.g., two weeks). The control group receives saline solution.[13]

  • Evaluation: The area of corneal neovascularization is measured and photographed at regular intervals (e.g., 7 and 14 days). The percentage of the cornea covered by new vessels is calculated.[9][13]

Rat Model of Retinal Ischemia-Reperfusion Injury
  • Objective: To assess the neuroprotective effect of this compound on the retina following an ischemic insult.

  • Animal Model: Wistar rats.

  • Induction of Ischemia: Retinal ischemia is induced by elevating the intraocular pressure to a high level (e.g., 140 mmHg) for a defined period (e.g., 60 minutes) by cannulating the anterior chamber and raising a saline reservoir. Reperfusion is initiated by normalizing the IOP.[16]

  • Treatment: Animals in the treatment group receive topical administration of 0.5% this compound ophthalmic solution twice daily for a specified duration (e.g., 14 days) starting before or after the ischemic insult.[17]

  • Evaluation:

    • Electroretinography (ERG): ERG recordings are performed to assess retinal function by measuring the amplitudes of the a- and b-waves.[1]

    • Histology: Retinal whole-mounts or cross-sections are prepared and stained to quantify the number of surviving retinal ganglion cells in the ganglion cell layer.[1][17]

In Vitro Model of Glutamate-Induced Retinal Ganglion Cell (RGC) Toxicity
  • Objective: To determine the direct neuroprotective effect of this compound on RGCs exposed to excitotoxic levels of glutamate.

  • Cell Culture: Primary RGCs are purified from neonatal rat retinas and cultured.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cultured RGCs to a specific concentration of glutamate (e.g., 25 µM) for a defined period (e.g., 3 days).[1]

  • Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.1 and 1 µM) concurrently with or prior to glutamate exposure.[1]

  • Evaluation: Cell viability is assessed using methods such as trypan blue exclusion or a colorimetric assay (e.g., MTT assay) to quantify the number of surviving RGCs.[1]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the non-glaucoma ophthalmic effects of this compound.

corneal_wound_healing cluster_0 Corneal Epithelial Cell Catecholamines Endogenous Catecholamines b2AR β2-Adrenergic Receptor Catecholamines->b2AR Activates EGFR EGFR b2AR->EGFR Inhibits Phosphorylation Timolol This compound Timolol->b2AR Inhibits ERK ERK1/2 EGFR->ERK Activates Migration Cell Migration & Proliferation ERK->Migration Promotes caption This compound's modulation of corneal epithelial wound healing.

Diagram 1: this compound's modulation of corneal epithelial wound healing.

retinal_neuroprotection cluster_1 Retinal Ganglion Cell Ischemia Ischemia/ Reperfusion Glutamate Excess Glutamate Ischemia->Glutamate Na_Channel Voltage-gated Na+ Channel Glutamate->Na_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel Glutamate->Ca_Channel Activates Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Timolol This compound Timolol->Na_Channel Blocks Timolol->Ca_Channel Blocks Excitotoxicity Excitotoxicity & Apoptosis Na_Influx->Excitotoxicity Ca_Influx->Excitotoxicity caption Mechanism of this compound-mediated retinal neuroprotection.

Diagram 2: Mechanism of this compound-mediated retinal neuroprotection.

corneal_neovascularization cluster_2 Corneal Endothelial/Epithelial Cells Inflammatory_Stimuli Inflammatory Stimuli VEGF VEGF Expression Inflammatory_Stimuli->VEGF VEGFR VEGF Receptor VEGF->VEGFR Activates Timolol This compound Timolol->VEGF Downregulates Angiogenesis Neovascularization VEGFR->Angiogenesis Promotes caption Inhibition of corneal neovascularization by this compound.

Diagram 3: Inhibition of corneal neovascularization by this compound.

Conclusion and Future Directions

The research landscape for this compound is expanding beyond its traditional application in glaucoma. Its demonstrated effects on corneal wound healing, retinal neuroprotection, and inhibition of corneal neovascularization highlight its potential as a multifaceted therapeutic agent in ophthalmology. The IOP-independent neuroprotective properties are particularly promising for the management of optic neuropathies where vascular dysregulation and excitotoxicity are implicated.

Future research should focus on several key areas:

  • Clarification of the role of preservatives: Studies utilizing preservative-free formulations of this compound are crucial to delineate the true effects of the drug on the ocular surface and wound healing.

  • Dose-response and time-course studies: More comprehensive studies are needed to establish optimal dosing regimens for these non-glaucoma applications.

  • Elucidation of molecular mechanisms: Further investigation into the precise molecular interactions of this compound with signaling pathways such as VEGF and EGFR/ERK will provide a more complete understanding of its therapeutic actions.

  • Clinical trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with non-glaucomatous ophthalmic conditions.

This technical guide serves as a foundational resource for the scientific community to build upon the existing knowledge and explore the full therapeutic potential of this compound in ophthalmology.

References

Investigating the Systemic Effects of Topical (-)-S-Timolol Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the systemic effects resulting from the topical administration of (-)-S-Timolol. While primarily used in ophthalmology to reduce intraocular pressure, Timolol's systemic absorption can lead to significant physiological consequences. This document details its pharmacokinetics, pharmacodynamics, relevant signaling pathways, and the experimental protocols used to evaluate its systemic impact.

Introduction

Timolol is a non-selective β-adrenergic receptor antagonist.[1][2] The active enantiomer, this compound, is the form used in ophthalmic preparations for the treatment of open-angle glaucoma and ocular hypertension.[3][4] Its primary therapeutic action involves reducing the production of aqueous humor in the eye.[1] However, despite topical application, a significant portion of the drug can be absorbed into the systemic circulation through the conjunctival vessels, nasal mucosa, and pharynx, bypassing first-pass metabolism in the liver.[1][3][5] This systemic exposure can lead to the same adverse reactions observed with oral administration of beta-blockers, posing risks particularly to patients with pre-existing cardiovascular or respiratory conditions.[6][7][8][9][10]

Pharmacokinetics of Topical this compound

The systemic absorption of topical Timolol is rapid, with peak plasma concentrations often reached within 15 minutes of ocular application.[3] The formulation of the eye drops significantly influences the extent of systemic absorption; aqueous solutions lead to higher peak plasma concentrations compared to gel-forming preparations, which are designed to reduce systemic uptake.[1][11] Once in the bloodstream, Timolol is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme, and its elimination half-life is approximately 4 hours.[1][3] Individuals who are poor metabolizers due to genetic variations in CYP2D6 may experience higher plasma concentrations and an increased risk of adverse effects.[1][5][11]

Table 1: Pharmacokinetic Parameters of Topical Timolol
Parameter0.5% Timolol Aqueous Solution0.1% Timolol HydrogelOral TimololReference(s)
Peak Plasma Conc. (Cmax) 1.14 - 1.72 ng/mL0.14 - 0.18 ng/mL~26 ng/mL (0.1 mg/kg dose)[12][13]
Time to Peak (Tmax) ~15 minutesSlower than aqueous solution1 - 2 hours[3][13][14]
Elimination Half-life (t½) ~4 hours~4.8 hours~2.5 hours[3][12][13]
Systemic Bioavailability Up to 80%Lower than aqueous solution~50% (due to first-pass)[3][5][15]

Note: Values can vary based on study design, patient population (e.g., CYP2D6 metabolizer status), and analytical methods.

Pharmacodynamics and Systemic Adverse Effects

As a non-selective beta-blocker, this compound antagonizes both β1- and β2-adrenergic receptors throughout the body.

  • β1-receptor blockade primarily affects the heart, leading to decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.

  • β2-receptor blockade affects the lungs, peripheral blood vessels, and metabolic processes. This can cause bronchoconstriction in the airways and inhibit glycogenolysis.

These actions manifest as a range of systemic side effects, which can be severe in susceptible individuals.[7] For example, severe cardiac reactions, including bradycardia, heart block, and even death in association with cardiac failure, have been reported following ophthalmic administration.[7][15] Likewise, respiratory reactions like bronchospasm can be life-threatening in patients with asthma.[7]

Table 2: Summary of Systemic Adverse Effects of Topical Timolol
SystemAdverse EffectDescription / Clinical NotesReference(s)
Cardiovascular BradycardiaSlowing of the heart rate.[5][15][16]
HypotensionLowering of blood pressure.[5]
Atrioventricular (AV) BlockImpaired conduction between the atria and ventricles, which can lead to syncope.[15]
Congestive Heart FailureMay be exacerbated in patients with pre-existing cardiac conditions.[7][15]
PalpitationsSensation of a forceful or irregular heartbeat.[17]
Respiratory Bronchospasm / BronchoconstrictionConstriction of the airways, leading to difficulty breathing. A significant risk for patients with asthma or COPD.[3][7][16]
DyspneaShortness of breath.[5][16]
Central Nervous System Dizziness, Fatigue, ConfusionCommon non-specific side effects.[3][18]
DepressionCan be induced or exacerbated.[3]
HeadacheA possible side effect of systemic absorption.[7][18]
Endocrine / Metabolic Masking of HypoglycemiaCan mask the adrenergic symptoms of low blood sugar (e.g., rapid pulse rate) in diabetic patients.[4]
Other Sexual ImpotenceReported adverse effect.[3][17]

Signaling Pathways

Timolol exerts its effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors.[19][20] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[19][21] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response (e.g., increased heart rate).[21][22] By blocking the receptor, Timolol prevents this signaling cascade, thereby reducing the sympathetic tone in various tissues.

Beta_Adrenergic_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates Timolol This compound Timolol->Beta_Receptor Inhibits G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to

Caption: Antagonism of the β-Adrenergic Signaling Pathway by this compound.

Experimental Protocols

To quantify the systemic effects of topical Timolol, a rigorous experimental design is required. The following outlines a typical protocol for a clinical pharmacology study.

Methodology: Crossover Study in Healthy Volunteers
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study is an effective design to assess systemic effects.[23] Each subject serves as their own control, receiving the active drug (e.g., 0.5% Timolol solution), and a placebo on separate occasions, separated by a washout period.

  • Subject Population: Healthy adult volunteers with no contraindications to beta-blocker administration (e.g., no history of asthma, significant bradycardia, or heart block).

  • Drug Administration: A single standardized dose (e.g., one drop of 0.5% Timolol or placebo) is administered to each eye.[23] Techniques to minimize systemic absorption, such as nasolacrimal occlusion, are typically omitted to assess the maximum potential for systemic effects.

  • Pharmacokinetic (PK) Sampling:

    • Venous blood samples are collected at pre-defined time points (e.g., pre-dose, and 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Plasma is separated and stored at -80°C until analysis.

    • Timolol concentrations in plasma are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[14]

  • Pharmacodynamic (PD) Assessments:

    • Cardiovascular Monitoring: Heart rate and blood pressure are measured at regular intervals, both at rest and during a standardized exercise test (e.g., on a stationary bicycle) to evaluate beta-blockade under conditions of elevated sympathetic tone.[1]

    • Pulmonary Function: Spirometry is performed to measure Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF) to detect any potential bronchoconstrictive effects.[1][11]

    • Assessment of β2-Blockade: Finger tremor amplitude can be measured as a specific indicator of systemic β2-receptor blockade.[23]

    • Isoproterenol Challenge: To quantify the degree of beta-blockade, dose-response curves to the β-agonist isoproterenol can be generated.[23] A rightward shift in the dose-response curve for heart rate or bronchodilation after Timolol administration indicates competitive antagonism.

  • Data Analysis:

    • PK parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data.

    • PD parameters (e.g., change in heart rate from baseline) are analyzed and correlated with plasma Timolol concentrations.

    • Statistical comparisons are made between the Timolol and placebo treatment periods.

Experimental_Workflow cluster_Setup Study Setup cluster_Period1 Treatment Period 1 cluster_Period2 Treatment Period 2 (Crossover) cluster_Analysis Data Analysis Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization Dosing1 Dosing: Timolol or Placebo Randomization->Dosing1 PK_PD_1 PK Sampling & PD Assessments (HR, BP, Spirometry) Dosing1->PK_PD_1 Washout Washout Period PK_PD_1->Washout Analysis PK/PD Analysis PK_PD_1->Analysis Dosing2 Dosing: Alternative Treatment Washout->Dosing2 PK_PD_2 PK Sampling & PD Assessments (HR, BP, Spirometry) Dosing2->PK_PD_2 PK_PD_2->Analysis Correlation Correlate Plasma Levels with Systemic Effects Analysis->Correlation Report Final Report Correlation->Report

Caption: Experimental Workflow for a Crossover Clinical Trial.

Conclusion

The topical administration of this compound is associated with rapid systemic absorption and can produce clinically significant beta-blockade. The resulting cardiovascular and respiratory side effects are a primary safety concern, particularly in elderly patients and those with underlying diseases such as asthma, COPD, or cardiac conduction abnormalities.[8][15] Furthermore, the potential for drug-drug interactions, especially with systemic beta-blockers or CYP2D6 inhibitors, must be carefully considered by clinicians and drug developers.[3][7][24] Understanding the pharmacokinetic and pharmacodynamic profile of topical Timolol is crucial for optimizing its therapeutic use while minimizing the risk of systemic adverse events.

References

The Role of (-)-S-Timolol in Aqueous Humor Dynamics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-S-Timolol, the S-enantiomer of the non-selective β-adrenergic receptor antagonist timolol, is a cornerstone in both the clinical management of glaucoma and in fundamental research into aqueous humor dynamics.[1][2] Its primary therapeutic effect is the reduction of intraocular pressure (IOP), achieved by suppressing the rate of aqueous humor formation by the ciliary body.[2][3][4] This property makes it an invaluable pharmacological tool for scientists and researchers to probe the physiological and molecular mechanisms governing aqueous humor production and to serve as a benchmark against which new ocular hypotensive agents are evaluated. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects, and the experimental protocols used to study its influence on aqueous humor dynamics.

Mechanism of Action: Beta-Adrenergic Blockade in the Ciliary Epithelium

The production of aqueous humor is a dynamic process occurring in the ciliary body, a structure containing the ciliary epithelium.[5][6] This process is significantly modulated by the sympathetic nervous system through β-adrenergic receptors, with β2-receptors being predominant in the human ciliary body.[5][7]

This compound exerts its effect by acting as a competitive antagonist at these β-adrenergic receptors on the ciliary epithelium.[1][2] Stimulation of these receptors by catecholamines (like epinephrine and norepinephrine) normally activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[8] Elevated cAMP levels, acting as a second messenger, are believed to increase the activity of ion transport proteins, such as Na+/K+-ATPase, leading to the active secretion of ions into the posterior chamber.[6][9] This creates an osmotic gradient that drives water movement, thus forming aqueous humor.

By blocking the β-adrenergic receptor, this compound prevents this signaling cascade, leading to reduced cAMP production and a subsequent decrease in ion and water transport.[8] The result is a significant suppression of aqueous humor formation.[10] An alternative, though less established, mechanism suggests that timolol may also reduce blood flow to the ciliary body, thereby limiting the availability of plasma ultrafiltrate for aqueous production.[11]

G cluster_pathway Beta-Adrenergic Signaling in Ciliary Epithelium Catecholamines Catecholamines (e.g., Epinephrine) BetaReceptor β2-Adrenergic Receptor Catecholamines->BetaReceptor Binds Gs Gs Protein BetaReceptor->Gs Activates Timolol This compound Timolol->BetaReceptor Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates IonTransport Ion Transport & Water Movement PKA->IonTransport Stimulates AH_Production Aqueous Humor Production IonTransport->AH_Production Leads to

Caption: Beta-adrenergic regulation of aqueous humor production and its inhibition by this compound.

Quantitative Effects on Aqueous Humor Dynamics

The application of this compound results in measurable changes to several key parameters of aqueous humor dynamics. These effects have been quantified across numerous studies in animal models and humans.

Table 1: Effect of this compound on Intraocular Pressure (IOP) and Aqueous Humor Flow

Parameter Species/Subject Dosage Effect Citation
IOP Reduction Humans Standard topical use 18-34% below baseline [3]
Humans 0.5% twice daily (1 week) Decrease from 15.1 mmHg to 12.4 mmHg [10]
Rhesus Monkeys 25 µg (single dose) Significant decrease (15.2 to 12.6 mmHg) [12]
Aqueous Flow Humans 0.5% twice daily 25% reduction during the day [13]
Humans Standard topical use 33-50% suppression [10]
Cynomolgus Monkeys 0.1% topical 36% reduction in formation rate [14]
Rabbits 0.5% (two drops) Decrease from 3.9 µL/min to 2.5 µL/min [15][16]

| Outflow Facility | Healthy Humans | 0.5% twice daily (1 week) | Decrease from 0.23 to 0.18 µL/min/mmHg |[10][17] |

Table 2: Receptor Binding Affinity and Potency of Timolol Enantiomers

Enantiomer Parameter Relative Potency/Affinity Citation
This compound Beta-antagonistic activity ~54 times more potent than R-timolol [18][19]
(+)-R-Timolol Beta-antagonistic activity ~30 times less active than S-timolol [18]

| This compound | Affinity for β2-adrenoceptor | Higher affinity than for β1-adrenoceptor |[20] |

Key Experimental Protocols in this compound Research

The study of this compound's effects relies on precise and validated experimental techniques. Fluorophotometry is the predominant non-invasive method for quantifying aqueous humor flow.

Detailed Protocol: Aqueous Humor Flow Measurement by Fluorophotometry

Fluorophotometry measures the rate at which a topically applied fluorescent tracer, typically fluorescein, is cleared from the anterior chamber by the flow of aqueous humor.[21][22] A slower clearance rate after drug administration indicates a reduction in aqueous humor formation.

Methodology:

  • Baseline Measurements: Prior to the experiment, baseline physiological parameters such as IOP are recorded.

  • Tracer Administration: A precise amount of fluorescein is administered to the cornea, often via topical drops or a more controlled method like iontophoresis to minimize variability.

  • Fluorescence Scanning: At set intervals (e.g., every 30-60 minutes), a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in both the cornea and the anterior chamber.[22]

  • Drug Administration: Following a baseline period, a single dose of this compound (e.g., 0.5% solution) is administered topically to the test eye(s). The contralateral eye often serves as a control.

  • Post-Dose Scanning: Serial fluorescence measurements are continued for several hours to track the change in fluorescein clearance over time.

  • Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is fitted to a mono-exponential decay curve. This clearance rate, along with the volume of the anterior chamber, is used by specialized software to calculate the aqueous humor flow rate (typically in µL/min).[23]

Considerations:

  • Anesthesia can affect aqueous flow rates, so the choice and consistency of anesthetic agents are critical in animal studies.[23]

  • Pharmacologic dilation of the pupil can alter tracer clearance pathways and may lead to inaccurate flow measurements.[24]

G cluster_workflow Experimental Workflow: Fluorophotometry Start Start: Acclimatize Subject (Human/Animal) Baseline 1. Baseline Measurement (IOP, Anterior Chamber Volume) Start->Baseline Tracer 2. Administer Fluorescein Tracer Topically Baseline->Tracer Scan1 3. Serial Fluorescence Scans (Establish Baseline Clearance) Tracer->Scan1 Drug 4. Administer this compound or Vehicle Control Scan1->Drug Scan2 5. Continue Serial Scans (Measure Post-Drug Clearance) Drug->Scan2 Analysis 6. Data Analysis (Calculate Rate of Tracer Disappearance) Scan2->Analysis Result Result: Aqueous Humor Flow Rate (µL/min) Analysis->Result

Caption: A typical experimental workflow for measuring aqueous humor flow using fluorophotometry.
Other Relevant Methodologies

  • Tonography: This technique measures the facility of aqueous humor outflow through the trabecular meshwork. It involves applying a constant pressure to the cornea with a tonometer and measuring the change in IOP over time. While primarily a measure of outflow, it is used in conjunction with flow data to build a complete picture of aqueous dynamics.[10][21]

  • Radioligand Binding Assays: These in vitro experiments are crucial for determining the binding affinity and selectivity of this compound for different β-adrenergic receptor subtypes. The protocol involves incubating radiolabeled ligands with tissue preparations (e.g., from rat atria or ciliary body) in the presence of varying concentrations of timolol to measure competitive binding.[18]

Conclusion

This compound remains a fundamentally important agent in the field of aqueous humor dynamics. Its well-characterized mechanism of action as a β-adrenergic antagonist provides a reliable method for suppressing aqueous humor formation, enabling detailed investigation into the physiological control of IOP. The quantitative data derived from studies using timolol have been instrumental in building our current understanding of aqueous humor physiology. Furthermore, the established experimental protocols, particularly fluorophotometry, used to evaluate its effects continue to be the gold standard for assessing the efficacy of novel therapeutic agents aimed at lowering intraocular pressure.

References

Methodological & Application

Application Notes: Enantioselective Synthesis of (-)-S-Timolol from Racemic Timolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timolol is a non-selective beta-adrenergic blocker widely used in the treatment of glaucoma and ocular hypertension. The pharmacological activity of timolol resides primarily in the (S)-enantiomer, commonly referred to as (-)-S-Timolol. The (R)-enantiomer is significantly less active and can contribute to undesirable side effects. Therefore, the production of enantiomerically pure this compound is of critical importance for its therapeutic application. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound through the resolution of racemic timolol. The methods described herein are classical resolution via diastereomeric salt formation and chromatographic separation.

Methods for Enantiomeric Resolution of Racemic Timolol

The separation of enantiomers from a racemic mixture, a process known as resolution, is a key step in the synthesis of many chiral drugs. For racemic timolol, several effective methods have been developed.

Classical Resolution with Chiral Acids

This method relies on the reaction of the racemic base (timolol) with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts.[1][2] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3] Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.

Commonly used chiral resolving agents for timolol include:

  • d-Tartaric acid[1][2]

  • O,O-di-p-tolyl-(-)-tartaric acid[2]

  • Diacetate-l-tartaric acid anhydride[2]

  • Dibenzoate-l-tartaric acid anhydride[2]

Chromatographic Separation

Chromatographic techniques utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive can effectively separate the enantiomers of timolol.

  • Supercritical Fluid Chromatography (SFC): This technique employs supercritical carbon dioxide as the mobile phase, offering a green and efficient method for separation on a chiral column.[4]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns, such as those with a Chiralcel OD stationary phase, are used to resolve racemic timolol.[5][6]

  • Thin Layer Chromatography (TLC): Molecularly imprinted polymers (MIPs) created with this compound as a template can be used as a chiral stationary phase for the TLC-based separation of timolol enantiomers.[7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data for different resolution methods.

MethodChiral Resolving Agent/ColumnYieldChiral Purity (e.e.)Reference
Classical Resolution Diacetate-l-tartaric acid anhydride35% (diastereomeric ester), 63% (hydrolysis)>97%[2]
Classical Resolution d-Tartaric acidNot specifiedNot specified[1][2]
HPLC Chiralcel ODNot applicable (analytical)Resolution > 4[5][6]

Experimental Protocols

Protocol 1: Resolution of Racemic Timolol using d-Tartaric Acid

This protocol describes the resolution of racemic timolol by forming diastereomeric salts with d-tartaric acid, followed by fractional crystallization.

Materials:

  • Racemic timolol

  • d-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Maleic acid

  • Suitable organic solvent (e.g., diethyl ether or ethyl acetate)

  • Deionized water

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve racemic timolol in a suitable solvent such as methanol.

    • Add an equimolar amount of d-tartaric acid to the solution.

    • Stir the mixture to facilitate the formation of the diastereomeric salts (S-timolol-d-tartrate and R-timolol-d-tartrate).

  • Fractional Crystallization:

    • Allow the solution to stand, or cool it, to induce crystallization. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer.

    • Collect the crystals by filtration. These crystals will be enriched in one of the diastereomers (e.g., the less soluble S-timolol-d-tartaric acid salt).[1]

    • Recrystallize the obtained solid from a suitable solvent to improve the diastereomeric purity.

  • Liberation of this compound:

    • Dissolve the purified diastereomeric salt crystals in water.

    • Add a base, such as a sodium hydroxide solution, to neutralize the tartaric acid and liberate the free base of S-timolol.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to isolate the S-timolol.

    • Combine the organic extracts and dry over an anhydrous salt (e.g., magnesium sulfate).

    • Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched S-timolol.

  • Salt Formation (Optional):

    • For the formation of the maleate salt, dissolve the purified S-timolol in a suitable solvent and treat it with maleic acid.[1]

    • The S-timolol maleate salt will precipitate and can be collected by filtration.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a method for determining the enantiomeric purity of timolol samples using chiral HPLC.[5][6]

Chromatographic Conditions:

  • Column: Chiralcel OD chiral column (4.6 mm × 150 mm, 5µm)

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (480:20:1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 297 nm

  • Column Temperature: 25 °C

  • Injection Volume: 5 µl

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of racemic timolol to determine the retention times of the R- and S-enantiomers.

    • Prepare a solution of the timolol sample to be analyzed at a known concentration.

  • Chromatographic Analysis:

    • Inject the racemic standard and the sample solution into the HPLC system.

    • Record the chromatograms. The resolution between the R- and S-timolol peaks should be greater than 4.[5][6]

  • Data Analysis:

    • Identify the peaks corresponding to the R- and S-enantiomers based on the chromatogram of the racemic standard.

    • Calculate the enantiomeric excess (e.e.) of the sample using the peak areas of the two enantiomers.

Visualizations

G Workflow for the Resolution of Racemic Timolol cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_timolol Racemic Timolol Solution mixing Mixing and Stirring racemic_timolol->mixing chiral_acid Chiral Acid (d-Tartaric Acid) chiral_acid->mixing fractional_crystallization Fractional Crystallization mixing->fractional_crystallization filtration Filtration fractional_crystallization->filtration s_salt Enriched (S)-Timolol Diastereomeric Salt filtration->s_salt Solid r_salt_solution Solution Enriched in (R)-Timolol Diastereomeric Salt filtration->r_salt_solution Filtrate basification Basification (e.g., NaOH) s_salt->basification extraction Solvent Extraction basification->extraction s_timolol This compound extraction->s_timolol

Caption: Workflow for the Resolution of Racemic Timolol.

Conclusion

The enantioselective synthesis of this compound from its racemic mixture is a crucial process in the manufacturing of this important ophthalmic drug. Both classical resolution through diastereomeric salt formation and modern chromatographic techniques offer effective means of achieving high enantiomeric purity. The choice of method will depend on factors such as scalability, cost, and available equipment. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development.

References

Application Note: Chiral Resolution of Timolol Isomers Using High-Performance Liquid Chromatography with a Chiral Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Timolol is a non-selective beta-adrenergic blocker used in the treatment of glaucoma and ocular hypertension. It possesses a chiral center, resulting in two enantiomers, (S)-timolol and (R)-timolol. The pharmacological activity of these enantiomers differs significantly, with the (S)-isomer being substantially more potent as a beta-blocker.[1] Therefore, the accurate separation and quantification of timolol enantiomers are crucial for pharmaceutical quality control and research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of timolol isomers using a chiral stationary phase (CSP).

The direct separation of enantiomers on a CSP is a widely used and effective technique in chiral analysis.[2] Various types of CSPs, including those based on polysaccharides, cyclodextrins, and proteins, have been successfully employed for the resolution of beta-blocker enantiomers.[3][4][5] This note provides protocols for both normal-phase and reversed-phase HPLC methods, offering flexibility depending on laboratory instrumentation and requirements.

Data Presentation

The following tables summarize the chromatographic parameters and results for the chiral separation of timolol isomers under different conditions.

Table 1: Normal-Phase HPLC Method Performance

Parameter(R)-timolol(S)-timolol
Retention Time (t R )~5.8 min~6.5 min
Resolution (R s )> 2.0
Tailing Factor< 1.5
Theoretical Plates> 2000

Data synthesized from multiple sources for illustrative purposes.

Table 2: Reversed-Phase HPLC Method Performance

Parameter(R)-timolol(S)-timolol
Retention Time (t R )~2.6 min~2.8 min
Resolution (R s )> 4.0
Tailing Factor< 1.2
Theoretical Plates> 3000

Data synthesized from multiple sources for illustrative purposes.[1][6]

Experimental Protocols

Method 1: Normal-Phase HPLC

This method utilizes a polysaccharide-based chiral stationary phase, which is a common and effective choice for the separation of beta-blocker enantiomers.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Cellulose tris-(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)[7][8]

  • Mobile Phase: n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA)

  • Timolol maleate reference standard (racemic mixture and pure (S)-enantiomer)

  • HPLC grade solvents

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (960:40:2, v/v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: Ambient[7]

  • Detection Wavelength: 297 nm[7][9]

  • Injection Volume: 5 µL[7]

3. Sample Preparation

  • Prepare a stock solution of racemic timolol maleate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • For the determination of enantiomeric impurity in (S)-timolol maleate, prepare a sample solution of the bulk drug or finished product at a similar concentration.

4. System Suitability

  • Inject the racemic timolol maleate working standard.

  • The resolution between the (R)-timolol and (S)-timolol peaks should be greater than 2.0.

  • The tailing factor for the (S)-timolol peak should be less than 1.5.

5. Analysis

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the peaks for (R)-timolol and (S)-timolol based on their retention times relative to the standard.

  • Quantify the amount of each enantiomer using the peak area.

Method 2: Reversed-Phase HPLC

This method employs a glycopeptide-based chiral stationary phase and offers the advantage of using more common reversed-phase solvents, which can be beneficial for labs primarily running such methods.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Teicoplanin-based (e.g., InfinityLab Poroshell 120 Chiral-T, 4.6 x 100 mm, 4 µm)[6]

  • Mobile Phase: Methanol and Ammonium Formate

  • Timolol maleate reference standard

  • HPLC grade methanol and ammonium formate

2. Chromatographic Conditions

  • Mobile Phase: 0.025% (w/v) Ammonium Formate in Methanol[6]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 220 nm[6]

  • Injection Volume: 2 µL

3. Sample Preparation

  • Prepare a stock solution of timolol maleate in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

4. System Suitability

  • Inject the racemic timolol maleate working standard.

  • A baseline resolution of the two enantiomer peaks should be achieved, with a resolution factor greater than 4.0.[6]

  • The tailing factor for both peaks should be less than 1.2.

5. Analysis

  • Inject the sample solutions.

  • Identify and quantify the enantiomers based on their respective peak areas and retention times.

Visualizations

G Experimental Workflow for Chiral HPLC Analysis of Timolol cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Timolol Maleate Standard/Sample B Dissolve in Appropriate Solvent A->B C Dilute to Final Concentration B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject Sample D->E F Isocratic Elution through Chiral Stationary Phase E->F G UV Detection F->G H Integrate Peak Areas G->H I Calculate Resolution (Rs) and Tailing Factor H->I J Quantify Enantiomeric Purity / Ratio I->J

Caption: Workflow for the chiral HPLC analysis of timolol.

G Key Factors in Chiral Separation of Timolol by HPLC cluster_csp Chiral Stationary Phase (CSP) cluster_mobile Mobile Phase cluster_conditions Operating Conditions center Successful Chiral Resolution of Timolol CSP_Type Type of Selector (e.g., Polysaccharide, Glycopeptide) CSP_Type->center Solvents Solvent Composition (e.g., Hexane/IPA vs. Methanol) Solvents->center Additives Additives (e.g., DEA, Ammonium Formate) Additives->center FlowRate Flow Rate FlowRate->center Temperature Column Temperature Temperature->center

Caption: Factors influencing the chiral separation of timolol.

References

Application Note: High-Throughput Purification of (-)-S-Timolol Using Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of the enantiomerically pure active pharmaceutical ingredient (API), (-)-S-Timolol, using Supercritical Fluid Chromatography (SFC). This method provides a significant improvement over traditional Normal Phase High-Performance Liquid Chromatography (NP-HPLC), offering a threefold reduction in run-time and an eleven-fold decrease in solvent consumption.[1][2] The developed SFC protocol is suitable for routine quality control and preparative purification of Timolol maleate, ensuring high purity and resolution.

Introduction

Timolol is a non-selective beta-adrenergic blocker, with the (-)-S-enantiomer being the active component used in the treatment of glaucoma and hypertension.[3] Enantiomeric purity is a critical quality attribute for Timolol maleate. Traditional purification methods often rely on NP-HPLC, which is effective but time-consuming and solvent-intensive. Supercritical Fluid Chromatography (SFC) presents a "greener" and more efficient alternative, utilizing supercritical CO2 as the primary mobile phase component.[4][5] This note describes a validated SFC method for the analytical and preparative separation of this compound from its enantiomeric impurity, (R)-Timolol.

Advantages of SFC for this compound Purification

  • Increased Throughput: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates, significantly reducing analysis time.[4]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO2 drastically cuts down on solvent usage and waste disposal costs.[1][4]

  • Faster Solvent Evaporation: The volatility of the mobile phase simplifies the post-purification workup, allowing for rapid recovery of the purified compound.[4]

  • Comparable or Improved Resolution: SFC often provides excellent or even complementary selectivity for chiral separations compared to LC methods.[6]

Experimental Workflow

G prep Sample Preparation (Dissolve Timolol Maleate in Methanol) sfc SFC System (CO2 + Modifier) prep->sfc Inject Sample column Chiral Stationary Phase (e.g., Chiralcel OD-H) sfc->column Mobile Phase Flow detection UV Detection (297 nm) column->detection Elution fractionation Fraction Collection (this compound) detection->fractionation Triggered Collection analysis Purity Analysis (Enantiomeric Excess) fractionation->analysis Quality Control

Caption: Workflow for the SFC Purification of this compound.

Materials and Methods

Instrumentation
  • Supercritical Fluid Chromatography (SFC) system equipped with a backpressure regulator.

  • UV Detector

Chemicals and Reagents
  • Carbon Dioxide (SFC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Timolol Maleate Racemic Mixture

  • This compound Maleate Reference Standard

Protocols

Protocol 1: Analytical Method for Enantiomeric Purity

This protocol is designed for the rapid determination of the enantiomeric purity of a Timolol maleate sample.

  • Mobile Phase Preparation: Prepare the organic modifier by adding 0.1% (v/v) Triethylamine (TEA) to Methanol.

  • System Parameters:

    • Column: Chiralcel OD-H (5 µm, 4.6 x 250 mm)[1][3]

    • Mobile Phase: 93:7 (v/v) CO2 / (0.1% TEA in Methanol)[1]

    • Flow Rate: 4.0 mL/min[1][3]

    • Column Temperature: 40°C[3]

    • Back Pressure: 130 bar[3]

    • Detection Wavelength: 297 nm[3]

  • Sample Preparation: Dissolve the Timolol maleate sample in Methanol to a suitable concentration.

  • Injection: Inject the sample onto the column.

  • Data Analysis: The enantiomers will be baseline resolved. The peak for (R)-Timolol will elute before this compound. Calculate the enantiomeric excess based on the peak areas.

Protocol 2: Preparative Purification of this compound

This protocol can be scaled for the purification of larger quantities of this compound.

  • Method Development: Optimize the analytical method for preparative scale by performing a loading study to determine the maximum sample injection volume without compromising resolution.

  • System Parameters (Example):

    • Column: A larger dimension column with the same stationary phase (e.g., Chiralcel OD-H, 20 x 250 mm).

    • Mobile Phase: Isocratic elution with 93:7 (v/v) CO2 / (0.1% TEA in Methanol).

    • Flow Rate: Adjust the flow rate according to the column dimensions to maintain optimal linear velocity.

    • Column Temperature: 40°C

    • Back Pressure: 130 bar

    • Detection Wavelength: 297 nm

  • Sample Preparation: Dissolve the crude Timolol maleate in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol.

  • Injection and Fraction Collection: Inject the dissolved sample. Set the fraction collector to trigger based on the UV signal of the this compound peak.

  • Post-Purification: Evaporate the collected fractions to obtain the purified this compound.

  • Purity Assessment: Analyze the purity of the collected fractions using the analytical SFC method described in Protocol 1.

Results and Discussion

The SFC method provides excellent separation of the Timolol enantiomers with a resolution of 2.0 achieved within a 5-minute runtime. The method's robustness was confirmed by varying the flow rate, column temperature, and back-pressure, with the resolution remaining at or above 1.9 in all tested conditions.[2]

Quantitative Data Summary
ParameterSFC MethodNP-HPLC Method
Column Chiralcel OD-H (5 µm, 4.6 x 250 mm)Chiralcel OD-H (5 µm, 4.6 x 250 mm)
Mobile Phase 93:7 CO2 / (0.1% TEA in MeOH)Hexane/2-propanol/DEA (960:40:2)
Flow Rate 4.0 mL/min1.0 mL/min
Run Time 5 minutes~15 minutes
Resolution (Rs) 2.0Not explicitly stated, but SFC is superior
Solvent Consumption Significantly lower11-fold higher than SFC

Data compiled from multiple sources for comparison.[1][3]

Method Robustness
Parameter VariationResulting Resolution (Rs)
Flow Rate: ± 0.5 mL/min≥ 1.9
Column Temperature: ± 5°C≥ 1.9
Back Pressure: ± 10 bar≥ 1.9

This data demonstrates the stability and reliability of the SFC method for routine use.[1][2]

Conclusion

Supercritical Fluid Chromatography is a highly effective technique for the purification of this compound. The method is rapid, robust, and significantly reduces solvent consumption compared to traditional HPLC methods. The protocols provided herein can be readily implemented in a research or industrial setting for both analytical quality control and preparative purification of Timolol maleate.

References

Application Note: Asymmetric Synthesis of (-)-S-Timolol via a Chemoenzymatic Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the asymmetric synthesis of (-)-S-Timolol, a non-selective β-adrenergic blocker used in the treatment of glaucoma. The synthesis employs a chemoenzymatic approach, capitalizing on the high stereoselectivity of a biocatalytic reduction step to establish the chiral center. The key steps involve the formation of a thiadiazole core, followed by the enzymatic reduction of a prochiral ketone, stereochemical inversion via a Mitsunobu reaction, and final amination to yield the target molecule with high enantiomeric purity. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Timolol is a widely prescribed ophthalmic solution for managing elevated intraocular pressure associated with open-angle glaucoma. The pharmacological activity of Timolol resides primarily in the (S)-enantiomer, making its stereoselective synthesis a critical aspect of its pharmaceutical production. This protocol details a robust and reproducible chemoenzymatic method for the synthesis of this compound, starting from 3,4-dichloro-1,2,5-thiadiazole. The key asymmetric transformation is achieved through the reduction of an intermediate chloroketone using baker's yeast, a readily available and cost-effective biocatalyst. Subsequent chemical transformations, including a stereospecific Mitsunobu reaction, afford the desired enantiomer in good yield and high enantiomeric excess.

Overall Reaction Scheme

G A 3,4-dichloro-1,2,5-thiadiazole B 4-morpholino-3-chloro-1,2,5-thiadiazole A->B Morpholine C 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol B->C NaOH D 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one C->D 1,3-dichloroacetone E (S)-1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol D->E Baker's Yeast F (R)-1-benzoyloxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl benzoate E->F Mitsunobu Reaction (PPh3, DEAD, Benzoic Acid) G (S)-4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine F->G K2CO3, MeOH H This compound G->H tert-butylamine

Caption: Overall synthetic pathway for this compound.

Data Presentation

Table 1: Summary of Yields and Enantiomeric Excess for Key Synthetic Steps

StepProductYield (%)Enantiomeric Excess (ee %)
1. Synthesis of 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol4-morpholin-4-yl-1,2,5-thiadiazol-3-ol~95%N/A
2. Synthesis of 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one~80%N/A
3. Asymmetric reduction with Baker's Yeast(S)-1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol>95%87%[1][2]
4. Mitsunobu Inversion(R)-benzoate intermediate90%[1][3]Inverted configuration
5. Epoxidation(S)-4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine~97%87%
6. AminationThis compound66%[1][3]87%[1]
Overall This compound ~30% [1][3]87% [1]

Experimental Protocols

Step 1: Synthesis of 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol

This procedure involves the sequential substitution of the chlorine atoms on 3,4-dichloro-1,2,5-thiadiazole.

Workflow:

A 3,4-dichloro-1,2,5-thiadiazole + Morpholine B Reaction in EtOH A->B C Intermediate: 4-morpholino-3-chloro-1,2,5-thiadiazole B->C D Hydrolysis with NaOH C->D E Product: 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol D->E

Caption: Workflow for the synthesis of the thiadiazole core.

Procedure:

  • To a solution of 3,4-dichloro-1,2,5-thiadiazole in ethanol, add morpholine dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • To the resulting crude 4-morpholino-3-chloro-1,2,5-thiadiazole, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol.

Step 2: Synthesis of 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one (Haloketone 5)

Procedure:

  • Dissolve 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol in a suitable solvent such as acetone.

  • Add potassium carbonate to the solution.

  • Add 1,3-dichloroacetone and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the haloketone.

Step 3: Asymmetric Reduction of Haloketone 5 using Baker's Yeast

This biocatalytic step establishes the stereocenter.

Procedure: [2]

  • Suspend baker's yeast (110 g) in water (380 mL) and pre-incubate at 30 °C for 30 minutes.[2] Allyl alcohol (3 g/L) can be added to improve enantioselectivity.[2]

  • Dissolve the chloroketone 5 (1 g, 3.6 mmol) in a minimal amount of DMSO (3 mL).[2]

  • Add the solution of the chloroketone to the yeast suspension dropwise over a period of 1 hour.[2]

  • Stir the resulting mixture at 30 °C for 3 hours, monitoring the conversion by GLC.[2]

  • After >95% conversion, extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, (S)-1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, can be purified by column chromatography.

Step 4: Stereochemical Inversion via Mitsunobu Reaction

This step inverts the stereochemistry at the C2 position to achieve the desired (R)-configuration for the subsequent steps.

Workflow:

A (S)-Halohydrin + Benzoic Acid + PPh3 B Cool to 0°C in THF A->B C Add DEAD dropwise B->C D Stir at RT C->D E Product: (R)-Benzoate D->E

Caption: Workflow for the Mitsunobu inversion reaction.

Procedure: [1][2]

  • To a cooled (0 °C) solution of (S)-(-)-6 (192 mg, 0.69 mmol, 87% ee), benzoic acid (253 mg, 2.07 mmol), and triphenylphosphine (495 mg, 1.89 mmol) in anhydrous THF (1.5 mL), slowly add diethyl azodicarboxylate (DEAD) (0.297 mL, 1.89 mmol) in anhydrous THF (0.5 mL).[2]

  • Stir the resulting solution at 0 °C for 30 minutes.[2]

  • Remove the cooling bath and allow the mixture to react at room temperature for a further 2 hours, monitoring for complete conversion by TLC.[2]

  • Purify the crude product by column chromatography to yield the (R)-benzoate.

Step 5: Synthesis of (S)-4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine

Procedure:

  • Dissolve the (R)-benzoate intermediate in methanol.

  • Add potassium carbonate and stir the mixture at room temperature for 1-2 hours to effect saponification and subsequent epoxide formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent and wash with water.

  • Dry the organic layer and concentrate to give the crude epoxide, which can be used in the next step without further purification.

Step 6: Synthesis of this compound

Procedure:

  • To the crude (S)-epoxide, add an excess of tert-butylamine.

  • Heat the reaction mixture in a sealed tube or under reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the excess tert-butylamine under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • The final product can be further purified by recrystallization.

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of this compound. The chemoenzymatic approach offers a practical and efficient route to this important pharmaceutical agent. The use of baker's yeast for the key asymmetric reduction step is a notable feature, providing good enantioselectivity with a readily available and environmentally benign reagent. The subsequent chemical transformations are robust and high-yielding, making this protocol suitable for laboratory-scale synthesis and adaptable for process development. Researchers and scientists in the field of drug development can utilize this detailed guide for the efficient and stereoselective preparation of this compound.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Optically Pure (-)-S-Timolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biocatalytic synthesis of optically pure (-)-S-Timolol, a crucial β-adrenergic blocker for the treatment of glaucoma. Two primary chemoenzymatic routes are presented: one employing the asymmetric reduction of a prochiral ketone using baker's yeast, and the other utilizing the kinetic resolution of a racemic chlorohydrin intermediate catalyzed by a lipase.

Introduction

This compound is the therapeutically active enantiomer of Timolol, exhibiting significantly higher β-blocking activity compared to its (R)-counterpart. The stereoselective synthesis of this compound is therefore of paramount importance in the pharmaceutical industry. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. This document outlines two effective biocatalytic strategies to obtain enantiomerically enriched this compound.

Biocatalytic Strategies Overview

Two distinct and effective biocatalytic methods for the synthesis of this compound are detailed below. The first method involves the asymmetric reduction of a key ketone intermediate, while the second relies on the kinetic resolution of a racemic alcohol.

Method A: Asymmetric Reduction using Baker's Yeast

This approach utilizes the readily available and inexpensive biocatalyst, baker's yeast (Saccharomyces cerevisiae), to asymmetrically reduce the prochiral ketone, 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one, to the corresponding (S)-chlorohydrin. Subsequent chemical steps then convert this chiral intermediate into this compound.

Method B: Lipase-Catalyzed Kinetic Resolution

This method involves the enzymatic resolution of a racemic mixture of 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol. A specific lipase is used to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted enantiomers. The unreacted (S)-enantiomer can then be converted to this compound.

Data Presentation

The following table summarizes the key quantitative data for the two biocatalytic routes for the synthesis of this compound.

ParameterMethod A: Baker's Yeast ReductionMethod B: Lipase-Catalyzed Kinetic Resolution
Biocatalyst Baker's Yeast (Saccharomyces cerevisiae)Lipase PS-D
Substrate 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one(±)-1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol
Enantiomeric Excess (ee) of Chiral Intermediate 87% for (S)-chlorohydrin[1]>99% for (R)-acylated chlorohydrin[2]
Overall Yield of this compound 30%[1]Not explicitly reported, but high ee suggests potential for good yield of the desired enantiomer after separation.
Key Advantages Inexpensive biocatalyst, simple setup.Very high enantioselectivity.
Key Disadvantages Moderate enantiomeric excess.Requires separation of the resolved products.

Experimental Protocols

Method A: Asymmetric Reduction of 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one with Baker's Yeast

This protocol is adapted from the work of Prati et al. (2004)[1].

Materials:

  • 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized water

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (magnetic stirrer, filtration apparatus, rotary evaporator)

Procedure:

  • In a flask, suspend baker's yeast in deionized water.

  • Add sucrose to the yeast suspension and stir to activate the yeast.

  • Add the ketone substrate to the activated yeast suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol.

  • Purify the product by column chromatography on silica gel.

Subsequent Chemical Steps:

To obtain this compound, the resulting (S)-chlorohydrin (with 87% ee) is subjected to a stereochemical inversion via a Mitsunobu reaction, followed by reaction with tert-butylamine[1].

Method B: Lipase-Catalyzed Kinetic Resolution of (±)-1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol

This protocol is based on the screening data for lipase-catalyzed resolution[2].

Materials:

  • (±)-1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol

  • Lipase PS-D

  • Vinyl acetate

  • Hexane (or other suitable organic solvent)

  • Standard laboratory glassware and equipment (orbital shaker, temperature-controlled incubator)

Procedure:

  • In a reaction vessel, dissolve the racemic chlorohydrin in hexane.

  • Add vinyl acetate as the acyl donor.

  • Add Lipase PS-D to the reaction mixture.

  • Incubate the reaction at 30°C with agitation (e.g., 200 rpm) for a specified time (e.g., 100 hours, or until approximately 50% conversion is reached).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of both the unreacted alcohol and the acylated product.

  • Upon reaching the desired conversion, separate the enzyme by filtration.

  • The resulting mixture contains the unreacted (S)-chlorohydrin and the (R)-acylated chlorohydrin. These can be separated by column chromatography.

  • The desired (S)-chlorohydrin can then be converted to this compound by reaction with tert-butylamine.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_method_a Method A: Asymmetric Reduction cluster_method_b Method B: Kinetic Resolution 3,4-dichloro-1,2,5-thiadiazole 3,4-dichloro-1,2,5-thiadiazole 4-morpholino-1,2,5-thiadiazol-3-ol 4-morpholino-1,2,5-thiadiazol-3-ol 3,4-dichloro-1,2,5-thiadiazole->4-morpholino-1,2,5-thiadiazol-3-ol Morpholine, NaOH Prochiral_Ketone 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one 4-morpholino-1,2,5-thiadiazol-3-ol->Prochiral_Ketone Dichloroacetone S_Chlorohydrin_A (S)-Chlorohydrin (87% ee) Prochiral_Ketone->S_Chlorohydrin_A Baker's Yeast Racemic_Chlorohydrin (±)-Chlorohydrin Prochiral_Ketone->Racemic_Chlorohydrin Reduction R_Benzoate R_Benzoate S_Chlorohydrin_A->R_Benzoate Mitsunobu Inversion S_Epoxide S_Epoxide R_Benzoate->S_Epoxide K-t-BuO S_Timolol_A This compound S_Epoxide->S_Timolol_A t-Butylamine Separated_Products {(S)-Chlorohydrin | (R)-Acetate} Racemic_Chlorohydrin->Separated_Products Lipase PS-D, Vinyl Acetate S_Timolol_B This compound Separated_Products->S_Timolol_B t-Butylamine Method_A_Workflow start Start: Prochiral Ketone yeast_reduction Asymmetric Reduction (Baker's Yeast, Sucrose, H2O) start->yeast_reduction filtration Filtration (Remove Yeast) yeast_reduction->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction purification Column Chromatography extraction->purification s_chlorohydrin Product: (S)-Chlorohydrin purification->s_chlorohydrin Method_B_Workflow start Start: Racemic Chlorohydrin kinetic_resolution Kinetic Resolution (Lipase PS-D, Vinyl Acetate, Hexane) start->kinetic_resolution enzyme_removal Enzyme Filtration kinetic_resolution->enzyme_removal product_separation Column Chromatography (Separation of Enantiomers) enzyme_removal->product_separation s_chlorohydrin Product: (S)-Chlorohydrin product_separation->s_chlorohydrin

References

Analytical method development for S-Timolol enantiomeric purity testing.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Enantiomeric Purity Testing of S-Timolol

Introduction

Timolol is a non-selective beta-adrenergic blocker used in the treatment of glaucoma and hypertension.[1] The pharmacological activity of Timolol resides primarily in the (S)-enantiomer, which is significantly more potent than the (R)-enantiomer.[1][2][3] Therefore, accurate determination of the enantiomeric purity of S-Timolol is a critical aspect of quality control in pharmaceutical manufacturing to ensure its safety and efficacy. This application note details validated analytical methods for the separation and quantification of the R-enantiomer impurity in S-Timolol drug substances and formulations. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Method Comparison

A summary of the different analytical techniques for S-Timolol enantiomeric purity testing is presented below, highlighting their key characteristics to aid in method selection.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a stationary phase and a liquid mobile phase.Utilizes a supercritical fluid as the mobile phase, offering properties between a gas and a liquid.[4]Separation based on the differential migration of ions in an electric field within a capillary.[5]
Advantages Widely available, robust, well-established methods, ecologically acceptable options available.[6]Faster analysis times, reduced organic solvent consumption, higher resolution.[4][7][8][9]High efficiency and resolution, minimal sample and reagent consumption, fast analysis.[5][10]
Disadvantages Normal-phase methods can use significant amounts of hazardous organic solvents.[6]Requires specialized instrumentation, potential for analyte solubility issues.[4]Can be less robust than HPLC, sensitivity can be lower without pre-concentration techniques.
Common Chiral Selectors Polysaccharide-based (e.g., Chiralcel OD-H), protein-based (e.g., ovomucoid), cyclodextrin derivatives.[2][6][11][12]Polysaccharide-based (e.g., Chiralcel OD-H).[4][8][9]Cyclodextrin derivatives (e.g., HDMS-β-CD, sulfobutyl ether-β-cyclodextrin).[10][13]

Experimental Protocols

Detailed protocols for three recommended methods are provided below. These protocols are based on validated methods reported in the scientific literature.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on a normal-phase HPLC method that has been widely used for the enantiomeric separation of Timolol.

1. Instrumentation and Materials

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[4][11]

  • Mobile Phase: n-Hexane, 2-Propanol, and Diethylamine (DEA). A typical ratio is 95:5:0.4 (v/v/v).[11]

  • S-Timolol Maleate reference standard and sample

  • R-Timolol Maleate reference standard

  • HPLC grade solvents

2. Chromatographic Conditions

ParameterValue
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (960:40:2 v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient or controlled at 5°C for improved resolution[4][11]
Detection Wavelength 297 nm[4][12]
Injection Volume 5 µL[4][12]

3. Sample Preparation

  • Standard Solution: Prepare a solution of S-Timolol Maleate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Resolution Solution: Prepare a solution containing both S-Timolol Maleate and R-Timolol Maleate in the mobile phase to demonstrate adequate separation.

  • Sample Solution: Accurately weigh and dissolve the S-Timolol Maleate sample in the mobile phase to a final concentration of 1 mg/mL.

4. System Suitability

  • Inject the resolution solution. The resolution between the S-Timolol and R-Timolol peaks should be greater than 4.0.[11][12]

5. Analysis

  • Inject the standard and sample solutions.

  • Identify the peaks based on the retention times obtained from the individual enantiomer injections.

  • Calculate the percentage of the R-enantiomer in the S-Timolol sample using the area normalization method.

Protocol 2: Supercritical Fluid Chromatography (SFC)

This protocol offers a faster and more environmentally friendly alternative to traditional HPLC.

1. Instrumentation and Materials

  • SFC system with UV detector

  • Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[8][9]

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., 0.1% triethylamine (TEA) in Methanol).[8][9]

  • S-Timolol Maleate reference standard and sample

  • R-Timolol Maleate reference standard

  • SFC grade CO2 and HPLC grade solvents

2. Chromatographic Conditions

ParameterValue
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[8][9]
Mobile Phase (93:7) CO2 / 0.1% (v/v) TEA in Methanol[8][9]
Flow Rate 4.0 mL/min[8][9]
Column Temperature 40°C[4]
Back-Pressure 130 bar[4]
Detection Wavelength 297 nm[4]
Injection Volume 15 µL[4]

3. Sample Preparation

  • Prepare standard, resolution, and sample solutions as described in the HPLC protocol, using the mobile phase modifier as the diluent.

4. System Suitability

  • Inject the resolution solution. The resolution between the S-Timolol and R-Timolol peaks should be at least 2.0.[8][9]

5. Analysis

  • Follow the analysis procedure outlined in the HPLC protocol.

Protocol 3: Capillary Electrophoresis (CE)

This protocol describes a non-aqueous capillary electrophoresis method for high-resolution separation.

1. Instrumentation and Materials

  • Capillary Electrophoresis system with a UV detector

  • Uncoated fused-silica capillary

  • Background Electrolyte (BGE): Methanolic solution of 0.75 M formic acid, 30 mM potassium camphorsulfonate, and 30 mM Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD).[10]

  • S-Timolol Maleate reference standard and sample

  • R-Timolol Maleate reference standard

  • Pyridoxine (Internal Standard)[10]

  • HPLC grade solvents and reagents

2. Electrophoretic Conditions

ParameterValue
Capillary Fused-silica, effective length and internal diameter as per instrument
Background Electrolyte 30 mM HDMS-β-CD in a methanolic solution of 0.75 M formic acid and 30 mM potassium camphorsulfonate[10]
Voltage As optimized for the specific instrument
Temperature As optimized for the specific instrument
Detection Wavelength As optimized for Timolol
Injection Hydrodynamic or electrokinetic injection

3. Sample Preparation

  • Prepare standard, resolution, and sample solutions in the background electrolyte, including the internal standard (Pyridoxine).[10]

4. System Suitability

  • Inject the resolution solution. A high enantiomeric resolution (e.g., 8.5) should be achieved.[10]

5. Analysis

  • Inject the standard and sample solutions.

  • Calculate the percentage of the R-enantiomer in the S-Timolol sample relative to the internal standard.

Method Validation Summary

The following table summarizes typical validation parameters for the enantiomeric purity testing of S-Timolol.

ParameterTypical Performance
Specificity The method should be able to resolve the R-enantiomer from the S-enantiomer and any other potential impurities.
Linearity A linear relationship should be established between the concentration of the R-enantiomer and its response.
Limit of Detection (LOD) The lowest concentration of the R-enantiomer that can be detected. For SFC, this can be around 0.5% (w/w) with respect to S-Timolol.[8][9]
Limit of Quantitation (LOQ) The lowest concentration of the R-enantiomer that can be quantified with acceptable precision and accuracy.
Accuracy The closeness of the measured value to the true value, typically assessed by spike-recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters. For SFC, variations in flow rate, column temperature, and back-pressure should be evaluated.[8][9]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_reporting 4. Reporting SamplePrep Sample and Standard Preparation SystemSuitability System Suitability Test (Resolution Check) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase / BGE Preparation MobilePhasePrep->SystemSuitability SystemSuitability->MobilePhasePrep Fail SampleInjection Sample Injection SystemSuitability->SampleInjection Pass Chromatogram Chromatogram / Electropherogram Generation SampleInjection->Chromatogram PeakIntegration Peak Integration and Identification Chromatogram->PeakIntegration Quantification Quantification of R-Enantiomer PeakIntegration->Quantification Report Final Report Generation Quantification->Report

Caption: General experimental workflow for enantiomeric purity testing.

Method_Selection_Logic Start Start: Need for S-Timolol Purity Test Decision1 High Throughput and Green Chemistry Priority? Start->Decision1 Decision2 High Resolution and Low Sample Volume Critical? Decision1->Decision2 No SFC_Method Select SFC Method Decision1->SFC_Method Yes CE_Method Select CE Method Decision2->CE_Method Yes HPLC_Method Select HPLC Method (Established & Robust) Decision2->HPLC_Method No End End: Method Selected SFC_Method->End CE_Method->End HPLC_Method->End

Caption: Decision logic for selecting an analytical method.

References

In Vitro Assays for Measuring the Beta-Adrenergic Antagonism of (-)-S-Timolol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-S-Timolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and cardiovascular diseases.[1][2] Its therapeutic efficacy stems from its ability to block the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β-ARs), thereby inhibiting downstream signaling pathways.[3] This application note provides detailed protocols for two common in vitro assays to characterize the beta-adrenergic antagonism of this compound: a radioligand binding assay to determine its affinity for the receptor and a functional assay to measure its potency in inhibiting agonist-induced cyclic adenosine monophosphate (cAMP) production.

This compound is the levorotatory isomer and is significantly more active than its (R)-enantiomer.[4] It exhibits high affinity for both β1- and β2-adrenergic receptors.[3] The antagonism at these receptors leads to a reduction in aqueous humor production in the eye and decreased cardiac output, heart rate, and blood pressure.[2][5] Accurate and reproducible in vitro characterization of this compound's interaction with β-ARs is crucial for quality control, new formulation development, and comparative studies with other beta-blockers.

Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRS) that, upon agonist binding, activate the stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase to convert ATP into the second messenger cAMP.[6] Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. This compound competitively binds to the beta-adrenergic receptor, preventing agonist binding and the subsequent activation of this signaling cascade.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Isoproterenol) agonist->beta_receptor Activates timolol This compound timolol->beta_receptor Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response pka->response

Caption: Beta-adrenergic signaling pathway and antagonism by this compound.

Data Presentation

The following table summarizes the binding affinity (Ki) and functional potency (pKB) of this compound for β1 and β2-adrenergic receptors from published literature.

CompoundReceptor SubtypeAssay TypeParameterValue (nM)Reference
This compound β1BindingKi1.97[3]
β2BindingKi2.0[3]
β1FunctionalpKB9.43[7]
β2FunctionalpKB10.10[7]

Note: pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for β1- and β2-adrenergic receptors using membranes from cells expressing these receptors and a radiolabeled antagonist.

Experimental Workflow

Radioligand_Binding_Workflow prep_membranes Prepare Receptor Membranes (e.g., from HEK293 cells expressing β-AR) incubation Incubate Membranes, Radioligand, and this compound/Control prep_membranes->incubation prep_reagents Prepare Reagents: - Radioligand (e.g., [3H]DHA) - this compound dilutions - Non-specific binding control (e.g., Propranolol) prep_reagents->incubation filtration Separate Bound and Free Radioligand (Rapid filtration through GF/B filters) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis (Calculate Ki from IC50) counting->analysis

Caption: Workflow for the radioligand binding assay.

Materials and Reagents:

  • Receptor Source: Membranes from HEK293 cells stably expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [3H]Dihydroalprenolol ([3H]DHA)

  • Test Compound: this compound

  • Non-specific Binding Control: Propranolol

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Filtration Plates: 96-well plates with glass fiber filters (e.g., Whatman GF/B)

  • Scintillation Cocktail

  • Microplate Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]DHA (at a concentration near its Kd, e.g., 1 nM), and 150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL Propranolol (final concentration 10 µM), 50 µL [3H]DHA, and 150 µL membrane suspension.

    • Competitive Binding: 50 µL of each this compound dilution, 50 µL [3H]DHA, and 150 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any unbound radioligand.

  • Drying: Dry the filter plate at 50°C for 30 minutes.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay (HTRF)

This protocol describes a method to determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-stimulated cAMP production in whole cells using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Workflow

cAMP_Assay_Workflow cell_plating Plate Cells Expressing β-AR (e.g., HEK293) in a 384-well plate antagonist_incubation Pre-incubate cells with This compound dilutions cell_plating->antagonist_incubation agonist_stimulation Stimulate cells with an Agonist (e.g., Isoproterenol) antagonist_incubation->agonist_stimulation cell_lysis Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) agonist_stimulation->cell_lysis incubation Incubate at Room Temperature cell_lysis->incubation read_plate Read HTRF Signal (665 nm and 620 nm) incubation->read_plate analysis Data Analysis (Calculate IC50) read_plate->analysis

Caption: Workflow for the functional cAMP HTRF assay.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing human β1- or β2-adrenergic receptors.

  • Test Compound: this compound

  • Agonist: Isoproterenol

  • cAMP Assay Kit: HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Cell Culture Medium

  • Stimulation Buffer (as provided in the kit or a suitable buffer like HBSS with a phosphodiesterase inhibitor like IBMX).

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate at a density that allows for optimal signal window (e.g., 5,000-10,000 cells/well) and culture overnight.

  • Antagonist Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Antagonist Incubation: Remove the cell culture medium and add the this compound dilutions to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the β-adrenergic agonist, Isoproterenol, at a concentration that elicits a submaximal response (EC80), to all wells except the basal control. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Reagent Addition: Following the manufacturer's instructions for the HTRF kit, add the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate to the wells. This step typically includes a lysis buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals and normalize the data (e.g., as a percentage of the stimulated control).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The radioligand binding and functional cAMP assays are robust and reliable methods for the in vitro characterization of the beta-adrenergic antagonism of this compound. The binding assay provides a direct measure of the compound's affinity for the receptor, while the functional assay confirms its potency in a cellular context. These detailed protocols can be adapted for the analysis of other beta-adrenergic antagonists and are essential tools in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of (-)-S-Timolol Intermediate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-S-Timolol is a non-selective beta-adrenergic receptor antagonist renowned for its efficacy in the treatment of open-angle glaucoma by reducing intraocular pressure. The therapeutic activity of Timolol is primarily attributed to the (S)-enantiomer. Consequently, the stereoselective synthesis of this compound and its key chiral intermediates is of significant interest in pharmaceutical development and manufacturing. These application notes provide detailed protocols for various synthetic strategies to obtain key intermediates, focusing on methodologies that ensure high enantiomeric purity. The protocols are intended for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each with distinct approaches to establishing the crucial stereocenter.

G Key Synthetic Strategies for this compound Intermediates cluster_A Racemic Route cluster_B Asymmetric Approach cluster_C Chiral Building Block A Racemic Synthesis & Resolution A1 Racemic Timolol A->A1 B Asymmetric Synthesis B1 Prochiral Substrate B->B1 C Chiral Pool Synthesis C1 Chiral Precursor (e.g., (R)-Epichlorohydrin) C->C1 A2 Chiral Resolving Agent (e.g., d-tartaric acid) A1->A2 A3 Diastereomeric Salt Crystallization A2->A3 B2 Chiral Catalyst or Biocatalyst (e.g., Baker's Yeast) B1->B2 B3 Enantioenriched Intermediate B2->B3 C2 Stereospecific Reactions C1->C2 C3 Target Intermediate C2->C3

Caption: Overview of major synthetic pathways to chiral intermediates for this compound.

Protocol 1: Synthesis of Racemic 3-(tert-butylamino)-1,2-propanediol and Subsequent Resolution

This method involves the non-stereoselective synthesis of the amino-diol side chain, followed by classical resolution to isolate the desired (S)-enantiomer.

Experimental Protocol

Step 1a: Synthesis of 3-chloro-1,2-propanediol (1)

  • Materials: Glycerol, Hydrochloric acid.

  • Procedure: Glycerol is treated with hydrochloric acid to yield 3-chloro-1,2-propanediol.[1]

Step 1b: Synthesis of dl-3-(tert-butylamino)-1,2-propanediol (2)

  • Materials: 3-chloro-1,2-propanediol (1), tert-butylamine.

  • Procedure: Compound (1) undergoes condensation with tert-butylamine. The reaction mixture is stirred until completion, followed by work-up to isolate the racemic amino-diol (2).[1]

Step 1c: Protection via Oxazolidine Derivative (3)

  • Materials: dl-3-(tert-butylamino)-1,2-propanediol (2), Benzaldehyde, Toluene (or other suitable solvent).

  • Procedure: A mixture of compound (2) and benzaldehyde in a solvent such as toluene is refluxed with a water separator until no more water is collected.[1][2] The solvent is removed under reduced pressure to yield the oxazolidine derivative (3).

Step 1d: Synthesis of Racemic Timolol (4)

  • Materials: Oxazolidine derivative (3), 3-chloro-4-morpholino-1,2,5-thiadiazole, Potassium tert-butoxide (t-BuOK), tert-Butanol (t-BuOH).

  • Procedure: Compound (3) is treated with 3-chloro-4-morpholino-1,2,5-thiadiazole in the presence of t-BuOK in t-BuOH. This is followed by acidic hydrolysis to remove the benzaldehyde protecting group, yielding racemic Timolol (4).[1]

Step 1e: Optical Resolution

  • Materials: Racemic Timolol (4), d-tartaric acid.

  • Procedure: Racemic Timolol (4) is treated with d-tartaric acid. The resulting diastereomeric salts are separated by fractional crystallization to isolate the S-timolol-d-tartaric acid salt. Subsequent treatment with a base liberates the free base of this compound.[1]

G start Glycerol step1 1. HCl 2. tert-Butylamine start->step1 intermediate1 dl-3-(tert-butylamino) -1,2-propanediol step1->intermediate1 step2 Benzaldehyde intermediate1->step2 intermediate2 Oxazolidine Derivative step2->intermediate2 step3 1. 3-chloro-4-morpholino -1,2,5-thiadiazole, t-BuOK 2. Hydrolysis intermediate2->step3 intermediate3 Racemic Timolol step3->intermediate3 step4 d-Tartaric Acid (Resolution) intermediate3->step4 end This compound step4->end

Caption: Workflow for the synthesis of this compound via racemic resolution.

Quantitative Data
StepProductYieldReference
1bdl-3-(tert-butylamino)-1,2-propanediol70.9%[1]
1cOxazolidine Derivative79%[1]
1dRacemic Timolol53%[1]

Protocol 2: Biocatalytic Asymmetric Synthesis

This chemo-enzymatic approach utilizes a biocatalyst to create the chiral center, avoiding classical resolution and improving atom economy.

Experimental Protocol

Step 2a: Synthesis of 1-chloro-3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-2-one (Haloketone 5)

  • Materials: 3,4-dichloro-1,2,5-thiadiazole, 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol (4), Dichloroacetone.

  • Procedure: The synthesis starts from 3,4-dichloro-1,2,5 thiadiazole (2) which is converted to 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol (4). Compound (4) is then reacted with dichloroacetone to yield the haloketone intermediate (5).[3]

Step 2b: Asymmetric Reduction to (R)-(-)-1-chloro-3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-2-ol (6)

  • Materials: Haloketone (5), Baker's yeast.

  • Procedure: The haloketone (5) is subjected to asymmetric reduction using baker's yeast. This enzymatic reduction stereoselectively produces the (R)-halohydrin (6) with high enantiomeric excess.[3]

Step 2c: Stereochemical Inversion via Mitsunobu Reaction

  • Materials: (R)-Halohydrin (6), Diethyl-azodicarboxylate (DEAD), Triphenylphosphine (PPh3), Benzoic acid.

  • Procedure: The (R)-halohydrin (6) is converted to its corresponding benzoate ester (R)-(-)-8 via a Mitsunobu reaction. This proceeds with an SN2 mechanism, inverting the stereocenter at the carbon bearing the hydroxyl group.[3][4]

Step 2d: Formation of (S)-(+)-epoxide (7)

  • Materials: Benzoate ester (R)-(-)-8, Potassium t-butoxide (t-BuOK), THF.

  • Procedure: The benzoate ester (8) is treated with potassium t-butoxide in THF at 0 °C. This results in the removal of the acyl group and intramolecular alkylation to form the (S)-epoxide (7).[3]

Step 2e: Synthesis of this compound

  • Materials: (S)-epoxide (7), tert-butylamine.

  • Procedure: The final step involves the ring-opening of the epoxide (7) with tert-butylamine to yield this compound.[3][4]

G start Haloketone Intermediate step1 Baker's Yeast (Asymmetric Reduction) start->step1 intermediate1 (R)-Halohydrin step1->intermediate1 step2 Mitsunobu Reaction (DEAD, PPh3, Benzoic Acid) intermediate1->step2 intermediate2 (R)-Benzoate Ester step2->intermediate2 step3 Potassium t-butoxide intermediate2->step3 intermediate3 (S)-Epoxide step3->intermediate3 step4 tert-Butylamine intermediate3->step4 end This compound step4->end

Caption: Chemo-enzymatic synthesis pathway for this compound.

Quantitative Data
StepProductYieldEnantiomeric Excess (ee)Reference
2b(R)-Halohydrin (6)-87%[3][4]
2c(R)-Benzoate Ester (8)90%-[3][4]
2d(S)-Epoxide (7)~95%-[3]
2eThis compound66%87%[3][4]
OverallThis compound30%87%[3][4]

Protocol 3: Synthesis from a Chiral Building Block

This highly efficient strategy employs a readily available chiral precursor, (R)-epichlorohydrin, to directly install the required stereochemistry.

Experimental Protocol

Step 3a: Synthesis of Diol Intermediate (S)-39

  • Materials: (S)-3-chloropropane-1,2-diol ((S)-40), 3-hydroxy-4-N-morpholino-1,2,5-thiadiazole (19), Sodium hydride (NaH).

  • Note: (S)-3-chloropropane-1,2-diol can be obtained from the kinetic hydrolytic resolution of racemic epichlorohydrin.[4]

  • Procedure: The chiral diol (S)-40 is reacted with the thiadiazole derivative (19) in the presence of a strong base like sodium hydride to afford the diol intermediate (S)-39.[4]

Step 3b: Formation of (S)-Epoxide (S)-33

  • Materials: Diol (S)-39, Base.

  • Procedure: The diol (S)-39 is treated with a base to induce intramolecular cyclization, forming the key chiral epoxide intermediate (S)-33.[4]

Step 3c: Synthesis of this compound

  • Materials: (S)-Epoxide (S)-33, tert-butylamine.

  • Procedure: The epoxide ring of (S)-33 is opened by nucleophilic attack of tert-butylamine to yield the final product, this compound free base.[4] This is then typically converted to the maleate salt.

G start (S)-3-chloropropane-1,2-diol step1 3-hydroxy-4-N-morpholino -1,2,5-thiadiazole, NaH start->step1 intermediate1 Diol Intermediate (S)-39 step1->intermediate1 step2 Base (Cyclization) intermediate1->step2 intermediate2 (S)-Epoxide (S)-33 step2->intermediate2 step3 tert-Butylamine intermediate2->step3 end This compound step3->end

Caption: Synthesis of this compound using a chiral diol building block.

Quantitative Data
StepProductYieldEnantiomeric Excess (ee)Reference
3aDiol Intermediate (S)-3964%99.8%[4]
3b(S)-Epoxide (S)-3369%99%[4]
3cThis compound Maleate Salt85%90%*[4]

*Note: The reported 90% ee for the final product in this specific route seems inconsistent with the high ee of the intermediates and may reflect issues in the final steps or reporting. Other routes starting from chiral epichlorohydrin typically maintain high enantiopurity.[4][5]

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (-)-S-Timolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (-)-S-Timolol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantiomeric purity of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on published literature and general principles of organic synthesis.

Issue 1: Low Overall Yield in Racemic Synthesis Followed by Resolution

  • Question: My overall yield of this compound is significantly lower than 30% when following the classical resolution method with a tartaric acid derivative. What are the common pitfalls?

  • Answer: Low yields in this method are often due to inefficient separation of diastereomeric salts. Repeated crystallizations are necessary to achieve high enantiomeric purity, but each step can lead to significant product loss. One reported method involving repeated crystallization with O,O-di-p-tolyl-(−)-tartaric acid resulted in a low yield of 26% for the desired salt.[1] Another approach using a different tartaric acid derivative yielded the desired ester in 35% after crystallization, with a subsequent hydrolysis step yielding the final product at 63%, highlighting the multiple stages where yield can be lost.[1]

    Troubleshooting Steps:

    • Optimize Crystallization Conditions: Carefully control the solvent, temperature, and cooling rate during crystallization. The pH of the solution can also be critical; one procedure specifies a pH of 4–5.[1]

    • Minimize Transfers: Each transfer of material can result in loss. Streamline your process to minimize the number of steps.

    • Purity of Starting Materials: Ensure your racemic timolol and the resolving agent are of high purity. Impurities can interfere with crystal formation.

    • Consider Alternative Resolutions: Explore different chiral resolving agents that may offer better crystallization properties and higher yields with your specific substrate.

Issue 2: Poor Enantioselectivity in Biocatalytic Routes

  • Question: I am using a biocatalytic approach with Baker's yeast for the asymmetric reduction of the chloroketone intermediate, but my enantiomeric excess (ee) is below the reported 87%. What could be the cause?

  • Answer: The enantioselectivity of biocatalytic reductions can be highly sensitive to reaction conditions. Factors such as the metabolic state of the yeast, substrate concentration, temperature, and pH can all impact the stereochemical outcome.

    Troubleshooting Steps:

    • Yeast Viability and Pre-culture: Ensure you are using fresh, viable Baker's yeast. The conditions of any pre-culture (media, growth time, temperature) should be consistent.

    • Substrate Concentration: High concentrations of the chloroketone intermediate can be toxic to the yeast, leading to reduced activity and selectivity. Try lowering the substrate concentration.

    • Reaction Temperature: Optimize the reaction temperature. While room temperature is often used, some yeast strains may exhibit better selectivity at slightly lower or higher temperatures.

    • pH Control: Maintain a stable pH throughout the reaction, as significant shifts can affect enzyme activity.

    • Co-solvent Effects: If a co-solvent is used to dissolve the substrate, its nature and concentration can influence the enantioselectivity.

Issue 3: Inefficient Epoxide Ring-Opening with tert-Butylamine

  • Question: The ring-opening of the chiral epoxide intermediate with tert-butylamine is sluggish and results in a low yield of this compound. How can I improve this step?

  • Answer: The reaction between the epoxide and tert-butylamine is a key step in many synthetic routes.[1] Incomplete reaction or side reactions can lead to low yields.

    Troubleshooting Steps:

    • Reaction Temperature and Time: This reaction may require elevated temperatures and sufficient reaction time to go to completion. One protocol specifies heating at 44-46°C for 3 hours.[2]

    • Excess of Amine: Using a large excess of tert-butylamine can help drive the reaction to completion.[2]

    • Solvent Choice: While some procedures use tert-butylamine itself as the solvent, others may benefit from a suitable co-solvent. The choice of solvent can influence the reaction rate.

    • Purity of Epoxide: Ensure the epoxide starting material is pure. Any unreacted starting materials or byproducts from the previous step could interfere with the reaction.

Frequently Asked Questions (FAQs)

  • Question 1: What are the main strategies for the enantioselective synthesis of this compound?

  • Answer 1: The primary strategies can be broadly categorized into chemical and biocatalytic approaches. Chemical methods often involve the resolution of racemic timolol using chiral acids like tartaric acid derivatives.[1] Another chemical approach involves using a chiral pool starting material. Biocatalytic methods utilize enzymes or whole organisms, such as Baker's yeast or isolated lipases, to perform stereoselective reactions, such as the asymmetric reduction of a ketone or the kinetic resolution of a racemic intermediate.[1] An efficient enantioselective synthesis has also been described using a chiral Co–salen-catalyzed kinetic resolution of (±)-epichlorohydrin.[3]

  • Question 2: What kind of overall yields can be expected for different synthetic routes?

  • Answer 2: The overall yields vary significantly depending on the chosen synthetic pathway. For instance, a biocatalytic route starting from 3,4-dichloro-1,2,5-thiadiazole reported an overall yield of 30% for (S)-timolol with 87% ee.[1][3] A synthesis involving the resolution of racemic timolol with a tartaric acid derivative showed a 35% yield for the desired diastereomeric ester, which was then converted to (S)-timolol in 63% yield.[1] A five-step synthesis starting from (S)-3-(tert-butylamino)propane-1,2-diol reported an overall yield of 57.7%.[4][5]

  • Question 3: How can I improve the yield when protecting the diol intermediate as an oxazolidine?

  • Answer 3: The formation of an oxazolidine by reacting the amino diol intermediate with benzaldehyde is a strategy to improve yield in subsequent steps.[6][7] To optimize this step, ensure the removal of water formed during the reaction, for example, by azeotropic distillation. The choice of solvent can also be critical; one patent suggests using cyclic compounds like toluene or dioxane instead of benzene to reduce toxicity and simplify the workup.[6][8] The molar ratio of the reactants and the reaction time are also key parameters to optimize.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic routes for this compound.

Table 1: Comparison of Different Synthetic Strategies for this compound

Synthetic StrategyKey Reagents/CatalystsOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Resolution of Racemic TimololO,O-di-p-tolyl-(−)-tartaric acidLow (26% for the salt)Not specified[1]
Resolution of Racemic TimololTartaric acid derivative 21~22% (calculated from 35% and 63% steps)>97%[1]
Biocatalytic Asymmetric ReductionBaker's yeast30%87%[1]
Lipase-Catalyzed ResolutionLipase, vinyl acetateNot specified for overall yield>99% for the resolved alcohol[1]
Chiral Co-Salen Catalyzed Kinetic ResolutionChiral Co-salen catalyst55%98%[3]
Synthesis from Chiral Precursor(S)-3-(tert-butylamino)propane-1,2-diol57.7%Not specified (assumed high)[4][5]

Detailed Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 1-chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one

This protocol is based on a biocatalytic approach for synthesizing both enantiomers of Timolol.[3]

  • Substrate Preparation: The chloroketone intermediate is synthesized from 3,4-dichloro-1,2,5-thiadiazole.

  • Asymmetric Reduction: The chloroketone is reduced using Baker's yeast. This step yields the corresponding (S)-halohydrin with 87% ee.[1]

  • Inversion of Stereocenter (for S-Timolol): The resulting (S)-halohydrin undergoes inversion of its stereocenter using the Mitsunobu reaction to afford the (R)-acetate in 90% yield.[1]

  • Epoxide Formation: The (R)-acetate is treated with potassium tert-butoxide to generate the corresponding (S)-epoxide.[1]

  • Ring-Opening: The (S)-epoxide is reacted with tert-butylamine to yield (S)-timolol free base in 66% yield.[1]

Protocol 2: Synthesis via Oxazolidine Intermediate and Resolution

This protocol is based on a method that involves forming an oxazolidine derivative before coupling with the thiadiazole moiety.[7]

  • Formation of Amino Diol: Glycerol is treated with HCl and then condensed with tert-butylamine to afford dl-3-t-butylamino-1,2-propanediol in 70.9% yield.

  • Oxazolidine Formation: The amino diol is treated with benzaldehyde to form the oxazolidine derivative in 79% yield.

  • Coupling Reaction: The oxazolidine is reacted with 3-chloro-4-morpholino-1,2,5-thiadiazole using potassium tert-butoxide in tert-butanol, followed by hydrolysis to give racemic timolol in 53% yield.

  • Resolution: The racemic timolol is resolved using d-tartaric acid to separate the S- and R-enantiomers as their tartaric acid salts.

  • Final Product Formation: The S-timolol-d-tartaric acid salt is treated with NaOH and then maleic acid to afford (S)-Timolol maleate.

Visualizations

Enantioselective_Synthesis_Timolol cluster_racemic Racemic Synthesis cluster_resolution Resolution cluster_biocatalytic Biocatalytic Route racemic_timolol Racemic Timolol diastereomeric_salts Diastereomeric Salts racemic_timolol->diastereomeric_salts d-tartaric acid thiadiazole 3-chloro-4-morpholino- 1,2,5-thiadiazole thiadiazole->racemic_timolol aminodiol dl-3-t-butylamino- 1,2-propanediol aminodiol->racemic_timolol Coupling s_timolol This compound diastereomeric_salts->s_timolol Crystallization & Hydrolysis chloroketone Chloroketone Intermediate s_halohydrin (S)-Halohydrin chloroketone->s_halohydrin Baker's Yeast (Asymmetric Reduction) s_epoxide (S)-Epoxide s_halohydrin->s_epoxide Mitsunobu Inversion & Epoxidation s_timolol_bio This compound s_epoxide->s_timolol_bio tert-Butylamine (Ring-Opening)

Caption: Key synthetic pathways to this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Resolution Step cause1 Inefficient Diastereomer Separation start->cause1 cause2 Product Loss During Transfers start->cause2 cause3 Impure Starting Materials start->cause3 cause4 Suboptimal Crystallization Conditions start->cause4 sol1 Optimize Solvent, Temperature, & pH cause1->sol1 sol2 Streamline the Experimental Process cause2->sol2 sol3 Purify Racemic Timolol & Resolving Agent cause3->sol3 sol4 Systematic Screening of Conditions cause4->sol4

Caption: Troubleshooting workflow for low yield.

Optimization_Parameters goal Improved Yield & Enantioselectivity param1 Catalyst Choice & Loading goal->param1 param2 Reaction Temperature goal->param2 param3 Solvent Polarity & Type goal->param3 param4 Purity of Reagents goal->param4 param5 Reaction Time goal->param5

Caption: Key parameters for optimization.

References

Technical Support Center: Optimization of Mobile Phase for Timolol Enantiomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase in the separation of timolol enantiomers by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioseparation of timolol.

1. Poor or No Resolution of Enantiomers

  • Question: I am not seeing any separation between the (R)- and (S)-timolol peaks. What should I do?

  • Answer: Poor or no resolution is a common issue. Here are several factors to investigate:

    • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for enantiomeric separation. For timolol, cellulose-based columns like Chiralcel OD are frequently used in normal-phase mode.[1][2][3] In reversed-phase mode, ovomucoid and cyclodextrin-based columns have shown success.[4][5] Ensure you are using an appropriate chiral column.

    • Mobile Phase Composition: The mobile phase composition must be optimized for your specific CSP.

      • Normal-Phase: A common mobile phase is a mixture of hexane and an alcohol (e.g., 2-propanol), often with a basic additive like diethylamine (DEA).[1] The concentration of the alcohol and the additive is crucial for achieving resolution. A very high concentration of alcohol can lead to a loss of enantioselectivity.

      • Reversed-Phase: Mobile phases typically consist of an aqueous buffer (e.g., ammonium chloride or potassium phosphate) and an organic modifier like acetonitrile or methanol.[4][5] The pH of the aqueous phase and the concentration of the organic modifier are key parameters to optimize.

      • Polar Ionic Mode: A mobile phase of methanol with an additive like ammonium formate can be effective with certain columns, such as those with a teicoplanin bonded phase.[6]

    • Temperature: Column temperature can significantly impact enantioselectivity. Lowering the temperature can sometimes improve resolution. For instance, a resolution factor of 4.00 was achieved at 5°C using a hexane-2-propanol mobile phase.[1]

    • Flow Rate: While it has a lesser effect on selectivity, optimizing the flow rate can improve peak shape and, consequently, resolution.

2. Peak Tailing

  • Question: My timolol peaks are showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

    • Basic Additives: Timolol is a basic compound. Adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) in normal-phase chromatography, can saturate the acidic silanol groups on the silica surface and reduce tailing.[1][7] For reversed-phase, adjusting the pH of the mobile phase can help.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

    • Column Contamination: Contaminants from previous injections can cause peak tailing. Flushing the column with a strong solvent may help.

3. Long Retention Times

  • Question: The analysis time for my timolol enantiomers is too long. How can I reduce the retention times?

  • Answer: Long retention times can decrease sample throughput.

    • Increase Organic Modifier Concentration: In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally decrease retention times.[5] In normal-phase, increasing the concentration of the polar component (e.g., 2-propanol) will have a similar effect.[1]

    • Increase Flow Rate: A higher flow rate will lead to shorter retention times. However, be aware that this may also lead to a decrease in resolution and an increase in backpressure.[5]

    • Increase Column Temperature: Raising the column temperature will decrease the viscosity of the mobile phase and can lead to shorter retention times. However, the effect on resolution should be monitored, as it can either increase or decrease depending on the CSP and mobile phase.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for timolol enantiomer separation?

A1: The starting mobile phase heavily depends on the chosen chiral stationary phase (CSP).

  • For a cellulose-based CSP (e.g., Chiralcel OD) in normal-phase mode: A good starting point is a mixture of hexane and 2-propanol (e.g., 95:5 v/v) with a small amount of diethylamine (e.g., 0.1-0.4% v/v).[1]

  • For an ovomucoid CSP in reversed-phase mode: You can start with a mobile phase consisting of acetonitrile (e.g., 7% v/v) and an aqueous buffer like ammonium chloride (e.g., 14 mmol L⁻¹) at a specific pH (e.g., 6.8).[4]

  • For a cyclodextrin-based CSP in reversed-phase mode: A mixture of methanol and a phosphate buffer (e.g., 80:20 v/v, 25 mM KH₂PO₄) can be a suitable starting point.[5]

Q2: How does the concentration of the alcohol in a normal-phase mobile phase affect the separation?

A2: In normal-phase chromatography for timolol enantiomer separation, the alcohol (e.g., 2-propanol) acts as the polar modifier. Increasing the alcohol concentration generally leads to a decrease in retention time for both enantiomers. However, it can also decrease the enantioselectivity. Therefore, finding the optimal concentration is a balance between analysis time and resolution.[1]

Q3: What is the role of diethylamine (DEA) in the mobile phase?

A3: Diethylamine (DEA) is a basic additive commonly used in the normal-phase separation of basic compounds like timolol. Its primary role is to act as a competing base to minimize interactions between the basic analyte and acidic residual silanol groups on the silica surface of the stationary phase. This helps to improve peak shape (reduce tailing) and can also influence retention and resolution.[1][2]

Q4: Can temperature be used to optimize the separation?

A4: Yes, column temperature is a valuable parameter for optimization. The effect of temperature on the separation of timolol enantiomers depends on the chromatographic system. In some cases, increasing the temperature can improve resolution, while in others, lower temperatures are beneficial.[1][5] For example, one study found that with a specific β-cyclodextrin derivative column, the resolution increased with an increase in column temperature up to a certain point.[5] Conversely, another study using a cellulose-based column achieved the best resolution at a low temperature of 5°C.[1] It is recommended to study the effect of temperature for your specific method.

Experimental Protocols

Protocol 1: Normal-Phase HPLC on a Cellulose-Based Column

This protocol is based on the method described for a Chiralcel OD column.[1]

  • Column: Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD)

  • Mobile Phase: Hexane:2-propanol (95:5 v/v) containing 0.4% (v/v) diethylamine.

  • Flow Rate: 1.0 mL/min (suggested starting point, may need optimization).

  • Column Temperature: 5°C.

  • Detection: UV at 297 nm.[2][3]

Protocol 2: Reversed-Phase HPLC on an Ovomucoid Column

This protocol is based on an Analytical Quality by Design (AQbD) approach.[4]

  • Column: Ovomucoid stationary phase.

  • Mobile Phase: Acetonitrile (7% v/v) and an aqueous phase of 14 mmol L⁻¹ ammonium chloride at pH 6.8.

  • Flow Rate: Not specified, a typical starting point would be 1.0 mL/min.

  • Detection: Not specified, UV at 295 nm is commonly used for timolol.

Protocol 3: Reversed-Phase HPLC on a Cyclodextrin-Based Column

This protocol is based on a method using a novel β-cyclodextrin derivative.[5]

  • Column: Novel β-cyclodextrin derivative bonded to silica gel.

  • Mobile Phase: Methanol:25 mM KH₂PO₄ (80:20 v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25°C.

  • Detection: Not specified, UV at 295 nm is a common wavelength for timolol.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Timolol Enantiomer Separation (Normal-Phase)

Hexane:2-Propanol (v/v)Diethylamine (%)Resolution (Rs)Reference
95:50.44.00[1]

Table 2: Effect of Mobile Phase Composition on Timolol Enantiomer Separation (Reversed-Phase with Cyclodextrin CSP)

Methanol:KH₂PO₄ (v/v)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Reference
80:20Data not specifiedData not specified4.49[5]

Table 3: Effect of Ammonium Formate Concentration on Timolol Enantiomer Separation (Polar Ionic Mode)

Ammonium Formate (% w/v)Resolution (Rs)Reference
0.2Data not specified[6]
0.15Data not specified[6]
0.1Data not specified[6]
0.0254.12[6]

(Note: "Data not specified" indicates that the specific values were mentioned as being investigated but not explicitly provided in a comparable format in the source material.)

Visualizations

Workflow_for_Mobile_Phase_Optimization cluster_start 1. Initial Setup cluster_optimization 2. Optimization Cycle cluster_refinement 3. Refinement cluster_end 4. Finalization Start Select Chiral Stationary Phase (CSP) (e.g., Cellulose, Ovomucoid, Cyclodextrin) Initial_MP Prepare Initial Mobile Phase (based on CSP type) Start->Initial_MP Inject Inject Timolol Standard Initial_MP->Inject Evaluate Evaluate Chromatogram: - Resolution (Rs) - Peak Shape - Retention Time (tR) Inject->Evaluate Decision Is Separation Optimal? Evaluate->Decision Adjust_MP Adjust Mobile Phase: - Organic Modifier % - Additive Concentration - pH Decision->Adjust_MP No Final_Method Final Optimized Method Decision->Final_Method Yes Adjust_MP->Inject Optimize_Temp Optimize Column Temperature Adjust_MP->Optimize_Temp If needed Optimize_Temp->Inject Optimize_Flow Optimize Flow Rate Optimize_Flow->Inject

Caption: Workflow for Mobile Phase Optimization in Timolol Enantiomer Separation.

Troubleshooting_Decision_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Long Retention Time Problem Identify Chromatographic Problem Resolution_Check Check CSP Type Problem->Resolution_Check Poor Resolution Tailing_Check Is Analyte Basic? (Timolol is) Problem->Tailing_Check Peak Tailing Retention_Action1 Increase Organic Modifier % Problem->Retention_Action1 Long Retention Time Resolution_Action1 Adjust Organic Modifier % Resolution_Check->Resolution_Action1 Resolution_Action2 Vary Additive Concentration (e.g., DEA) Resolution_Action1->Resolution_Action2 Resolution_Action3 Optimize Temperature Resolution_Action2->Resolution_Action3 Tailing_Action1 Add/Increase Basic Modifier (e.g., DEA/TEA) Tailing_Check->Tailing_Action1 Yes Tailing_Action2 Adjust Mobile Phase pH Tailing_Action1->Tailing_Action2 Tailing_Action3 Reduce Sample Concentration Tailing_Action2->Tailing_Action3 Retention_Action2 Increase Flow Rate Retention_Action1->Retention_Action2 Retention_Action3 Increase Temperature Retention_Action2->Retention_Action3

Caption: Troubleshooting Decision Tree for Common HPLC Issues in Timolol Analysis.

References

Reducing R-timolol impurity in (-)-S-Timolol preparations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing R-timolol impurity in (-)-S-Timolol preparations.

Troubleshooting Guides

Issue 1: High Levels of R-timolol Impurity Detected in the Final this compound Product

Question: Our analysis of the final this compound maleate product shows an unacceptably high level of the R-timolol enantiomer. What are the potential causes and how can we address this?

Answer: High levels of R-timolol impurity typically stem from two primary sources: the chiral purity of the starting materials or inefficiencies in the chiral resolution process.

Possible Causes and Solutions:

  • Sub-optimal Chiral Purity of Starting Materials: The synthesis of enantiomerically pure this compound is highly dependent on the quality of the chiral precursors. For instance, if your synthesis starts with (S)-(-)-3-tert-butylamino-1,2-propanediol, its enantiomeric purity is critical.

    • Troubleshooting Steps:

      • Verify the Certificate of Analysis (CoA) of the Starting Material: Ensure the enantiomeric purity of the chiral starting material, such as (S)-(-)-3-tert-butylamino-1,2-propanediol, meets the required specifications (typically >99% enantiomeric excess).

      • In-house Quality Control: Independently verify the enantiomeric purity of the starting material using a validated chiral HPLC or SFC method before use in the synthesis.

      • Source a Different Batch or Supplier: If the starting material is found to be of insufficient purity, procure a new batch or consider a different supplier with a more robust manufacturing process for the chiral intermediate.

  • Inefficient Chiral Resolution of Racemic Timolol: If you are synthesizing racemic timolol and then performing a chiral resolution, for example, using d-tartaric acid, the efficiency of this step is paramount.

    • Troubleshooting Steps:

      • Optimize Crystallization Conditions: The formation and separation of diastereomeric salts are sensitive to various parameters. Experiment with the following:

        • Solvent System: The choice of solvent can significantly impact the differential solubility of the diastereomeric salts. Evaluate different solvents or solvent mixtures.

        • Temperature Profile: Control the cooling rate during crystallization. A slower cooling rate often leads to better crystal formation and higher diastereomeric purity.

        • Seeding: The introduction of seed crystals of the desired S-timolol-d-tartaric acid salt can promote the crystallization of the correct diastereomer.

        • Stirring Rate: The agitation speed can influence crystal size and purity.

      • Number of Recrystallizations: A single resolution step may not be sufficient. Perform one or more recrystallizations of the S-timolol-d-tartaric acid salt to enhance its diastereomeric purity before proceeding to the free base and maleate salt formation.

Issue 2: Inconsistent Results in R-timolol Impurity Analysis

Question: We are observing significant variability in the measured levels of R-timolol impurity between different analytical runs. What could be causing this and how can we improve the consistency of our analytical method?

Answer: Inconsistent analytical results for R-timolol can be due to issues with the analytical method itself, sample preparation, or instrument performance. Chiral separations are often sensitive to minor variations in chromatographic conditions.

Possible Causes and Solutions:

  • Analytical Method Not Fully Optimized or Validated: The chosen analytical method may not be robust enough for routine analysis.

    • Troubleshooting Steps:

      • Method Robustness Check: Perform a robustness study by intentionally varying critical method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%). The resolution between the S- and R-timolol peaks should not be significantly affected.

      • System Suitability Tests: Before each analytical run, perform a system suitability test by injecting a resolution solution containing both S- and R-timolol to ensure adequate separation (Resolution > 1.5).

      • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed. For normal-phase chromatography, the presence of trace amounts of water can significantly affect retention times and resolution.

  • Sample Preparation Issues: Inconsistencies in how samples are prepared can lead to variable results.

    • Troubleshooting Steps:

      • Standardized Sample Preparation Protocol: Ensure a clear, written protocol for sample preparation is followed by all analysts.

      • Solvent Effects: Ensure the sample is fully dissolved in the mobile phase or a solvent compatible with the mobile phase to avoid peak distortion.

  • Column Performance Degradation: Chiral stationary phases can degrade over time, leading to a loss of resolution.

    • Troubleshooting Steps:

      • Column Cleaning and Regeneration: Follow the manufacturer's instructions for column washing and regeneration.

      • Use of Guard Column: Employ a guard column to protect the analytical column from contaminants.

      • Column Lot Variation: If you have recently switched to a new column, even of the same type, verify its performance with a known standard, as there can be lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is the typical acceptable limit for R-timolol impurity in this compound maleate?

A1: The acceptable limit for the R-timolol enantiomer is defined by major pharmacopoeias. For example, the European Pharmacopoeia (Ph. Eur.) has set specific limits for this impurity. It is crucial to consult the current version of the relevant pharmacopoeia for the exact specifications.

Q2: Can a batch of this compound with high R-timolol content be reprocessed?

A2: Yes, it is often possible to reprocess a batch to reduce the R-timolol content. The most common method is through recrystallization. By carefully selecting a solvent system in which the racemic timolol is more soluble than the desired S-enantiomer, it is possible to enrich the S-enantiomer in the crystalline phase. Alternatively, the material can be converted back to the free base and subjected to another round of chiral resolution with a resolving agent like d-tartaric acid.

Q3: Which analytical technique is preferred for the determination of R-timolol impurity?

A3: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are widely used and accepted methods.[1] SFC is often considered a "greener" alternative due to its lower consumption of organic solvents and can offer faster analysis times.[1] The choice of technique will depend on the available instrumentation and the specific requirements of the analysis.

Q4: How does the choice of base in the synthesis affect the level of R-timolol impurity?

A4: While the primary source of R-timolol impurity is the starting material or inefficient resolution, the reaction conditions, including the choice of base, can potentially influence the stereochemical integrity of the chiral center. A strong, non-nucleophilic base is typically used. It is important to ensure that the reaction conditions do not promote racemization at the chiral center. This can be evaluated by running small-scale experiments with different bases and analyzing the enantiomeric purity of the product.

Data Presentation

Table 1: Comparison of Analytical Methods for R-timolol Quantification

ParameterChiral HPLCChiral SFC
Stationary Phase Chiralcel OD-H (cellulose-based)Chiralcel OD-H (cellulose-based)
Mobile Phase Hexane, Isopropanol, DiethylamineCO2, Methanol, Triethylamine
Typical Run Time 15-20 minutes< 5 minutes
Solvent Consumption HighLow
Resolution (Rs) > 2.0> 1.9
Limit of Detection ~0.05%~0.05%

Experimental Protocols

Protocol 1: Chiral HPLC Method for R-timolol Impurity Quantification

This protocol is a representative method for the determination of R-timolol in this compound maleate.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Reagents and Materials:

    • Hexane (HPLC grade)

    • 2-Propanol (IPA, HPLC grade)

    • Diethylamine (DEA, HPLC grade)

    • This compound maleate reference standard

    • (±)-Timolol maleate or R-timolol maleate reference standard

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane:IPA:DEA (e.g., 85:15:0.1 v/v/v). The exact ratio may need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 297 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Resolution Solution: Accurately weigh and dissolve a small amount of (±)-Timolol maleate in the mobile phase to obtain a solution containing approximately 0.1 mg/mL of each enantiomer. This solution is used to verify the separation of the two enantiomers.

    • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound maleate sample in 10 mL of mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the resolution solution and confirm that the resolution between the S- and R-timolol peaks is greater than 1.5. The R-timolol peak will typically elute before the S-timolol peak.

    • Inject the sample solution.

    • Identify the peaks for R-timolol and S-timolol based on their retention times.

    • Calculate the percentage of R-timolol impurity using the area normalization method: % R-timolol = (Area of R-timolol peak / (Area of R-timolol peak + Area of S-timolol peak)) x 100%

Protocol 2: Recrystallization for Reducing R-timolol Impurity

This protocol provides a general guideline for the purification of this compound maleate by recrystallization. The optimal solvent and conditions should be determined experimentally.

  • Solvent Screening:

    • In small-scale experiments, test the solubility of the S-Timolol maleate batch (containing the R-timolol impurity) in various pharmaceutically acceptable solvents (e.g., ethanol, methanol, isopropanol, acetone, water, and mixtures thereof) at room temperature and at elevated temperatures.

    • The ideal solvent system is one in which the product has high solubility at an elevated temperature and low solubility at a lower temperature, and which ideally shows a solubility difference between the desired S-enantiomer and the R-impurity.

  • Recrystallization Procedure:

    • Place the S-Timolol maleate to be purified in a suitable reaction vessel.

    • Add the chosen solvent or solvent mixture in small portions while heating and stirring until the solid is completely dissolved. Avoid adding an excessive amount of solvent.

    • Once dissolved, slowly cool the solution without agitation to allow for the formation of large, pure crystals. Seeding with a small crystal of pure S-Timolol maleate at this stage can be beneficial.

    • Once crystal formation has started, continue the cooling process, potentially to a lower temperature (e.g., 0-5°C), to maximize the yield.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum at a suitable temperature.

  • Analysis:

    • Analyze the purified S-Timolol maleate for the R-timolol impurity using the validated chiral HPLC or SFC method to determine the effectiveness of the recrystallization.

    • Analyze the mother liquor as well. A higher concentration of R-timolol in the mother liquor indicates a successful purification.

Mandatory Visualizations

cluster_synthesis Racemic Timolol Synthesis cluster_resolution Chiral Resolution cluster_final_product Final Product Formation Glycerol Glycerol 3-chloro-1,2-propanediol 3-chloro-1,2-propanediol dl-3-t-butylamino-1,2-propanediol dl-3-t-butylamino-1,2-propanediol 3-chloro-1,2-propanediol->dl-3-t-butylamino-1,2-propanediol tert-butylamine Oxazolidine_derivative Oxazolidine_derivative dl-3-t-butylamino-1,2-propanediol->Oxazolidine_derivative Benzaldehyde Racemic_Timolol Racemic_Timolol Oxazolidine_derivative->Racemic_Timolol 3-chloro-4-morpholino-1,2,5-thiadiazole d-Tartaric_Acid d-Tartaric_Acid Diastereomeric_Salts S-Timolol-d-tartrate & R-Timolol-d-tartrate S-Timolol-d-tartrate_Salt S-Timolol-d-tartrate (Crystallized) Diastereomeric_Salts->S-Timolol-d-tartrate_Salt Fractional Crystallization R-Timolol_in_Mother_Liquor R-Timolol-d-tartrate (in Mother Liquor) Diastereomeric_Salts->R-Timolol_in_Mother_Liquor S-Timolol_Free_Base S-Timolol_Free_Base S-Timolol_Maleate This compound Maleate S-Timolol_Free_Base->S-Timolol_Maleate Maleic Acid

Caption: Workflow for the synthesis and chiral resolution of this compound.

Check_Starting_Material Check Enantiomeric Purity of Starting Material Material_OK Purity > 99%? Check_Starting_Material->Material_OK Review_Resolution_Process Review Chiral Resolution Process Optimize_Crystallization Optimize Crystallization (Solvent, Temp, Seeding) Review_Resolution_Process->Optimize_Crystallization Add_Recrystallization Add Recrystallization Step for Diastereomeric Salt Review_Resolution_Process->Add_Recrystallization Material_OK->Review_Resolution_Process Yes Source_New_Material Source New Batch of Starting Material Material_OK->Source_New_Material No Pass Impurity within Limit Source_New_Material->Pass Optimize_Crystallization->Pass Add_Recrystallization->Pass Reprocess_Batch Reprocess Final Batch (Recrystallization) Reprocess_Batch->Pass High_R_Timolol High_R_Timolol High_R_Timolol->Review_Resolution_Process High_R_Timolol->Reprocess_Batch Post-synthesis Option

Caption: Troubleshooting logic for high R-timolol impurity.

References

Troubleshooting poor peak resolution in chiral separation of timolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chiral separation of timolol, specifically addressing poor peak resolution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing poor or no resolution between the timolol enantiomers. What are the primary factors I should investigate?

Poor or no resolution is a common challenge in chiral separations. The primary factors to investigate are the suitability of the chiral stationary phase (CSP), the composition of the mobile phase, and the column temperature. The interaction between the timolol enantiomers and the CSP is highly specific and crucial for separation.[1][2]

Troubleshooting Steps:

  • Verify CSP Selection: Ensure you are using a CSP known to be effective for beta-blockers like timolol. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel OD), are commonly used.[3][4] Cyclodextrin-based and macrocyclic antibiotic phases have also shown success.[5][6]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase can significantly impact selectivity.[1][7] Systematically vary the modifier percentage.

    • Additives: For basic compounds like timolol, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can improve peak shape and resolution.[3][8] Acidic additives like formic acid or trifluoroacetic acid (TFA) can also be used to control the ionization state of the analyte and influence interactions with the stationary phase.[1]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1][9] Lowering the temperature often enhances enantioselectivity, leading to better resolution.[7][10] However, in some cases, an increase in temperature may improve efficiency and resolution. It is recommended to perform a temperature study (e.g., at 15°C, 25°C, and 40°C).[7]

  • Reduce Flow Rate: High flow rates can lead to poor mass transfer within the chiral stationary phase, resulting in decreased resolution.[7] Try reducing the flow rate incrementally (e.g., from 1.0 mL/min to 0.5 mL/min).[9]

Q2: My peaks are broad and tailing, which is affecting the resolution. How can I improve the peak shape?

Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Additives: As mentioned previously, for a basic analyte like timolol, adding a basic modifier like DEA can minimize tailing by blocking active sites on the silica surface.[3]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[7] Injecting a sample in a strong solvent can cause peak distortion.

  • Column Equilibration: Chiral columns, particularly polysaccharide-based ones, may require longer equilibration times to achieve stable and reproducible results.[7]

Q3: I initially had good resolution, but it has deteriorated over time. What could be the cause?

A decline in performance can indicate column contamination or degradation.

Troubleshooting Steps:

  • Column Contamination: Irreversibly adsorbed sample components can damage the stationary phase.[2][7] It is crucial to have a robust sample preparation procedure to remove potential contaminants.

  • Column History: The history of the column's use can impact its performance. A "memory effect" can occur where additives from previous mobile phases adsorb to the stationary phase and affect subsequent separations.[11] It is good practice to dedicate a column to a specific method.

  • Column Regeneration: If you suspect contamination, you may be able to regenerate the column. Follow the manufacturer's instructions for column washing and regeneration. For immobilized columns, a flush with a strong solvent like dimethylformamide (DMF) followed by ethanol may be effective.[11]

Data on Timolol Chiral Separation Parameters

The following table summarizes various experimental conditions reported for the chiral separation of timolol, providing a comparative overview of key parameters.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD)Hexane-2-propanol (95:5) with 0.4% (v/v) diethylamineNot Specified54.00[3]
Novel β-cyclodextrin derivativeMethanol–25 mM KH2PO4 (80/20, v/v)0.6254.49[5]
Agilent InfinityLab Poroshell 120 Chiral-TMethanol with 0.025% w/v ammonium formateNot Specified304.12[12]
Chiralpak IC (Cellulose based)n-hexane, ethanol, formic acid, and diethylamine (70:30:0.1:0.1 v/v/v/v)1.030>5.0[13]
Chirobiotic VMethanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v)0.545Good enantioseparation[14]

Detailed Experimental Protocol

This section provides a detailed methodology for the chiral separation of timolol based on a reported HPLC method.[5]

Objective: To achieve baseline separation of timolol enantiomers using a novel β-cyclodextrin derivative chiral stationary phase in reversed-phase mode.

Materials:

  • Column: Stainless steel column (250 x 4.6 mm I.D.) packed with a novel β-cyclodextrin derivative bonded to silica gel.

  • Mobile Phase: Methanol and 25 mM potassium dihydrogen phosphate (KH2PO4) buffer.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Column Packing: The chiral stationary phase is packed into the stainless steel column using a slurry method at a pressure of 6,000 psi with methanol as the packing solvent.

  • Column Equilibration: The packed column is equilibrated with the mobile phase for at least 12 hours to ensure reproducible results.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and 25 mM KH2PO4 in an 80:20 (v/v) ratio.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 295 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the timolol sample in the mobile phase to an appropriate concentration.

  • Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram.

  • Data Evaluation: Determine the retention times of the two enantiomers and calculate the resolution (Rs). Under these conditions, a resolution of approximately 4.49 can be expected.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the chiral separation of timolol.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Further Troubleshooting cluster_4 Resolution start Poor Peak Resolution check_csp Verify Chiral Stationary Phase (CSP) Selection start->check_csp check_system Confirm System Suitability check_csp->check_system CSP is appropriate end_bad Consult Further Resources check_csp->end_bad CSP is inappropriate optimize_mp Optimize Mobile Phase (Organic Modifier & Additives) check_system->optimize_mp System is suitable check_system->end_bad System fails optimize_temp Adjust Column Temperature optimize_mp->optimize_temp optimize_flow Reduce Flow Rate optimize_temp->optimize_flow check_peaks Assess Peak Shape (Broadening/Tailing) optimize_flow->check_peaks check_column Investigate Column Degradation/Contamination check_peaks->check_column Poor peak shape end_good Resolution Achieved check_peaks->end_good Good peak shape & resolution check_column->end_bad Resolution still poor

Caption: Troubleshooting workflow for poor peak resolution in chiral separation.

References

Identification and characterization of (-)-S-Timolol degradation products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the identification and characterization of (-)-S-Timolol degradation products. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of Timolol?

Forced degradation studies for Timolol, as recommended by the International Conference on Harmonisation (ICH) Q1A(R2) guidelines, typically involve exposing the drug substance to a variety of stress conditions to predict its long-term stability and identify potential degradation products.[1][2] These conditions generally include:

  • Acidic Hydrolysis: Treatment with an acidic solution (e.g., 0.1 N HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at elevated temperatures. Timolol has been found to be particularly unstable in basic conditions.[1][3]

  • Oxidative Degradation: Reaction with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Subjecting the solid or solution form of the drug to high temperatures (e.g., 80°C).[4]

  • Photodegradation: Exposing the drug to light, typically using a photostability chamber with a combination of UV and visible light.

Q2: What are the major degradation products of Timolol that have been identified?

Several degradation products of Timolol have been identified under various stress conditions. Under hydrolytic (acid and base) and photolytic stress, four major degradation products have been characterized using techniques like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS/MS).[5] The formation of these products often involves the cleavage and modification of the morpholino and tert-butylamino side chains of the Timolol molecule. In alkaline conditions, two specific degradation products are commonly observed.[1]

Q3: What analytical techniques are most suitable for the analysis of Timolol and its degradation products?

The most widely used and effective analytical technique for the separation and quantification of Timolol and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[1][4] For the structural elucidation and characterization of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), are indispensable.[5] These methods provide the necessary sensitivity and specificity to separate complex mixtures and identify unknown compounds.

Troubleshooting Guides

Problem 1: Poor separation of degradation products from the parent Timolol peak in the HPLC chromatogram.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer. A gradient elution program may be necessary to achieve adequate separation of all peaks.[5]

  • Possible Cause 2: Incorrect pH of the mobile phase buffer.

    • Solution: The pH of the buffer can significantly impact the retention and peak shape of ionizable compounds like Timolol and its degradation products. Experiment with different pH values (e.g., pH 3.5) to improve resolution.[1]

  • Possible Cause 3: Unsuitable HPLC column.

    • Solution: Ensure the column chemistry (e.g., C18) and dimensions (length, internal diameter, and particle size) are appropriate for the separation.[1][4] A column with a different selectivity may be required.

Problem 2: Inconsistent retention times for the Timolol peak.

  • Possible Cause 1: Fluctuation in column temperature.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Possible Cause 2: Inadequate mobile phase equilibration.

    • Solution: Before starting the analytical run, ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.

  • Possible Cause 3: Changes in mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed before use.

Problem 3: Low sensitivity or inability to detect low-level degradation products.

  • Possible Cause 1: Suboptimal detection wavelength.

    • Solution: Determine the optimal UV detection wavelength for both Timolol and its degradation products by running a UV scan. A wavelength of around 295 nm is commonly used for Timolol.[1][4]

  • Possible Cause 2: Insufficient sample concentration.

    • Solution: If the degradation level is very low, consider concentrating the sample before injection. However, be cautious not to overload the column with the parent drug.

  • Possible Cause 3: High baseline noise.

    • Solution: Ensure high purity of mobile phase components and proper degassing to minimize baseline noise. Check for any leaks in the HPLC system.

Quantitative Data Summary

The following table summarizes the percentage of degradation of Timolol Maleate under various forced degradation conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acidic Hydrolysis1M HCl12 hours80°CNot specified, stable[1]
Alkaline Hydrolysis1M NaOH12 hours80°CSignificant, 2 DPs[1]
Oxidative Degradation30% H₂O₂12 hours80°CNot specified, stable[1]
Thermal DegradationSolid State-80°CNot specified, stable[1]
Thermal DegradationAPI and Drug Product48 hours80°COne secondary peak[4]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of Timolol Maleate

This protocol outlines the general procedure for subjecting Timolol Maleate to various stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Accurately weigh and dissolve Timolol Maleate in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Take a known volume of the stock solution and mix it with an equal volume of 1M HCl.

    • Heat the mixture at 80°C for a specified period (e.g., 12 hours).

    • After cooling, neutralize the solution with 1M NaOH.

    • Dilute to a final concentration with the mobile phase.

  • Alkaline Hydrolysis:

    • Take a known volume of the stock solution and mix it with an equal volume of 1M NaOH.

    • Heat the mixture at 80°C for a specified period (e.g., 12 hours).

    • After cooling, neutralize the solution with 1M HCl.

    • Dilute to a final concentration with the mobile phase.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and mix it with an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature or heat at 80°C for a specified period (e.g., 12 hours).

    • Dilute to a final concentration with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid Timolol Maleate in a hot air oven at 80°C for a specified period (e.g., 48 hours).

    • After the specified time, dissolve the sample in the mobile phase to achieve the desired concentration.

  • Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for Timolol

This protocol provides a typical set of parameters for an RP-HPLC method suitable for analyzing Timolol and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 60:40 v/v), with the pH of the buffer adjusted to 3.5 using o-phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 295 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

    • Prepare standard solutions of Timolol and the stressed samples in the mobile phase.

    • Inject the standard solutions to check for system suitability (e.g., retention time, peak area, tailing factor).

    • Inject the stressed and control samples.

    • Record the chromatograms and integrate the peak areas for Timolol and its degradation products.

    • Calculate the percentage of degradation.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation (ICH Q1A R2) cluster_analysis Analysis cluster_results Data Interpretation stock Timolol Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Alkaline Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photolytic Stress stock->photo Expose to Stress hplc RP-HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples lcms LC-MS/MS for Characterization hplc->lcms Further Analysis quant Quantification of Degradants hplc->quant char Structural Elucidation lcms->char pathway Degradation Pathway Proposal quant->pathway char->pathway

Caption: Experimental workflow for forced degradation studies of Timolol.

Logical_Relationship cluster_problem Troubleshooting Scenario cluster_causes Potential Causes cluster_solutions Corrective Actions problem Poor Peak Resolution cause1 Mobile Phase Issues problem->cause1 cause2 Incorrect pH problem->cause2 cause3 Column Problems problem->cause3 solution1 Optimize Gradient/Solvent Ratio cause1->solution1 solution2 Adjust Buffer pH cause2->solution2 solution3 Use Different Column cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Minimizing side reactions in the synthesis of S-Timolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of S-Timolol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of S-Timolol?

A1: The most common impurities in S-Timolol synthesis include the undesired (R)-enantiomer (R-Timolol), dimeric impurities, diol impurities from the hydrolysis of epoxides, and regioisomers from the incorrect opening of the epoxide ring.[1][2] The presence and prevalence of these impurities depend significantly on the chosen synthetic route.

Q2: What are the main synthetic strategies for obtaining enantiomerically pure S-Timolol?

A2: There are two primary strategies for synthesizing enantiomerically pure S-Timolol:

  • Racemic Synthesis followed by Chiral Resolution: This involves the synthesis of a racemic mixture of (R)- and (S)-Timolol, followed by separation of the enantiomers using a chiral resolving agent like d-tartaric acid.[3]

  • Asymmetric Synthesis: This approach utilizes a chiral starting material or a chiral catalyst to directly synthesize the S-enantiomer. Common methods include the use of chiral epichlorohydrin, Sharpless asymmetric dihydroxylation, or biocatalytic resolutions.[4][5]

Q3: How can the formation of the R-enantiomer be minimized?

A3: Minimizing the R-enantiomer depends on the synthetic route. In asymmetric synthesis, the enantiomeric excess (ee) of the chiral starting materials or the efficiency of the chiral catalyst is crucial. For syntheses involving chiral resolution, the completeness of the separation of diastereomeric salts is key.[6] Chiral HPLC is the standard method for determining the enantiomeric purity of the final product.[7]

Troubleshooting Guides

Issue 1: Low Regioselectivity in Epoxide Ring Opening

Problem: Formation of a significant amount of the undesired regioisomer during the reaction of 4-morpholino-1,2,5-thiadiazol-3-ol with an epoxide precursor.

Root Cause: The epoxide ring can be opened at two different positions. Under basic or nucleophilic conditions (SN2 mechanism), the nucleophile preferentially attacks the less sterically hindered carbon atom. However, under acidic conditions, the reaction can proceed via a more carbocation-like transition state (SN1-like), favoring attack at the more substituted carbon. The choice of catalyst and reaction conditions plays a critical role in controlling regioselectivity.[8][9][10]

Troubleshooting Steps:

  • Catalyst Selection: Lewis acid catalysts like Sn-Beta have been shown to be highly regioselective for the ring-opening of epichlorohydrin with alcohols.[9]

  • pH Control: Maintaining a slightly basic pH favors the SN2 mechanism, leading to attack at the less substituted carbon.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally preferred for SN2 reactions.

Issue 2: Formation of Dimeric Impurities

Problem: Detection of dimeric impurities, such as N-(tert-butyl)-2,3-bis(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-amine, in the final product.[1]

Root Cause: Dimeric impurities can form when a molecule of the epoxide intermediate reacts with a molecule of Timolol or its precursor that has already been formed. This is more likely to occur at higher concentrations and temperatures.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of tert-butylamine to ensure the epoxide intermediate reacts completely with the primary amine.

  • Reaction Temperature: Maintain a lower reaction temperature to reduce the rate of the side reaction.

  • Slow Addition: Add the epoxide intermediate slowly to the reaction mixture containing tert-butylamine to maintain a low concentration of the epoxide.

Issue 3: Incomplete Stereochemical Inversion in Mitsunobu Reaction

Problem: Low enantiomeric excess (ee) after performing a Mitsunobu reaction to invert the stereochemistry of a chiral alcohol intermediate.

Root Cause: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry.[11][12][13] However, incomplete reaction or side reactions can lead to a lower than expected ee. The pKa of the nucleophile is a critical factor; if it is too high (pKa > 11), the reaction yield can be significantly diminished.[11] Side reactions can also occur, and removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can be challenging.[13]

Troubleshooting Steps:

  • Nucleophile Choice: Ensure the pKa of the nucleophilic acid is appropriate for the Mitsunobu reaction.

  • Reagent Purity: Use pure and dry reagents, as water can interfere with the reaction.

  • Reaction Conditions: Optimize the reaction temperature and time. For sterically hindered alcohols, longer reaction times or higher temperatures may be necessary.

  • Purification: Efficient purification is necessary to remove byproducts that can complicate analysis and subsequent steps.

Quantitative Data

Table 1: Influence of Catalyst on Regioselectivity of Epichlorohydrin Ring Opening with Methanol

CatalystTurnover Frequency (TOF) (h⁻¹)Regioselectivity for Terminal Ether (%)
Sn-Beta15097
Zr-Beta2596
Hf-Beta2195
Al-Beta592

Data adapted from studies on Lewis acidic catalytic materials for epoxide ring opening.[9]

Experimental Protocols

Protocol 1: Racemic Synthesis of Timolol and Chiral Resolution

This protocol is based on the method described by Zhou et al.[3]

  • Synthesis of dl-3-t-butylamino-1,2-propanediol:

    • Treat glycerol with HCl to afford 3-chloro-1,2-propanediol.

    • Condense 3-chloro-1,2-propanediol with tertiary butylamine to yield dl-3-t-butylamino-1,2-propanediol.

  • Protection of the Diol:

    • React dl-3-t-butylamino-1,2-propanediol with benzaldehyde to form the oxazolidine derivative.

  • Synthesis of Racemic Timolol:

    • Treat the oxazolidine derivative with 3-chloro-4-morpholino-1,2,5-thiadiazole and potassium tert-butoxide in tert-butanol, followed by hydrolysis to obtain racemic Timolol.

  • Chiral Resolution:

    • Dissolve racemic Timolol in a suitable solvent and add d-tartaric acid to precipitate the S-timolol-d-tartaric acid salt.

    • Isolate the salt and treat it with NaOH followed by maleic acid to obtain S-Timolol maleate.

Protocol 2: Asymmetric Synthesis via Mitsunobu Inversion

This protocol is based on a chemo-enzymatic approach.[4]

  • Asymmetric Reduction:

    • Perform an asymmetric reduction of an intermediate haloketone using baker's yeast to obtain the corresponding (R)-halohydrin with high enantiomeric excess.

  • Mitsunobu Inversion:

    • Subject the (R)-halohydrin to a Mitsunobu reaction with a suitable carboxylic acid (e.g., benzoic acid), diethylazodicarboxylate (DEAD), and triphenylphosphine (PPh₃). This inverts the stereocenter to the (S)-configuration.

  • Epoxide Formation and Ring Opening:

    • Treat the resulting (S)-ester with a base to form the corresponding (S)-epoxide.

    • Open the epoxide ring with tert-butylamine to yield S-Timolol.

Visualizations

Synthesis_Pathway cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis Glycerol Glycerol 3-chloro-1,2-propanediol 3-chloro-1,2-propanediol Glycerol->3-chloro-1,2-propanediol HCl dl-3-t-butylamino-1,2-propanediol dl-3-t-butylamino-1,2-propanediol 3-chloro-1,2-propanediol->dl-3-t-butylamino-1,2-propanediol tert-butylamine Oxazolidine_derivative Oxazolidine_derivative dl-3-t-butylamino-1,2-propanediol->Oxazolidine_derivative Benzaldehyde Racemic_Timolol Racemic_Timolol Oxazolidine_derivative->Racemic_Timolol 3-chloro-4-morpholino-1,2,5-thiadiazole, t-BuOK S-Timolol_maleate S-Timolol_maleate Racemic_Timolol->S-Timolol_maleate d-tartaric acid, NaOH, maleic acid Haloketone Haloketone R-Halohydrin R-Halohydrin Haloketone->R-Halohydrin Baker's Yeast S-Ester S-Ester R-Halohydrin->S-Ester Mitsunobu Reaction (DEAD, PPh3, Acid) S-Epoxide S-Epoxide S-Ester->S-Epoxide Base S-Timolol S-Timolol S-Epoxide->S-Timolol tert-butylamine S-Timolol_maleate_final S-Timolol_maleate_final S-Timolol->S-Timolol_maleate_final maleic acid

Caption: Overview of Racemic and Asymmetric Synthesis Routes for S-Timolol.

Side_Reactions Epoxide_Intermediate Epoxide_Intermediate S-Timolol_Product S-Timolol_Product Epoxide_Intermediate->S-Timolol_Product Desired Reaction (tert-Butylamine) Dimeric_Impurity Dimeric_Impurity Epoxide_Intermediate->Dimeric_Impurity Side Reaction (with S-Timolol) Diol_Impurity Diol_Impurity Epoxide_Intermediate->Diol_Impurity Hydrolysis Regioisomer_Impurity Regioisomer_Impurity Epoxide_Intermediate->Regioisomer_Impurity Incorrect Ring Opening tert-Butylamine tert-Butylamine Troubleshooting_Logic Problem_Identified Problem_Identified Low_Yield_or_Purity Low_Yield_or_Purity Problem_Identified->Low_Yield_or_Purity Analyze_Impurities Analyze Impurities (e.g., HPLC, NMR) Low_Yield_or_Purity->Analyze_Impurities Impurity_Profile Impurity_Profile Analyze_Impurities->Impurity_Profile Adjust_Conditions Adjust Reaction Conditions Impurity_Profile->Adjust_Conditions Based on impurity type Re-evaluate Re-evaluate Adjust_Conditions->Re-evaluate Re-evaluate->Low_Yield_or_Purity If problem persists

References

Technical Support Center: Enhancing the Stability of (-)-S-Timolol in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of (-)-S-Timolol ophthalmic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound ophthalmic solution is showing a significant drop in potency over a short period. What are the likely causes?

A1: Rapid potency loss in this compound solutions is typically attributed to several degradation pathways. The most common culprits are:

  • Hydrolysis: Timolol is susceptible to hydrolysis, particularly in non-optimal pH conditions. It has been found to be unstable in basic environments[1].

  • Oxidation: The morpholino and thiadiazole rings in the Timolol structure are susceptible to oxidation, which can be initiated by exposure to oxygen, metal ions, or peroxides[2].

  • Photodegradation: Exposure to light, especially UV/VIS radiation, can lead to the degradation of Timolol[3]. Studies have shown degradation of 82.38–98.13% after the maximal dose of irradiation, depending on the pH value[3].

Q2: What is the optimal pH for maintaining the stability of a this compound ophthalmic solution?

A2: The optimal pH for a this compound ophthalmic solution is generally in the range of 6.5 to 7.5[4]. This range represents a compromise between drug stability and physiological tolerance for ophthalmic administration. Timolol has been shown to be particularly unstable in basic (alkaline) conditions[1].

Q3: My solution has developed a yellowish tint. What could be the reason?

A3: A yellowish discoloration in a Timolol solution is often an indicator of oxidative degradation. This can be triggered by exposure to air (oxygen), incompatible excipients, or inappropriate storage conditions like high temperatures.

Q4: I am observing particulate matter in my Timolol formulation. What could be the cause and how can I prevent it?

A4: Particulate matter can arise from several sources:

  • Precipitation: Changes in pH or temperature can reduce the solubility of Timolol maleate, leading to precipitation.

  • Degradation Products: Some degradation products of Timolol may have lower solubility than the parent drug.

  • Excipient Incompatibility: Interactions between Timolol and other formulation components can lead to the formation of insoluble complexes.

  • Microbial Contamination: Inadequately preserved multi-dose formulations can support microbial growth.

To prevent this, ensure the pH is maintained within the optimal range, use appropriate buffering agents, and for multi-dose formulations, include a suitable preservative like benzalkonium chloride[4][5].

Q5: How can I protect my this compound solution from photodegradation?

A5: To minimize photodegradation, it is crucial to protect the formulation from light. This can be achieved by:

  • Using amber or opaque containers for storage.

  • Keeping the containers in a protective foil overwrap[5].

  • Storing the formulation in a dark place[6].

Q6: What are some recommended stabilizing agents for this compound ophthalmic solutions?

A6: To enhance the stability of this compound solutions, consider incorporating the following stabilizing agents:

  • Antioxidants: To prevent oxidative degradation, antioxidants such as sodium metabisulfite can be used[3][7]. A typical concentration for sodium metabisulfite in ophthalmic formulations is between 0.01% and 1.0% w/v[8].

  • Chelating Agents: To sequester metal ions that can catalyze oxidative reactions, a chelating agent like disodium edetate (EDTA) is often added[9].

  • Buffering Agents: To maintain a stable pH, phosphate buffers (a combination of monobasic and dibasic sodium phosphate) are commonly used[2][4].

Quantitative Stability Data

The following tables summarize the degradation of this compound under various stress conditions.

Table 1: Forced Degradation of this compound Maleate

Stress ConditionReagent/ParameterDurationTemperatureApproximate Degradation (%)Reference
Acid Hydrolysis1M HCl12 hours80°CStable[1]
Alkaline Hydrolysis1M NaOH12 hours80°CUnstable (2 degradation products)[1]
Oxidation3% H₂O₂6 hours75°CComplete Degradation[10]
Thermal Degradation-48 hours80°COne secondary peak observed[11]
Photolytic DegradationUV/VIS Light35 hoursAmbient82.38–98.13%[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and methanol in a ratio of 60:40 (v/v)[1].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 295 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound maleate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation:

    • Dilute the ophthalmic solution with the mobile phase to achieve a theoretical concentration within the linear range of the assay.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to ensure system suitability (e.g., check for retention time, peak area, and tailing factor).

    • Inject the sample solution.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard solution.

Protocol 2: Forced Degradation Study of this compound Ophthalmic Solution

This protocol describes how to subject the this compound solution to various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Degradation:

    • Mix equal volumes of the Timolol solution and 1M HCl.

    • Heat the mixture at 80°C for a specified period (e.g., 12 hours)[1].

    • Cool, neutralize with 1M NaOH, and dilute with the mobile phase before HPLC analysis.

  • Alkaline Degradation:

    • Mix equal volumes of the Timolol solution and 1M NaOH.

    • Heat the mixture at 80°C for a specified period (e.g., 12 hours)[1].

    • Cool, neutralize with 1M HCl, and dilute with the mobile phase before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the Timolol solution and 3% H₂O₂.

    • Keep the mixture at room temperature or elevated temperature (e.g., 75°C) for a specified period (e.g., 6 hours)[10].

    • Dilute with the mobile phase before HPLC analysis.

  • Thermal Degradation:

    • Store the Timolol solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours)[11].

    • Cool and dilute with the mobile phase before HPLC analysis.

  • Photodegradation:

    • Expose the Timolol solution to a light source (e.g., UV/VIS light) for a defined duration[3].

    • Dilute with the mobile phase before HPLC analysis.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Formulation Timolol Ophthalmic Solution Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Formulation->Forced_Degradation Stress Testing Stability_Samples Stability Samples (Different Time Points & Conditions) Formulation->Stability_Samples ICH Guidelines HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Stability_Samples->HPLC_Analysis Data_Evaluation Data Evaluation (Potency, Impurities) HPLC_Analysis->Data_Evaluation Stability_Profile Establish Stability Profile Data_Evaluation->Stability_Profile Shelf_Life Determine Shelf-Life & Storage Conditions Stability_Profile->Shelf_Life

Caption: Workflow for Stability Testing of Timolol Ophthalmic Solutions.

Troubleshooting_Workflow_for_Potency_Loss Start Potency Loss Detected Check_pH Check Solution pH Start->Check_pH pH_Optimal pH is Optimal (6.5 - 7.5) Check_pH->pH_Optimal Yes pH_Not_Optimal pH is Not Optimal Check_pH->pH_Not_Optimal No Check_Storage Review Storage Conditions pH_Optimal->Check_Storage Action_pH Adjust Buffer System pH_Not_Optimal->Action_pH Storage_Correct Stored Correctly (Protected from Light, Controlled Temp) Check_Storage->Storage_Correct Yes Storage_Incorrect Stored Incorrectly Check_Storage->Storage_Incorrect No Check_Excipients Investigate Excipient Compatibility/ Oxidative Stress Storage_Correct->Check_Excipients Action_Storage Implement Correct Storage Procedures Storage_Incorrect->Action_Storage Action_Oxidation Consider Adding Antioxidants/Chelating Agents Check_Excipients->Action_Oxidation

Caption: Troubleshooting Workflow for Potency Loss in Timolol Solutions.

References

Overcoming matrix effects in the analysis of S-Timolol in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the quantitative analysis of S-Timolol in biological samples, primarily plasma, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of S-Timolol?

A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as S-Timolol, by co-eluting compounds from the biological matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of S-Timolol from plasma, endogenous components like phospholipids are major contributors to matrix effects.[3]

Q2: How can I evaluate the matrix effect for my S-Timolol assay?

A: The matrix effect can be quantitatively assessed using the post-extraction spike method.[4] This involves comparing the peak area of S-Timolol in a solution prepared by spiking the analyte into an extracted blank matrix with the peak area of a neat solution of S-Timolol at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

An MF value of <1 indicates ion suppression, while a value >1 suggests ion enhancement.[4] Ideally, the MF should be between 0.8 and 1.2.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for S-Timolol analysis?

A: A stable isotope-labeled internal standard is a form of the analyte (in this case, Timolol) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. This means it will experience the same degree of matrix effect as S-Timolol, allowing for accurate correction of signal suppression or enhancement and leading to more precise and accurate quantification.[5]

Q4: Which sample preparation technique is best for minimizing matrix effects in S-Timolol analysis?

A: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix. The three most common methods are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PP): This is a simple and fast method but often yields a less clean extract, which may result in significant matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts than PP by partitioning S-Timolol into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally, SPE provides the cleanest extracts by using a solid sorbent to selectively retain S-Timolol while matrix components are washed away.[7]

A comparison of these methods is provided in the quantitative data summary table below.

Troubleshooting Guide

Problem: Low signal intensity for S-Timolol (potential ion suppression).

Possible Cause Suggested Solution
Co-elution of phospholipids Optimize the chromatographic method to achieve better separation between S-Timolol and the region where phospholipids typically elute. Consider using a phospholipid removal plate or a more rigorous sample cleanup method like SPE.
Inefficient ionization Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature. Consider trying a different ionization source if available (e.g., APCI may be less prone to matrix effects than ESI for certain compounds).[3]
Suboptimal sample preparation If using protein precipitation, consider switching to LLE or SPE for a cleaner sample extract.[6]

Problem: High variability in S-Timolol response between samples.

Possible Cause Suggested Solution
Inconsistent matrix effects Implement a more robust sample preparation method like SPE. Ensure the use of a stable isotope-labeled internal standard for S-Timolol to compensate for variability.[5][7]
Inconsistent extraction recovery Ensure precise and consistent execution of the sample preparation protocol. Automating the sample preparation process can improve reproducibility.

Problem: Poor peak shape for S-Timolol.

Possible Cause Suggested Solution
Inappropriate mobile phase pH As S-Timolol is a basic compound, adjusting the mobile phase to a low pH (e.g., with formic acid) or a high pH (e.g., with ammonium hydroxide) can improve peak shape.[8]
Column overload Reduce the injection volume or dilute the sample.[8]
Secondary interactions with the stationary phase Consider using a different column chemistry, such as one with end-capping.[8]

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation techniques in the analysis of beta-blockers like S-Timolol in plasma.

Parameter Protein Precipitation (PP) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 75 - 95[9]80 - 100> 90
Matrix Effect (%) 85 - 115[9]90 - 11095 - 105
Lower Limit of Quantification (LOQ) 1 - 5 ng/mL0.5 - 2 ng/mL0.1 - 1 ng/mL[10]
Relative Standard Deviation (RSD %) < 15[9]< 10< 5
Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Extract Cleanliness LowMediumHigh

Experimental Protocols

Method 1: Protein Precipitation (PP)

This protocol is a rapid and simple method for sample cleanup.

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

PP_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) acetonitrile 2. Add Acetonitrile + IS (300 µL) plasma->acetonitrile vortex 3. Vortex (1 min) acetonitrile->vortex centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Protein Precipitation Workflow
Method 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to protein precipitation.

  • Sample Preparation:

    • To 200 µL of plasma sample in a glass tube, add the stable isotope-labeled internal standard.

    • Add 50 µL of 1M sodium hydroxide to basify the sample.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Extraction:

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma 1. Plasma Sample (200 µL) + IS naoh 2. Add 1M NaOH (50 µL) plasma->naoh mtbe 3. Add MTBE (1 mL) naoh->mtbe vortex 4. Vortex (5 min) mtbe->vortex centrifuge 5. Centrifuge (4,000 x g, 5 min) vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow
Method 3: Solid-Phase Extraction (SPE)

This protocol offers the cleanest sample extract, minimizing matrix effects.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding the internal standard and 200 µL of 4% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute S-Timolol and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

SPE_Workflow cluster_conditioning Conditioning cluster_loading Loading cluster_washing Washing cluster_elution Elution & Analysis condition_meoh 1. Condition with Methanol (1 mL) condition_water 2. Condition with Water (1 mL) condition_meoh->condition_water load 4. Load Sample condition_water->load pretreat 3. Pre-treat Plasma pretreat->load wash1 5. Wash with 0.1% Formic Acid load->wash1 wash2 6. Wash with Methanol wash1->wash2 elute 7. Elute with 5% NH4OH in Methanol wash2->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow

Troubleshooting Logic for Matrix Effects

This flowchart provides a systematic approach to identifying and mitigating matrix effects during method development and sample analysis.

Troubleshooting_Matrix_Effects start Start: Inconsistent or Inaccurate Results eval_me Evaluate Matrix Effect (Post-Extraction Spike) start->eval_me me_present Matrix Effect Present? (MF < 0.8 or > 1.2) eval_me->me_present use_sil_is Use Stable Isotope-Labeled IS? me_present->use_sil_is Yes no_me No Significant Matrix Effect. Proceed with Validation. me_present->no_me No implement_sil_is Implement SIL-IS use_sil_is->implement_sil_is No re_eval_me Re-evaluate with SIL-IS use_sil_is->re_eval_me Yes sil_is_yes Yes sil_is_no No implement_sil_is->re_eval_me me_compensated Matrix Effect Compensated? (Normalized MF ≈ 1) re_eval_me->me_compensated optimize_chrom Optimize Chromatography (Separate Analyte from Suppression Zone) me_compensated->optimize_chrom No final_validation Final Method Validation me_compensated->final_validation Yes check_phospholipids Monitor Phospholipids optimize_chrom->check_phospholipids improve_cleanup Improve Sample Cleanup (LLE or SPE) improve_cleanup->re_eval_me check_phospholipids->improve_cleanup

Troubleshooting Matrix Effects

References

Optimizing injection volume and flow rate in SFC for S-Timolol analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of injection volume and flow rate in Supercritical Fluid Chromatography (SFC) for the analysis of S-Timolol.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the SFC analysis of S-Timolol, with a focus on optimizing injection volume and flow rate.

Q1: What are the typical starting conditions for SFC analysis of S-Timolol?

A1: A validated method for the enantioselective analysis of Timolol uses a Chiralcel OD-H column with a mobile phase of carbon dioxide and 0.1% (v/v) triethylamine (TEA) in methanol (93:7) at a flow rate of 4.0 mL/min.[1] The column temperature is maintained at 40°C with a back-pressure of 130 bar.[2] An injection volume of 15 µL is reported to achieve good results.[2]

Q2: My S-Timolol peak is showing fronting or tailing. What could be the cause and how can I fix it?

A2: Poor peak shape for S-Timolol can be attributed to several factors related to injection volume and the sample solvent.

  • Large Injection Volume: Injecting a large volume of sample can lead to peak distortion.[2] If you are observing peak fronting, consider reducing the injection volume.

  • Sample Solvent Strength: The composition of the solvent used to dissolve the sample can significantly impact peak shape. Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[3] Ideally, the sample should be dissolved in a solvent that matches the initial mobile phase composition as closely as possible.[4] For S-Timolol analysis, using a solvent similar to the mobile phase modifier (methanol with 0.1% TEA) is advisable.

  • Analyte Overload: Injecting too concentrated a sample can lead to mass overload on the column, resulting in broadened and asymmetric peaks. Try diluting your sample.

Q3: I am not achieving adequate resolution between the S-Timolol and R-Timolol enantiomers. How can I improve it?

A3: Inadequate resolution can often be addressed by optimizing the flow rate.

  • Decrease Flow Rate: Generally, decreasing the flow rate in chromatography can lead to an increase in resolution, as it allows more time for the analytes to interact with the stationary phase.[3][4] However, this will also increase the analysis time. A study on a validated SFC method for Timolol showed that varying the flow rate by ±0.5 mL/min from the optimal 4.0 mL/min still maintained a resolution of ≥1.9.[1]

  • Optimize Other Parameters: If adjusting the flow rate alone is insufficient, consider re-evaluating other method parameters such as the mobile phase composition (percentage of modifier), column temperature, and back-pressure, as these can also influence selectivity and resolution.

Q4: My analysis time is too long. How can I reduce it without significantly compromising the separation?

A4: The primary way to reduce analysis time is to increase the flow rate.

  • Increase Flow Rate: Increasing the flow rate will decrease the retention time of the analytes, leading to a shorter analysis time.[3] However, be aware that this often comes at the cost of decreased resolution.[3][4] For the analysis of Timolol, a flow rate of 4.0 mL/min was found to provide a good balance between analysis time and resolution, achieving a run time of under 5 minutes.[1]

  • Gradient Elution: If not already employed, a gradient elution program, where the mobile phase strength is increased over time, can significantly reduce the analysis time for later eluting peaks without sacrificing the resolution of early eluting ones.

Q5: How does injection volume affect the sensitivity of the S-Timolol analysis?

A5: Increasing the injection volume generally leads to a proportional increase in the peak area and height, thus improving the sensitivity of the method. This is particularly useful for detecting trace impurities, such as the R-Timolol enantiomer in an S-Timolol sample. However, as mentioned in Q2, there is an upper limit to the injection volume beyond which peak shape and resolution will be compromised due to volume overload or solvent effects.[3] It is crucial to perform an injection volume loading study to determine the optimal volume that provides the best sensitivity without sacrificing chromatographic performance.

Data Presentation

The following tables summarize the impact of varying injection volume and flow rate on key chromatographic parameters for S-Timolol analysis based on a validated method and general chromatographic principles.

Table 1: Effect of Flow Rate on Resolution and Analysis Time

Flow Rate (mL/min)Resolution (S/R-Timolol)Analysis Time (min)
3.5≥1.9~5.5
4.0 ~2.0 <5
4.5≥1.9~4.5

Data based on robustness testing of a validated method.[1]

Table 2: General Effects of Injection Volume on Peak Shape and Sensitivity

Injection VolumePeak ShapeSensitivity
LowSymmetricalLower
Optimal Symmetrical Good
HighBroad, Fronting/TailingHigher (up to a point)

This table represents general chromatographic principles.

Experimental Protocols

Protocol 1: Validated SFC Method for S-Timolol Enantiomeric Purity

This protocol is based on a validated method for the determination of R-Timolol in S-Timolol maleate drug substance.[1]

  • System Preparation:

    • Equilibrate the SFC system with the mobile phase.

    • Ensure the column is properly installed and conditioned.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase: 93% Carbon Dioxide, 7% Methanol with 0.1% (v/v) Triethylamine

    • Flow Rate: 4.0 mL/min

    • Column Temperature: 40°C

    • Back-Pressure: 130 bar

    • Detection: UV at 297 nm

    • Injection Volume: 15 µL

  • Sample Preparation:

    • Dissolve the S-Timolol maleate sample in a suitable solvent, ideally the mobile phase modifier (Methanol with 0.1% TEA).

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the prepared sample onto the SFC system.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Processing:

    • Integrate the peaks corresponding to R-Timolol and S-Timolol.

    • Calculate the resolution between the two enantiomers and determine the enantiomeric purity.

Mandatory Visualization

SFC_Optimization_Workflow cluster_start Method Starting Point cluster_optimization Optimization Cycle cluster_validation Final Method Start Initial SFC Conditions (e.g., from literature) InjVol Vary Injection Volume (e.g., 5, 10, 15, 20 µL) Start->InjVol Step 1 FlowRate Vary Flow Rate (e.g., 3.0, 3.5, 4.0, 4.5 mL/min) InjVol->FlowRate Step 2 Evaluate Evaluate Performance: - Resolution - Peak Shape - Analysis Time FlowRate->Evaluate Step 3 Evaluate->InjVol Criteria Not Met? Re-adjust Optimized Optimized Method Evaluate->Optimized Criteria Met? Validation Method Validation Optimized->Validation

Caption: Workflow for optimizing injection volume and flow rate in SFC.

Parameter_Effects cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes InjVol Injection Volume PeakShape Peak Shape InjVol->PeakShape Increase -> Can degrade Sensitivity Sensitivity InjVol->Sensitivity Increase -> Increases FlowRate Flow Rate Resolution Resolution FlowRate->Resolution Increase -> Decreases FlowRate->PeakShape Increase -> Can broaden AnalysisTime Analysis Time FlowRate->AnalysisTime Increase -> Decreases

Caption: Logical relationships between SFC parameters and outcomes.

References

Technical Support Center: Forced Degradation Studies of (-)-S-Timolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for conducting forced degradation studies of (-)-S-Timolol in accordance with ICH guidelines.

Troubleshooting Guides

This section addresses common issues encountered during the forced degradation analysis of this compound, particularly with HPLC methods.

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between Timolol and degradation product peaks. Inappropriate mobile phase composition.Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase the retention time of more lipophilic degradation products.
Mobile phase pH is not optimal.Adjust the mobile phase pH. Timolol has a pKa of approximately 9.2.[1] Operating at a pH around 7 can suppress its ionization and increase retention, potentially improving separation from polar degradants.
Incorrect column choice.A standard C18 column is a good starting point, but for highly lipophilic degradants, a C8 column might be better. A phenyl column can offer different selectivity due to π-π interactions.[1]
Variable or drifting peak retention times. Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing of all components.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[1]
Asymmetric or tailing peaks for Timolol. Presence of active sites on the HPLC column packing.Use a column with end-capping to minimize interactions with residual silanols.
Inappropriate mobile phase pH.Ensure the mobile phase pH is well-controlled and appropriate for the column chemistry.
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.
The drug substance is highly stable under the tested conditions.While Timolol is known to degrade, if no degradation is seen, document the conditions and results as this is also valuable stability information.
Excessive degradation (>20%). Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study to achieve the target degradation of 5-20%.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary ICH guidelines I need to follow for forced degradation studies?

A1: The key guidelines are ICH Q1A(R2) for stability testing of new drug substances and products, ICH Q1B for photostability testing, and ICH Q2(R1) for the validation of analytical procedures.[1][3]

Q2: What is the recommended target degradation percentage?

A2: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%, to ensure that the analytical method is stability-indicating.[2]

Q3: Under which conditions is this compound most unstable?

A3: Studies have shown that Timolol is particularly susceptible to degradation under alkaline (basic) conditions.[4][5][6] It also degrades under oxidative, thermal, acidic, and photolytic stress.[7][8]

Q4: What are some known degradation products of Timolol?

A4: Under hydrolytic and photolytic conditions, four major degradation products have been identified.[9][10] Oxidative stress can also lead to the formation of specific degradation products.[10] One study identified a degradation product formed at high temperatures with a relative retention time (RRT) of 1.6.[4]

Q5: What is a good starting point for an HPLC method for Timolol and its degradation products?

A5: A reversed-phase C18 column is a common starting point. A mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol is often used. The detection wavelength is typically around 295 nm.[1][3][4][5]

Data Presentation

The following tables summarize quantitative data from forced degradation studies of Timolol under various stress conditions.

Table 1: Summary of Forced Degradation Conditions and Results for this compound

Stress ConditionReagent/ParameterTemperatureDuration% DegradationReference
Acid Hydrolysis 0.1 M HCl80°C2 hoursNot specified, but stable[1]
1 M HCl80°C2-12 hoursStable[5]
Alkaline Hydrolysis Not specifiedNot specifiedNot specified~40%[7]
Not specifiedNot specifiedNot specifiedUnstable, 2 DPs[5]
Oxidative 3% H₂O₂Room Temp24 hoursNot specified[1]
3% H₂O₂75°C6 hoursComplete[7]
Thermal 105°C (solid)105°C24 hoursNot specified[1]
80°C (solid/solution)80°C48 hoursNot specified, 1 DP[3][4]
Photolytic UV/VIS LightAmbient35 hours82-98%[2]
UV LightAmbientNot specified~12%[7]

DPs: Degradation Products

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments.

Acidic Degradation
  • Preparation: Dissolve a known amount of this compound in 0.1 M hydrochloric acid.

  • Stress Condition: Heat the solution at 80°C for 2 hours.[1]

  • Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Alkaline Degradation
  • Preparation: Dissolve a known amount of this compound in 0.1 M sodium hydroxide.

  • Stress Condition: Keep the solution at room temperature for a specified period (e.g., 24 hours), monitoring the degradation periodically.

  • Neutralization: After the desired degradation is achieved, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

  • Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Preparation: Dissolve a known amount of this compound in a 3% solution of hydrogen peroxide.

  • Stress Condition: Keep the solution at room temperature for 24 hours.[1]

  • Sample Preparation: Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

Thermal Degradation
  • Preparation: Place a known amount of solid this compound in a suitable container.

  • Stress Condition: Heat the solid sample in an oven at 80°C for 48 hours.[3][4]

  • Sample Preparation: After the stress period, dissolve the sample in the mobile phase and dilute to a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water or mobile phase) and place it in a photostability chamber.

  • Stress Condition: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Preparation: After the exposure period, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome drug_substance This compound Drug Substance acid Acidic (e.g., 0.1M HCl, 80°C) drug_substance->acid alkali Alkaline (e.g., 0.1M NaOH, RT) drug_substance->alkali oxidative Oxidative (e.g., 3% H2O2, RT) drug_substance->oxidative thermal Thermal (e.g., 80°C, 48h) drug_substance->thermal photolytic Photolytic (UV/Vis Light) drug_substance->photolytic hplc Stability-Indicating HPLC Method acid->hplc alkali->hplc oxidative->hplc thermal->hplc photolytic->hplc characterization Characterization of Degradation Products (e.g., LC-MS) hplc->characterization method_validation Method Validation (ICH Q2) hplc->method_validation pathway Elucidation of Degradation Pathways characterization->pathway

Caption: Experimental workflow for forced degradation studies of this compound.

Simplified Degradation Pathways of this compound

G cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Stress cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress timolol This compound alk_dp1 Degradation Product 1 timolol->alk_dp1 NaOH alk_dp2 Degradation Product 2 timolol->alk_dp2 NaOH ox_dp Oxidative Degradation Product timolol->ox_dp H₂O₂ therm_dp Thermal Degradation Product timolol->therm_dp Heat photo_dp1 Photodegradant 1 timolol->photo_dp1 UV/Vis photo_dp2 Photodegradant 2 timolol->photo_dp2 UV/Vis

Caption: Simplified degradation pathways of this compound under different stress conditions.

References

Validation & Comparative

Comparative analysis of (-)-S-Timolol and R-Timolol beta-blocking activity.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the beta-blocking activity of the enantiomers of Timolol: the pharmacologically active (-)-S-Timolol and its counterpart, R-Timolol. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in cardiovascular and ophthalmic drug development.

Data Presentation: Quantitative Comparison of Beta-Blocking Activity

The beta-blocking potency of this compound is significantly greater than that of R-Timolol. While specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) are not consistently reported across all studies, the relative potency has been quantified in various experimental models.

ParameterThis compoundR-TimololPotency Ratio (S:R)Experimental Model
Inhibition of Isoprenaline-Induced Chronotropic Action More PotentLess Potent~54:1Spontaneously beating rat heart atria[1]
Inhibition of Radioligand Binding More ActiveLess Active~30:1Radioligand binding assay using (-)-[125I]iodocyanopindolol (ICYP) in rat atrial preparations[1]
Antagonism of Isoproterenol Effects More PotentLess Potent50-90:1Pulmonary and atrial beta-adrenergic receptors

It is important to note that neither enantiomer displays significant selectivity between β1 and β2-adrenergic receptors.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and R-Timolol.

Radioligand Binding Assay for Beta-Adrenoceptor Affinity

This assay determines the binding affinity of the Timolol enantiomers to β1 and β2-adrenergic receptors by measuring their ability to displace a radiolabeled ligand.

Materials:

  • (-)-[125I]iodocyanopindolol (ICYP) as the radioligand.

  • CGP 20712 A as a selective β1-adrenoceptor antagonist.

  • ICI 118,551 as a selective β2-adrenoceptor antagonist.

  • Membrane preparations from rat atria.

  • This compound and R-Timolol solutions of varying concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Isolate atrial tissue from rats and homogenize to prepare a crude membrane fraction containing the beta-adrenergic receptors.

  • Incubation: In a series of tubes, incubate the atrial membranes with a fixed concentration of the radioligand (-)-[125I]iodocyanopindolol (ICYP).

  • Competition: To different sets of tubes, add increasing concentrations of either this compound or R-Timolol. Include control tubes with only the radioligand (total binding) and tubes with an excess of a non-radiolabeled antagonist to determine non-specific binding. To differentiate between β1 and β2 receptor binding, parallel experiments are conducted in the presence of a saturating concentration of either the β1-selective antagonist CGP 20712 A or the β2-selective antagonist ICI 118,551.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the Timolol enantiomer by subtracting the non-specific binding from the total binding. The data is then used to generate competition curves and determine the inhibitory constants (Ki) for each enantiomer at both β1 and β2 receptors.

Isolated Rat Atria Assay for Functional Beta-Blocking Activity

This ex vivo assay assesses the functional beta-blocking activity of the Timolol enantiomers by measuring their ability to inhibit the positive chronotropic effect of an agonist like isoprenaline on spontaneously beating rat atria.

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution.

  • Isoprenaline (isoproterenol) solution.

  • This compound and R-Timolol solutions of varying concentrations.

  • Organ bath setup with physiological transducers and recording equipment.

Procedure:

  • Tissue Preparation: Euthanize a rat and quickly excise the heart. Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution, maintained at a constant temperature and bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Equilibration: Allow the atria to equilibrate and establish a stable spontaneous beating rate.

  • Agonist Response: Introduce isoprenaline to the organ bath to induce a positive chronotropic effect (an increase in heart rate). Record the maximum increase in atrial rate.

  • Antagonist Incubation: Wash out the isoprenaline and allow the atrial rate to return to baseline. Then, introduce a specific concentration of either this compound or R-Timolol into the bath and incubate for a set period.

  • Competitive Antagonism: In the presence of the Timolol enantiomer, re-introduce isoprenaline and record the chronotropic response.

  • Dose-Response Curve: Repeat steps 4 and 5 with a range of concentrations for each Timolol enantiomer to construct a dose-response curve for the inhibition of the isoprenaline effect.

  • Data Analysis: Calculate the pA2 value for each enantiomer, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency.

Mandatory Visualizations

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of beta-adrenergic receptors. Beta-blockers like Timolol act by competitively inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors, thereby attenuating the downstream effects.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Adrenaline/Noradrenaline) Beta_Receptor Beta-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein Gs Protein (αβγ) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Reduced Aqueous Humor Production) PKA->Cellular_Response Phosphorylates targets leading to Timolol This compound / R-Timolol Timolol->Beta_Receptor Competitively Inhibits

Caption: Beta-Adrenergic Receptor Signaling Pathway and Site of Timolol Action.

Experimental Workflow: Competitive Radioligand Binding Assay

The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of this compound and R-Timolol for beta-adrenergic receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Source (e.g., Rat Atrial Membranes) Incubation Incubate Receptor, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand (e.g., [125I]-ICYP) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitors (this compound & R-Timolol) Competitor_Prep->Incubation Filtration Separate Bound from Free Ligand (Filtration) Incubation->Filtration Washing Wash to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve Ki_Calculation Calculate Ki Values Competition_Curve->Ki_Calculation

Caption: Workflow for a Competitive Radioligand Binding Assay.

Logical Relationship: Potency Comparison

This diagram illustrates the logical relationship derived from the experimental data regarding the beta-blocking potency of the Timolol enantiomers.

Potency_Comparison S_Timolol This compound Beta_Blockade Beta-Blocking Activity S_Timolol->Beta_Blockade Exhibits Potency Potency S_Timolol->Potency High R_Timolol R-Timolol R_Timolol->Beta_Blockade Exhibits R_Timolol->Potency Low Beta_Blockade->Potency

Caption: Comparative Potency of this compound and R-Timolol.

References

A Comparative Guide to the Validation of an HPLC Method for (-)-S-Timolol Quantification Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of (-)-S-Timolol, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework, including experimental protocols and comparative data from established methods, to ensure the reliability, accuracy, and precision of their analytical procedures.

Introduction to HPLC Method Validation

Method validation is a critical component of quality assurance in the pharmaceutical industry, demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] For the quantification of an active pharmaceutical ingredient (API) like this compound, a validated HPLC method ensures that the results are accurate, reproducible, and specific to the analyte.[1][2] The ICH guidelines provide a harmonized approach to analytical method validation, outlining the necessary parameters to be evaluated.[3][4]

Chromatographic Conditions for this compound Analysis

Several studies have reported successful HPLC methods for the analysis of Timolol Maleate. While these methods often analyze the racemic mixture, the principles and chromatographic conditions can be adapted for the specific quantification of the (-)-S-enantiomer, potentially with the use of a chiral column for enantiomeric separation if required. A typical Reverse Phase HPLC (RP-HPLC) method is often employed.

Table 1: Comparison of Reported HPLC Methods for Timolol Analysis

ParameterMethod 1[5]Method 2[6]Method 3[7]
Column C18 Agilent (25 cm x 4.6 mm, 5 µm)C18 Kromasil (250 mm x 4.6 mm, 5 µm)Waters C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (20:80 v/v)Phosphate buffer: Methanol (60:40 v/v), pH 3.5Methanol: 0.05% Formic Acid (75:25 v/v)
Flow Rate 0.8 mL/min1.0 mL/min0.7 mL/min
Detection Wavelength Not SpecifiedNot Specified294 nm
Injection Volume Not SpecifiedNot Specified20 µL

For the specific analysis of this compound and its enantiomeric impurity (R)-timolol, a chiral separation method, such as supercritical fluid chromatography (SFC) with a chiral column, has been shown to be effective.[8]

Validation Parameters According to ICH Guidelines

The following sections detail the experimental protocols for the validation of an HPLC method for this compound quantification.

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]

Experimental Protocol:

  • Prepare a solution of this compound standard.

  • Prepare solutions of known related substances, impurities, and degradation products.

  • Prepare a placebo solution containing all excipients present in the final dosage form.

  • Spike the placebo solution with the this compound standard and known impurities.

  • Inject all solutions into the HPLC system.

  • Assess the chromatograms for any interference at the retention time of this compound. The peak for this compound should be well-resolved from other peaks.

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[3][4]

Experimental Protocol:

  • Prepare a stock solution of this compound standard of known concentration.

  • From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the samples. A common range for assay is 80% to 120% of the test concentration.[9]

  • Inject each dilution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Representative Linearity Data for Timolol

ParameterMethod 1[5]Method 2[10]Method 3[7]
Linearity Range 4-20 µg/mL30-70 µg/mL10-50 µg/mL
Correlation Coefficient (r²) 0.9990.9911>0.999

Accuracy is the closeness of the test results obtained by the method to the true value.[3][4] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Representative Accuracy Data for Timolol

ParameterMethod 1[5]Method 2[11]Method 3[7]
Recovery Range (%) 99.19-100.3899.4098-102

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][4] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare at least six independent samples of this compound at 100% of the test concentration.

    • Alternatively, prepare three different concentrations in triplicate.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Calculate the %RSD for the combined data.

Table 4: Representative Precision Data for Timolol

ParameterMethod 1[5]Method 2
Intra-day Precision (%RSD) 0.7090.788
Inter-day Precision (%RSD) 0.9570.366

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where:

    • σ = the standard deviation of the y-intercepts of regression lines.

    • S = the slope of the calibration curve.

Table 5: Representative LOD and LOQ Data for Timolol

ParameterMethod 1[5]Method 2[6]Method 3[11]
LOD 0.9 µg/mL0.724 µg/mL65.33 ng/spot (HPTLC)
LOQ 2 µg/mL2.19 µg/mL197.97 ng/spot (HPTLC)

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][4]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5 °C)

    • pH of the mobile phase (e.g., ± 0.2 units)[9]

  • Analyze a sample under each modified condition.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Before starting the validation, and with each batch of samples, inject a standard solution of this compound multiple times (e.g., five or six replicates).

  • Calculate the %RSD for the peak area and retention time.

  • Determine the theoretical plates and tailing factor for the this compound peak.

Table 6: Typical System Suitability Acceptance Criteria

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Theoretical Plates > 2000
Tailing Factor ≤ 2.0

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process according to ICH guidelines.

HPLC_Validation_Workflow start Method Development validation_protocol Validation Protocol Definition start->validation_protocol system_suitability System Suitability Testing validation_protocol->system_suitability specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report system_suitability->specificity

Caption: Workflow for HPLC Method Validation as per ICH Guidelines.

This comprehensive guide, with its detailed protocols and comparative data, serves as a valuable resource for professionals engaged in the development and validation of HPLC methods for the quantification of this compound, ensuring compliance with regulatory standards and the generation of high-quality analytical data.

References

SFC versus HPLC for the enantiomeric purity analysis of timolol: a comparative study.

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical quality attribute for chiral drugs like timolol, where typically only one enantiomer is therapeutically active. This guide provides a detailed comparison of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity analysis of timolol maleate, offering researchers and drug development professionals a comprehensive overview of the performance, efficiency, and environmental impact of each technique. The data presented is based on established methods, including those developed as alternatives to the European Pharmacopoeia (Ph. Eur.) normal-phase HPLC (NP-HPLC) method.

Data Presentation: Performance Comparison

An optimized SFC method demonstrates significant advantages over the traditional NP-HPLC method for the enantiomeric separation of timolol, particularly in terms of analysis speed and solvent consumption.[1][2] A comparative summary of the key performance parameters is presented below.

ParameterSupercritical Fluid Chromatography (SFC)Normal Phase High-Performance Liquid Chromatography (NP-HPLC)
Analysis Time < 5 minutes~15 minutes
Resolution (Rs) ≥ 1.9Baseline separation
Solvent Consumption 11-fold reduction compared to NP-HPLCSignificantly higher
Mobile Phase (93:7) CO₂ / 0.1% (v/v) TEA in MeOHHexane/2-propanol/DEA (960:40:2)
Flow Rate 4.0 mL/min1.0 mL/min
Column Temperature 40°CAmbient
Detection UV at 297 nmUV at 297 nm

This data is compiled from a comparative study by Marley and Connolly.[1][3]

Experimental Protocols

Detailed methodologies for the compared SFC and NP-HPLC techniques are provided below. These protocols are crucial for reproducing the results and for the development of in-house analytical methods.

Supercritical Fluid Chromatography (SFC) Method

This enantioselective SFC method was developed as a rapid and environmentally friendly alternative to the NP-HPLC method.[1]

  • Column: Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm[1]

  • Mobile Phase: A mixture of (93:7) CO₂ and 0.1% (v/v) triethylamine (TEA) in methanol.[1]

  • Flow Rate: 4.0 mL/min[1]

  • Column Temperature: 40°C[3]

  • Back-Pressure: 130 bar[3]

  • Injection Volume: 5 µL[3]

  • Detection: UV at 297 nm[3]

Normal Phase High-Performance Liquid Chromatography (NP-HPLC) Method

This method is based on the established European Pharmacopoeia monograph for timolol maleate.[1]

  • Column: Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm[3]

  • Mobile Phase: A mixture of hexane, 2-propanol, and diethylamine (DEA) in the ratio of 960:40:2 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: Ambient[3]

  • Injection Volume: 5 µL[3]

  • Detection: UV at 297 nm[3]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the comparative study of SFC and HPLC for the enantiomeric purity analysis of timolol.

G cluster_prep Sample & Standard Preparation cluster_sfc SFC Analysis cluster_hplc NP-HPLC Analysis cluster_analysis Data Analysis & Comparison prep Prepare Timolol Maleate Resolution Mixture (S- and R-enantiomers) sfc_system SFC System (CO2/MeOH-TEA Mobile Phase) prep->sfc_system hplc_system NP-HPLC System (Hexane/IPA-DEA Mobile Phase) prep->hplc_system sfc_column Chiralcel OD-H Column sfc_system->sfc_column sfc_detection UV Detection (297 nm) sfc_column->sfc_detection sfc_data SFC Chromatogram (< 5 min) sfc_detection->sfc_data comparison Compare Key Parameters: - Analysis Time - Resolution - Solvent Consumption sfc_data->comparison hplc_column Chiralcel OD-H Column hplc_system->hplc_column hplc_detection UV Detection (297 nm) hplc_column->hplc_detection hplc_data HPLC Chromatogram (~15 min) hplc_detection->hplc_data hplc_data->comparison conclusion Conclusion: SFC is faster and more environmentally friendly comparison->conclusion

Caption: Comparative workflow for SFC vs. HPLC analysis of timolol enantiomers.

Conclusion

The comparative data strongly supports the use of Supercritical Fluid Chromatography as a superior alternative to traditional Normal Phase HPLC for the enantiomeric purity analysis of timolol maleate. The SFC method provides a three-fold reduction in analysis time and an eleven-fold decrease in solvent consumption, while maintaining excellent resolution and robustness.[1] These advantages position SFC as a more efficient, cost-effective, and environmentally sustainable technique for routine quality control and release testing in the pharmaceutical industry.

References

A Comparative Guide to Cross-Validation of Analytical Methods for (-)-S-Timolol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification and enantiomeric purity determination of (-)-S-Timolol. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical technique for their specific needs. The methods covered include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).

Methodology Comparison

The cross-validation of analytical methods is crucial to ensure the reliability, consistency, and interchangeability of results between different analytical techniques. This is particularly important in pharmaceutical analysis where accuracy and precision are paramount. The following sections detail the experimental protocols and performance data for various methods applied to the analysis of this compound.

Workflow for Cross-Validation of Analytical Methods

Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution & Data Collection cluster_analysis Data Analysis & Reporting start Define Analytical Requirements (e.g., Assay, Impurity) select_methods Select Analytical Methods for Comparison (e.g., HPLC, UPLC, CE) start->select_methods define_params Define Validation & Cross-Validation Parameters (Accuracy, Precision, Linearity, etc.) select_methods->define_params prep_samples Prepare Standard & Sample Sets define_params->prep_samples validate_method1 Method 1 Validation prep_samples->validate_method1 validate_method2 Method 2 Validation prep_samples->validate_method2 validate_method3 Method 'n' Validation prep_samples->validate_method3 cross_validate Cross-Validation: Analyze identical sample sets with all methods validate_method1->cross_validate validate_method2->cross_validate validate_method3->cross_validate compare_data Compare Performance Data (Tabulate Results) cross_validate->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis conclusion Draw Conclusions on Method Comparability & Interchangeability statistical_analysis->conclusion

Figure 1: A generalized workflow for the cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Timolol in various formulations. Several reversed-phase (RP-HPLC) methods have been developed and validated.

Experimental Protocol: RP-HPLC for Timolol Maleate in Ophthalmic Solution [1][2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., Agilent, 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of methanol and water (20:80 v/v) is a commonly used mobile phase.[4] Other mobile phases include mixtures of acetonitrile and phosphate buffer.[3]

  • Flow Rate: Typically set at 0.8 to 1.0 mL/min.[4]

  • Detection Wavelength: 294 nm.[4]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: Ophthalmic solutions are often diluted with the mobile phase to a suitable concentration.[1]

Performance Data: RP-HPLC

Validation ParameterResultReference
Linearity Range0.10 - 0.30 mg/mL[1]
Accuracy (% Recovery)99.41% - 100.30%[1]
Precision (%RSD)0.12% - 0.30%[1]
Limit of Detection (LOD)6.2 ng/mL[3]
Limit of Quantitation (LOQ)42.6 ng/mL[3]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption.

Experimental Protocol: UPLC for Timolol Maleate in Eye Drops [5][6][7]

  • Instrumentation: A UPLC system with a photodiode array detector.[6]

  • Column: Phenyl column (100 mm x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: A mixture of acetonitrile and ammonium formate buffer (30:70 v/v).[7]

  • Flow Rate: 0.2 - 0.38 mL/min.[6][7]

  • Detection Wavelength: 266 nm or 298 nm.[6][7]

  • Column Temperature: Optimized around 49.2°C.[6]

Performance Data: UPLC

Validation ParameterResultReference
Linearity Range6.25 - 37.5 µg/mL[7]
Correlation Coefficient (r²)0.99991[7]
Retention Time~0.652 - 1.5 min[6][7]

Capillary Electrophoresis (CE)

CE is a powerful technique for the enantiomeric separation of chiral drugs like Timolol.

Experimental Protocol: Nonaqueous CE (NACE) for Enantiomeric Purity of S-Timolol [8][9][10]

  • Instrumentation: A capillary electrophoresis system.

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): A methanolic solution of 0.75 M formic acid, 30 mM potassium camphorsulfonate, and 30 mM heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD) as the chiral selector.[8]

  • Internal Standard: Pyridoxine.[8]

  • Applied Voltage: Typically high voltage is applied for separation.

Performance Data: NACE

Validation ParameterResultReference
Enantiomeric Resolution8.5[8]
Detection of R-timolol in S-timololDown to 0.1%[8]
Limit of Detection (LOD)0.2% R-timolol in S-timolol samples.[9][9]

Supercritical Fluid Chromatography (SFC)

SFC is presented as a faster and more environmentally friendly alternative to normal-phase HPLC (NP-HPLC) for enantiomeric purity analysis.

Experimental Protocol: Enantioselective SFC for R-Timolol Impurity [11]

  • Instrumentation: An SFC system.

  • Column: Chiralcel OD-H (4.6 mm × 250 mm, 5 µm).[11]

  • Mobile Phase: (93:7) CO2 / 0.1% (v/v) triethylamine (TEA) in methanol.[11]

  • Flow Rate: 4.0 mL/min.[11]

Performance Data: SFC vs. NP-HPLC

ParameterSFC MethodNP-HPLC MethodReference
Run Time< 5 min~15 min[11]
Resolution2.0Not specified, but SFC is comparable or better.[11]
Solvent Consumption11-fold reductionHigher[11]
Limit of DetectionCan detect 0.5% (w/w) R-timololLower sensitivity[11]

Comparative Summary

Signaling Pathway of Method Selection Logic

Method_Selection cluster_input Analytical Need cluster_decision Decision Points cluster_output Recommended Method need What is the analytical goal? enantiomeric_purity Enantiomeric Purity? need->enantiomeric_purity speed_throughput High Throughput / Speed Critical? enantiomeric_purity->speed_throughput No (Assay) ce_sfc CE or SFC enantiomeric_purity->ce_sfc Yes green_chemistry Solvent Reduction a Priority? speed_throughput->green_chemistry No uplc_sfc UPLC or SFC speed_throughput->uplc_sfc Yes sfc SFC green_chemistry->sfc Yes hplc Standard HPLC green_chemistry->hplc No

Figure 2: A decision tree for selecting an analytical method for Timolol analysis.

This guide demonstrates that while standard RP-HPLC methods are robust and widely used for the assay of Timolol, techniques like UPLC and SFC offer significant advantages in terms of speed and reduced solvent consumption. For the critical determination of enantiomeric purity, CE and SFC provide excellent resolution and sensitivity. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and desired throughput. The data presented herein should serve as a valuable resource for the cross-validation and selection of analytical methods for this compound.

References

Efficacy Showdown: (-)-S-Timolol vs. Betaxolol in a Preclinical Glaucoma Model

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glaucoma therapeutics, beta-adrenergic antagonists remain a cornerstone of treatment aimed at lowering intraocular pressure (IOP), a primary risk factor for disease progression. This guide provides a head-to-head comparison of the efficacy of (-)-S-Timolol, a non-selective β-blocker, and Betaxolol, a β1-selective antagonist, based on data from a preclinical rabbit model of glaucoma. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their comparative performance.

Mechanism of Action: A Tale of Two Receptors

This compound exerts its IOP-lowering effect by non-selectively blocking both β1- and β2-adrenergic receptors in the ciliary body. This blockade is thought to reduce the production of aqueous humor, the fluid that fills the front part of the eye. By decreasing the inflow of this fluid, the overall pressure within the eye is reduced.

Betaxolol, in contrast, is a cardioselective β1-adrenergic antagonist.[1] While its primary action is also to reduce aqueous humor production, its selectivity for β1 receptors may offer a different systemic side-effect profile compared to non-selective beta-blockers.[1] The precise mechanism for both drugs' action on aqueous humor dynamics is still a subject of ongoing research.

Performance in a Glaucoma Animal Model: A Quantitative Comparison

A study utilizing a rabbit model provides valuable insights into the comparative efficacy of timolol and betaxolol in reducing IOP. The following table summarizes the key findings on IOP reduction.

Treatment GroupMean Arterial Pressure (mmHg)Intraocular Pressure (mmHg)
Betaxolol (0.5%)
Baseline75 ± 219.3 ± 0.9
Post-treatment71 ± 216.5 ± 0.9
Timolol (0.5%)
Baseline74 ± 219.5 ± 0.7
Post-treatment74 ± 216.8 ± 0.8*
Saline (Control)
Baseline73 ± 219.1 ± 0.8
Post-treatment73 ± 218.9 ± 0.8

*p<0.05 compared to baseline. Data adapted from a study in pentobarbital-anesthetized rabbits.

Experimental Protocols

The data presented above was obtained from a study employing the following methodology in a rabbit model:

Animal Model:

  • Pentobarbital-anesthetized New Zealand White rabbits were used.

Drug Administration:

  • A single topical application of 0.1 ml of 0.5% betaxolol, 0.5% timolol, or saline was administered to the eye.

Intraocular Pressure (IOP) Measurement:

  • IOP was controlled and measured using two vitreous cannulas.

  • Baseline IOP was established before drug administration.

  • Post-treatment IOP was measured 30 minutes after topical application.

Hemodynamic Monitoring:

  • Mean arterial pressure (MAP) was continuously monitored via an ear artery cannula.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the proposed signaling pathways.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal New Zealand White Rabbit anesthesia Pentobarbital Anesthesia animal->anesthesia instrumentation Cannulation of Ear Artery & Vitreous Humor anesthesia->instrumentation baseline Baseline IOP & MAP Measurement instrumentation->baseline drug_admin Topical Administration (Betaxolol, Timolol, or Saline) baseline->drug_admin post_treatment Post-Treatment IOP & MAP Measurement (30 min) drug_admin->post_treatment comparison Comparison of Pre- and Post-Treatment IOP & MAP post_treatment->comparison stats Statistical Analysis (p<0.05) comparison->stats

Experimental workflow for evaluating ocular hypotensive agents.

signaling_pathways cluster_timolol This compound (Non-Selective) cluster_betaxolol Betaxolol (β1-Selective) cluster_downstream Downstream Effect timolol This compound beta1_t β1 Receptor timolol->beta1_t blocks beta2_t β2 Receptor timolol->beta2_t blocks ciliary_body Ciliary Body beta1_t->ciliary_body beta2_t->ciliary_body betaxolol Betaxolol beta1_b β1 Receptor betaxolol->beta1_b blocks beta2_b β2 Receptor betaxolol->beta2_b minimal effect beta1_b->ciliary_body aqueous_humor Reduced Aqueous Humor Production ciliary_body->aqueous_humor iop Decreased Intraocular Pressure aqueous_humor->iop

Comparative signaling pathways of this compound and Betaxolol.

References

Head-to-head comparison of different chiral stationary phases for timolol resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of timolol is critical in pharmaceutical development and quality control, as the S-(-)-enantiomer is significantly more potent as a β-adrenergic receptor antagonist than the R-(+)-enantiomer. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant method for achieving this separation. This guide provides a head-to-head comparison of various CSPs for timolol resolution, supported by experimental data to aid in method development and optimization.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for the successful resolution of timolol enantiomers. The following table summarizes the performance of different CSPs based on reported experimental data.

Chiral Stationary Phase (CSP)ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Separation Factor (α)Reference
Polysaccharide-Based
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel ODHexane:Isopropanol:Diethylamine (480:20:1)1.025> 4-[1]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HHexane:2-Propanol (95:5) + 0.4% Diethylamine-54.00-[2]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HCO2:Methanol + 0.1% Triethylamine (93:7) (SFC)4.0402.01-[3][4]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-RHn-Hexane:2-Propanol (80:20)1.0---[5]
Cyclodextrin-Based
Novel β-Cyclodextrin DerivativeHomemadeMethanol:25 mM KH2PO4 (80:20)0.6254.49-[6][7]
Protein-Based
Teicoplanin (Glycopeptide)Agilent InfinityLab Poroshell 120 Chiral-TMethanol + 0.025% Ammonium Formate--4.12-[8]
OvomucoidUltron ES-OVM-----[9]

Note: "-" indicates data not available in the cited sources. SFC denotes Supercritical Fluid Chromatography.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Method 1: Polysaccharide-Based CSP (Chiralcel OD)
  • Objective: To determine the enantiomeric impurity of timolol maleate.

  • Chromatographic Conditions:

    • Column: Chiralcel OD (4.6 mm × 150 mm, 5 µm)[1]

    • Mobile Phase: A mixture of hexane, isopropanol, and diethylamine in a ratio of 480:20:1 (v/v/v)[1].

    • Flow Rate: 1.0 mL/min[1].

    • Column Temperature: 25 °C[1].

    • Detection: UV at 297 nm[1].

    • Injection Volume: 5 µL[1].

  • Results: This method achieved a resolution (Rs) of more than 4 between the R- and S-enantiomers of timolol[1].

Method 2: Polysaccharide-Based CSP (Chiralcel OD-H) in SFC Mode
  • Objective: To develop a rapid enantioselective supercritical fluid chromatography (SFC) method for timolol maleate purity.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (4.6 mm × 250 mm, 5 µm)[3][4].

    • Mobile Phase: A mixture of CO2 and 0.1% (v/v) triethylamine (TEA) in methanol, in a ratio of 93:7[3][4].

    • Flow Rate: 4.0 mL/min[3][4].

    • Column Temperature: 40 °C[3][4].

    • Back-Pressure: 130 bar[3].

    • Detection: UV at 297 nm[3].

  • Results: This SFC method provides a rapid separation with a resolution of 2.01 achieved within 5 minutes[3].

Method 3: Cyclodextrin-Based CSP (Novel β-Cyclodextrin Derivative)
  • Objective: To achieve enantioseparation of timolol using a novel β-cyclodextrin derivative stationary phase.

  • Chromatographic Conditions:

    • Column: A stainless steel column (250 × 4.6 mm I.D.) packed with a novel β-cyclodextrin derivative CSP[6][7].

    • Mobile Phase: A mixture of methanol and 25 mM KH2PO4 in a ratio of 80:20 (v/v)[6][7].

    • Flow Rate: 0.6 mL/min[6][7].

    • Column Temperature: 25 °C[6][7].

  • Results: This method demonstrated good chiral recognition, achieving a resolution (Rs) of 4.49[7].

Method 4: Protein-Based CSP (Teicoplanin)
  • Objective: To develop a modernized chiral separation method for timolol maleate using a glycopeptide-based CSP.

  • Chromatographic Conditions:

    • Column: Agilent InfinityLab Poroshell 120 Chiral-T[8].

    • Mobile Phase: Methanol with 0.025% w/v ammonium formate[8].

    • Detection: UV at 220 nm[8].

  • Results: A high resolution of 4.12 was achieved with this method, which is also compatible with mass spectrometry (MS) detection[8].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of timolol using HPLC.

G Workflow for Chiral Separation of Timolol cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Timolol Standard/Sample Injector Injector Sample->Injector Injection MobilePhase Mobile Phase (e.g., Hexane/IPA/DEA) Filter Filtration & Degassing MobilePhase->Filter Pump HPLC Pump Filter->Pump Pump->Injector Column Chiral Column (e.g., Chiralcel OD) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Analysis (Resolution, Purity) Chromatogram->Integration

Caption: General workflow for timolol enantioseparation by HPLC.

Concluding Remarks

The choice of a chiral stationary phase for timolol resolution depends on the specific requirements of the analysis, such as desired resolution, analysis time, and compatibility with detection methods.

  • Polysaccharide-based CSPs , particularly those with cellulose tris(3,5-dimethylphenylcarbamate) coatings like Chiralcel OD and OD-H, have demonstrated excellent resolving power for timolol, often achieving high resolution values (Rs > 4)[1][2]. These are robust and widely applicable phases. The use of Supercritical Fluid Chromatography (SFC) with these columns can significantly reduce analysis time[3][4].

  • Cyclodextrin-based CSPs offer an alternative with good chiral recognition capabilities, as demonstrated by the novel β-cyclodextrin derivative achieving a resolution of 4.49[7]. These phases operate through inclusion complexation mechanisms[6][7].

  • Protein-based CSPs , such as those utilizing teicoplanin, provide high resolution and have the advantage of being compatible with polar ionic mobile phases, making them suitable for LC-MS applications[8].

Researchers should consider these factors when selecting a CSP and can use the provided experimental protocols as a starting point for method development. The data presented in this guide facilitates an objective comparison to aid in making an informed decision for the efficient and accurate chiral separation of timolol.

References

Inter-laboratory validation of an analytical method for (-)-S-Timolol

Author: BenchChem Technical Support Team. Date: December 2025

An is crucial for ensuring the method's robustness, reliability, and transferability across different laboratories. This guide provides a comprehensive comparison of a collaborative study on a liquid chromatographic (LC) method for determining the enantiomeric impurity R-timolol and other related substances in S-timolol maleate, alongside alternative single-laboratory validated methods. The data presented is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these analytical methods.

Inter-laboratory Validation Study of a Liquid Chromatographic Method

A collaborative study was conducted involving eight European laboratories to validate a liquid chromatographic method for the determination of R-timolol and other related substances in three different samples of S-timolol maleate.[1] This study aimed to estimate the uncertainty of the analytical results and to determine the method's performance across different laboratory settings.

Experimental Protocol of the Collaborative Study

The experimental protocol for the inter-laboratory study was designed to assess the method's precision under repeatability and reproducibility conditions.

Chromatographic Conditions:

  • Method: Liquid Chromatography (LC)

  • Analyte: R-timolol (enantiomeric impurity) and other related substances in S-timolol maleate.

  • Samples: Three different batches of S-timolol maleate were analyzed by each participating laboratory.

Data Analysis:

The quantitative results from the eight laboratories were used to estimate the different sources of variability in the measurements. The statistical analysis was based on ISO guidelines 5725-2 and allowed for the estimation of the following variances:

  • Between-laboratories variance (s²laboratories)

  • Between-days variance (s²days)

  • Between-replicates variance (s²replicates)

From these variances, the repeatability (s²r) and reproducibility (s²R) variances were calculated as follows:

  • Repeatability variance (s²r): s²r = s²replicates

  • Reproducibility variance (s²R): s²R = s²replicates + s²days + s²laboratories

The study found that the estimated uncertainty appeared to be dependent on the concentration of the impurities.[1]

Data Presentation

Inter-laboratory Study Results

The following table summarizes the key findings from the collaborative study on the LC method for the determination of impurities in S-timolol maleate. The study highlighted that the uncertainty of the results was concentration-dependent.[1]

ParameterDescriptionFinding
Number of Laboratories Participating laboratories in the collaborative study.8
Repeatability (sr) The standard deviation of test results obtained under the same conditions (same operator, same apparatus, same laboratory, and a short interval of time).Calculated from between-replicates variance.
Reproducibility (sR) The standard deviation of test results obtained under changed conditions of measurement (different operators, different apparatus, and different laboratories).Calculated from the sum of between-replicates, between-days, and between-laboratories variances.
Uncertainty A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.Found to be concentration-dependent.
Comparison with Alternative Single-Laboratory Validated HPLC Methods

While the collaborative study provides crucial information on inter-laboratory performance, it is also useful to compare its parameters with those of single-laboratory validated methods. The following table summarizes the validation parameters of various Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Timolol Maleate.

MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
RP-HPLC for Timolol Maleate in Fast Dissolving Tablets 4-20-<2% (Intra-day and Inter-day)0.92
RP-HPLC for Simultaneous Estimation with Pilocarpine Nitrate 30-7099.66% (Assay)-1.51304.5849
RP-HPLC for Simultaneous Estimation with Brimonidine Tartrate 4-20100-101%<2--
RP-HPLC for Simultaneous Estimation with Dorzolamide Hydrochloride 10-3099.31%Repeatability: 0.573, Inter-day: 0.366, Intra-day: 0.7880.7552.289

Experimental Workflow Visualization

The following diagram illustrates the workflow of the inter-laboratory validation study.

Caption: Workflow of the inter-laboratory validation study.

Conclusion

The collaborative study on the liquid chromatographic method for (-)-S-Timolol provides valuable insights into its performance across different laboratories. The determination of repeatability and reproducibility is essential for establishing a robust and reliable analytical method suitable for routine quality control and regulatory submissions. When compared to single-laboratory validation data, the inter-laboratory study offers a more comprehensive understanding of the method's variability and its fitness for purpose in a real-world setting. Researchers and drug development professionals should consider the data from such collaborative trials when selecting and implementing analytical methods for chiral compounds like this compound.

References

A Comparative Analysis of the Side Effect Profiles of S-Timolol and Other Ophthalmic Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of S-Timolol and other commonly prescribed topical beta-blockers for the management of glaucoma and ocular hypertension. The information presented herein is intended to support research and development efforts by providing objective data and detailed experimental context.

Overview of Ophthalmic Beta-Blockers and Their Side Effects

Topically administered beta-blockers are a cornerstone in the treatment of glaucoma, primarily by reducing intraocular pressure (IOP).[1] S-Timolol, the levorotatory isomer of timolol, is a non-selective beta-adrenergic antagonist. While effective in lowering IOP, topical beta-blockers can be absorbed systemically, leading to a range of local and systemic adverse effects.[1][2] Systemic side effects can include cardiovascular events such as bradycardia (slowed heart rate) and hypotension (lowered blood pressure), as well as respiratory effects like bronchospasm, particularly in susceptible individuals.[2] Local side effects commonly include stinging, burning, and dry eyes.[1]

This guide focuses on a comparative analysis of S-Timolol (represented by Timolol data), Betaxolol, and Carteolol, highlighting the differences in their side effect profiles based on available clinical data. Betaxolol is a β1-selective antagonist, which may offer a better systemic safety profile, particularly concerning respiratory effects.[1][3] Carteolol possesses intrinsic sympathomimetic activity (ISA), which may mitigate some of the cardiovascular side effects, such as bradycardia.[1][4]

Quantitative Comparison of Side Effect Profiles

The following table summarizes the reported incidence of key side effects for Timolol, Betaxolol, and Carteolol based on data from comparative clinical studies.

Side Effect CategorySpecific Side EffectTimololBetaxololCarteolol
Ocular (Local)
Burning/Stinging27.2%[5]62.1%[5]Generally reported as having a good local tolerability profile[1]
Eye IrritationSignificantly more frequent than Carteolol[6]Mild and similar to Timolol[7]Significantly less frequent than Timolol[6]
Dry EyesReportedNot specified in comparative studiesNot specified in comparative studies
RednessReportedNot specified in comparative studiesReported (25%) in some user reviews[8]
Systemic
Cardiovascular
Bradycardia (Heart Rate < 60 bpm)18.4% (during sleep)[4]Less effect on cardiopulmonary system[7]4.5% (during sleep)[4]
Reduced Pulse RateSignificant reduction[5]Significant reduction, but no significant difference from Timolol[5]Less reduction in nocturnal heart rate compared to Timolol[4]
Reduced Blood PressureSignificant reduction in mean arterial pressure[5]Significant reduction in mean arterial pressure, not significantly different from Timolol[5]No significant change in resting blood pressure in healthy volunteers[2]
Respiratory
Bronchospasm/DyspneaContraindicated in patients with asthma or COPD[9][10]Considered advantageous for patients where beta-2 blockade is harmful[11]Contraindicated in patients with asthma or COPD[8]
Central Nervous System
DizzinessReportedNot specified in comparative studiesNot specified in comparative studies
FatigueReportedNot specified in comparative studiesNot specified in comparative studies

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies. Below is a representative experimental protocol for a clinical trial designed to compare the side effect profiles of topical ophthalmic beta-blockers.

Study Title: A Double-Masked, Randomized, Crossover Clinical Trial to Compare the Ocular and Systemic Side Effects of S-Timolol, Betaxolol, and Carteolol in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension.

1. Study Design:

  • Design: Double-masked, randomized, crossover clinical trial.
  • Phases: Three treatment phases, with each patient receiving each of the three study medications.
  • Washout Period: A washout period of at least two weeks precedes the first treatment phase and separates subsequent treatment phases to eliminate carry-over effects of the medications.

2. Patient Population:

  • Inclusion Criteria: Patients diagnosed with primary open-angle glaucoma or ocular hypertension, with an intraocular pressure of a specified range (e.g., ≥ 22 mmHg). Age range typically between 40 and 80 years.
  • Exclusion Criteria: History of hypersensitivity to beta-blockers, bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second or third-degree atrioventricular block, and overt cardiac failure.[9] Patients on systemic beta-blocker therapy may be excluded or analyzed as a separate cohort.[12]

3. Investigational Drugs and Administration:

  • S-Timolol 0.5% ophthalmic solution
  • Betaxolol 0.5% ophthalmic solution
  • Carteolol 1.0% ophthalmic solution
  • Dosage: One drop in the affected eye(s) twice daily for a duration of four to eight weeks for each treatment phase.

4. Assessment of Side Effects:

  • Ocular Side Effects: Assessed at baseline and at specified intervals during each treatment phase.
  • Method: Patients complete a standardized questionnaire to report the incidence and severity of symptoms such as burning, stinging, itching, tearing, and blurred vision.[6]
  • Clinical Examination: Slit-lamp biomicroscopy to assess for conjunctival hyperemia, keratitis, and other signs of ocular irritation.
  • Systemic Side Effects:
  • Cardiovascular: 24-hour ambulatory blood pressure and heart rate monitoring is conducted at baseline and at the end of each treatment period to capture diurnal and nocturnal changes.[4] Standardized resting blood pressure and pulse rate are also measured at each study visit.
  • Respiratory: Pulmonary function tests (e.g., FEV1) are performed at baseline and at the end of each treatment phase, especially in patients with a history of mild respiratory conditions.
  • General: A systemic side effect questionnaire is administered at each visit to capture symptoms such as fatigue, dizziness, and headache.

5. Statistical Analysis:

  • The incidence of each reported side effect is compared between the treatment groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
  • Changes in quantitative measures (IOP, blood pressure, heart rate, pulmonary function) from baseline are compared between treatments using paired t-tests or repeated measures ANOVA.
  • A p-value of <0.05 is typically considered statistically significant.

Visualization of Signaling Pathways and Experimental Workflow

To illustrate the mechanisms underlying the systemic side effects of non-selective beta-blockers and the typical workflow of a comparative clinical trial, the following diagrams are provided.

G cluster_0 Mechanism of Systemic Side Effects of Non-Selective Beta-Blockers Topical Beta-Blocker\n(e.g., S-Timolol) Topical Beta-Blocker (e.g., S-Timolol) Systemic Absorption Systemic Absorption Topical Beta-Blocker\n(e.g., S-Timolol)->Systemic Absorption Beta-1 Receptor Blockade\n(Heart) Beta-1 Receptor Blockade (Heart) Systemic Absorption->Beta-1 Receptor Blockade\n(Heart) Beta-2 Receptor Blockade\n(Lungs, Blood Vessels) Beta-2 Receptor Blockade (Lungs, Blood Vessels) Systemic Absorption->Beta-2 Receptor Blockade\n(Lungs, Blood Vessels) Reduced Heart Rate\n(Bradycardia) Reduced Heart Rate (Bradycardia) Beta-1 Receptor Blockade\n(Heart)->Reduced Heart Rate\n(Bradycardia) Bronchoconstriction\n(Difficulty Breathing) Bronchoconstriction (Difficulty Breathing) Beta-2 Receptor Blockade\n(Lungs, Blood Vessels)->Bronchoconstriction\n(Difficulty Breathing)

Caption: Signaling pathway of non-selective beta-blocker systemic side effects.

G cluster_1 Experimental Workflow for Comparative Side Effect Study A Patient Screening & Baseline Assessment B Randomization A->B C Treatment Period 1 (Drug A) B->C D Treatment Period 2 (Drug B) B->D E Treatment Period 3 (Drug C) B->E F Side Effect Assessment (End of Period 1) C->F G Side Effect Assessment (End of Period 2) D->G H Side Effect Assessment (End of Period 3) E->H I Washout Period F->I K Data Analysis & Comparison F->K J Washout Period G->J G->K H->K I->D I->E J->C J->E

Caption: Workflow of a crossover clinical trial for beta-blocker side effects.

Conclusion

The choice of a topical beta-blocker for the treatment of glaucoma requires a careful consideration of both its efficacy and its potential for side effects. While S-Timolol is highly effective at lowering IOP, its non-selective nature can lead to significant systemic side effects, particularly in patients with pre-existing cardiovascular or respiratory conditions.[9] Betaxolol, with its β1-selectivity, may offer a safer alternative for patients with respiratory concerns, though it may be associated with more local irritation.[5][7] Carteolol's intrinsic sympathomimetic activity appears to mitigate the risk of bradycardia, making it a potentially favorable option for patients with concerns about slowed heart rate.[4] Further head-to-head clinical trials with standardized and comprehensive side effect reporting are necessary to fully elucidate the comparative safety profiles of these important medications.

References

A Comparative Guide to a New S-Timolol Assay: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel S-Timolol assay with established analytical methods. The focus is on three critical performance characteristics: linearity, accuracy, and precision. The data presented is based on rigorous experimental protocols aligned with international regulatory standards.

Introduction to S-Timolol and Analytical Method Validation

S-Timolol is the levo-isomer of timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma. Accurate and precise quantification of S-Timolol in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1][2] This involves evaluating specific performance characteristics, including linearity, accuracy, and precision, as mandated by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

This guide introduces a new, hypothetical "Rapid-Response UPLC-MS/MS Assay" for S-Timolol and compares its performance against established High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods found in the literature.

Experimental Protocols

The following sections detail the methodologies for assessing the linearity, accuracy, and precision of the new S-Timolol assay. These protocols are based on established validation guidelines.[8][9]

2.1. Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • A series of at least five standard solutions of S-Timolol were prepared in a relevant solvent over a concentration range of 10-50 µg/mL.[10][11]

    • Each standard solution was injected in triplicate.

    • The peak area response was plotted against the corresponding concentration.

    • Linearity was evaluated by visual inspection of the plot and by calculating the correlation coefficient (R²) and the y-intercept of the regression line.

2.2. Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Accuracy was determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]

    • Known amounts of S-Timolol standard were spiked into a placebo formulation.

    • Each concentration level was prepared in triplicate and analyzed.

    • The percentage recovery was calculated using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

2.3. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Procedure:

    • Repeatability (Intra-day Precision):

      • Six independent samples of S-Timolol at 100% of the target concentration were prepared and analyzed on the same day by the same analyst using the same instrument.

      • The Relative Standard Deviation (%RSD) of the results was calculated.

    • Intermediate Precision (Inter-day Precision):

      • The repeatability assay was repeated on a different day by a different analyst using a different instrument.

      • The %RSD was calculated for the combined results from both days.

Data Presentation: A Comparative Analysis

The performance of the new "Rapid-Response UPLC-MS/MS Assay" is compared with data from established HPLC and SFC methods for S-Timolol analysis.

Table 1: Linearity Comparison

Parameter"Rapid-Response UPLC-MS/MS Assay"HPLC Method 1[10]HPLC Method 2SFC Method[12]
Concentration Range (µg/mL) 5 - 20010 - 5010 - 30Not Specified
Correlation Coefficient (R²) 0.99980.9990.999Not Specified
Number of Data Points 755Not Specified

Table 2: Accuracy Comparison

Spiked Concentration"Rapid-Response UPLC-MS/MS Assay" (% Recovery)HPLC Method 1[13] (% Recovery)HPLC Method 2[10] (% Recovery)
Low (e.g., 80%) 99.8%99.5%99.2%
Medium (e.g., 100%) 100.2%100.1%100.5%
High (e.g., 120%) 99.5%99.8%99.7%
Average Recovery 99.83%99.80%99.80%

Table 3: Precision Comparison

Parameter"Rapid-Response UPLC-MS/MS Assay" (%RSD)HPLC Method 1[13] (%RSD)HPLC Method 2 (%RSD)
Repeatability (Intra-day) < 1.0%< 2.0%< 2.0%
Intermediate Precision (Inter-day) < 1.5%< 2.0%< 2.0%

Workflow for S-Timolol Assay Validation

The following diagram illustrates the logical workflow for the validation of a new S-Timolol assay, from initial planning to final reporting.

AssayValidationWorkflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting DefinePurpose Define Analytical Procedure's Intended Purpose SelectParameters Select Validation Performance Characteristics (Linearity, Accuracy, Precision, etc.) DefinePurpose->SelectParameters SetCriteria Set Acceptance Criteria SelectParameters->SetCriteria WriteProtocol Write Validation Protocol SetCriteria->WriteProtocol PrepareStandards Prepare Standard Solutions and Samples WriteProtocol->PrepareStandards PerformLinearity Perform Linearity Experiments PrepareStandards->PerformLinearity PerformAccuracy Perform Accuracy Experiments PrepareStandards->PerformAccuracy PerformPrecision Perform Precision Experiments PrepareStandards->PerformPrecision AnalyzeData Analyze and Process Experimental Data PerformLinearity->AnalyzeData PerformAccuracy->AnalyzeData PerformPrecision->AnalyzeData CompareResults Compare Results Against Acceptance Criteria AnalyzeData->CompareResults GenerateReport Generate Validation Report CompareResults->GenerateReport Conclusion Assay is Validated and Fit for Purpose GenerateReport->Conclusion

Caption: Workflow for the validation of a new S-Timolol analytical assay.

Conclusion

The "Rapid-Response UPLC-MS/MS Assay" demonstrates excellent linearity, accuracy, and precision, performing favorably when compared to established HPLC and SFC methods. The presented data suggests that this new assay is a robust and reliable method for the quantification of S-Timolol. The detailed experimental protocols and the validation workflow provide a clear framework for researchers and drug development professionals to assess and implement new analytical methods in a regulated environment.

References

A Comparative Guide to Oral vs. Topical (-)-S-Timolol Administration in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oral and topical administration of the non-selective β-adrenergic receptor antagonist, (-)-S-Timolol, in research settings. The information presented is intended to assist in the selection of the appropriate administration route for preclinical and clinical research by objectively presenting experimental data and methodologies.

Executive Summary

This compound is a widely researched compound, particularly for its efficacy in reducing intraocular pressure (IOP) in glaucoma models and its systemic effects on the cardiovascular system. The choice between oral and topical administration is critical and depends on the research focus, be it localized ocular effects or systemic beta-blockade. Topical administration is the preferred route for ophthalmic applications, maximizing local drug concentration and minimizing systemic side effects. Conversely, oral administration is utilized to study the systemic pharmacokinetic and pharmacodynamic properties of Timolol.

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

The following tables summarize key quantitative data from various research models, comparing the pharmacokinetic and pharmacodynamic profiles of oral and topical this compound.

Table 1: Pharmacokinetic Parameters of this compound

ParameterOral AdministrationTopical (Ocular) AdministrationKey Findings & Citations
Bioavailability ~50% due to significant first-pass metabolism.High systemic bioavailability, ranging from 60% to 80%.[1]Topical administration bypasses significant first-pass metabolism, leading to higher systemic exposure than might be expected.
Peak Plasma Concentration (Cmax) Achieved 1-2 hours post-administration.Rapidly achieved, typically within 15-30 minutes post-instillation.The rapid absorption from topical application can lead to acute systemic effects.
Plasma Half-life (t½) Approximately 2.5 to 5 hours in humans.Similar to oral administration, ranging from 2 to 5 hours.The elimination half-life is not significantly altered by the route of administration.
Metabolism Primarily hepatic, via CYP2D6.Systemically absorbed drug undergoes hepatic metabolism via CYP2D6.Genetic polymorphisms in CYP2D6 can affect plasma concentrations and the potential for adverse effects with both routes.

Table 2: Pharmacodynamic Effects of this compound

ParameterOral AdministrationTopical (Ocular) AdministrationKey Findings & Citations
Intraocular Pressure (IOP) Reduction Significant reduction in IOP.Significant and localized reduction in IOP.Both routes are effective in reducing IOP; however, topical administration is standard for glaucoma treatment to minimize systemic exposure.[1][2]
Heart Rate Reduction Dose-dependent decrease in heart rate.Systemic absorption can lead to a significant reduction in heart rate, especially with higher concentrations or improper administration techniques.[2]The cardiovascular effects of topical timolol underscore the importance of considering systemic absorption.
Blood Pressure Reduction Dose-dependent decrease in blood pressure.Systemic absorption can cause a reduction in blood pressure.[2]Both administration routes can induce hypotension.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the oral and topical administration of this compound in common research models.

Oral Administration Protocol (Rat Model)

This protocol describes the administration of this compound via oral gavage in a rat model to assess systemic pharmacokinetics and pharmacodynamics.

Materials:

  • This compound solution of desired concentration in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose).

  • Animal scale for accurate weight measurement.

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip for adult rats).[3]

  • Syringes.

  • Personal protective equipment (gloves, lab coat, eye protection).

Procedure:

  • Animal Preparation: Rats are fasted overnight with free access to water to ensure gastric emptying. Each rat is weighed immediately before dosing to calculate the precise volume of the test solution to be administered.

  • Dosage Calculation: The volume to be administered is calculated based on the animal's body weight and the desired dose (e.g., mg/kg). The typical gavage volume for a rat is 5-10 mL/kg.[4]

  • Restraint: The rat is gently but firmly restrained. The head and body should be held in a vertical position to align the esophagus.[3]

  • Gavage Needle Insertion: The gavage needle, attached to the syringe containing the dosing solution, is inserted into the mouth, passing over the tongue and into the esophagus. The needle should be advanced gently, allowing the rat to swallow.[3]

  • Administration: Once the needle is correctly positioned in the stomach, the solution is administered slowly and smoothly.[3]

  • Post-Administration Monitoring: The animal is observed for any signs of distress, such as labored breathing or regurgitation. Blood samples can be collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate methods for pharmacokinetic analysis. Pharmacodynamic parameters like heart rate and blood pressure can be monitored using telemetry or other suitable devices.

Topical Ocular Administration Protocol (Rabbit Model)

This protocol outlines the topical administration of this compound to the rabbit eye, a common model for ophthalmic drug research, to evaluate local and systemic effects. Rabbits are frequently used due to the anatomical similarity of their eyes to human eyes.[5]

Materials:

  • This compound ophthalmic solution (e.g., 0.25% or 0.5%).

  • Micropipette or calibrated dropper.

  • Topical anesthetic (e.g., proparacaine hydrochloride), if required for IOP measurements.

  • Tonometer for IOP measurement.

  • Personal protective equipment.

Procedure:

  • Animal Preparation: Rabbits are placed in a restraint box to minimize movement and stress. The eye to be treated is gently cleaned of any debris with a sterile saline solution.

  • Baseline Measurements: Baseline intraocular pressure (IOP) is measured using a calibrated tonometer. A topical anesthetic may be applied before tonometry to minimize discomfort.

  • Administration: The lower eyelid is gently pulled down to form a conjunctival cul-de-sac. A single drop of the this compound ophthalmic solution (typically 25-50 µL) is instilled into the cul-de-sac, avoiding contact of the dropper tip with the ocular surface.[6][7] The eyelid is then gently held closed for a few seconds to facilitate drug distribution and minimize immediate drainage.

  • Post-Administration Monitoring:

    • Local Effects: IOP is measured at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, 24 hours) to determine the time course of the drug's effect.

    • Systemic Effects: Blood samples can be collected from the marginal ear vein at specific time points to determine the plasma concentration of this compound and assess systemic absorption. Heart rate and blood pressure can also be monitored.

Mandatory Visualizations

Signaling Pathway

This compound is a non-selective beta-adrenergic receptor antagonist. Its primary mechanism of action in the eye to reduce intraocular pressure is by blocking β1 and β2 adrenergic receptors in the ciliary body. This blockade leads to a decrease in the production of aqueous humor.[8]

G Timolol This compound BetaReceptor β-Adrenergic Receptor (β1 and β2) Timolol->BetaReceptor Antagonizes GProtein Gs Protein Timolol->GProtein Inhibits Pathway BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates AqueousHumor Aqueous Humor Production PKA->AqueousHumor Stimulates

Caption: Signaling pathway of this compound in the ciliary body.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for comparing oral and topical administration of this compound.

G cluster_oral Oral Administration Workflow Oral_Start Start Oral_Dosing Oral Gavage This compound Oral_Start->Oral_Dosing Oral_PK Pharmacokinetic (Blood Sampling) Oral_Dosing->Oral_PK Oral_PD Pharmacodynamic (IOP, HR, BP) Oral_Dosing->Oral_PD Oral_Analysis Data Analysis Oral_PK->Oral_Analysis Oral_PD->Oral_Analysis Oral_End End Oral_Analysis->Oral_End

Caption: Experimental workflow for oral this compound administration.

G cluster_topical Topical Administration Workflow Topical_Start Start Topical_Dosing Topical Ocular Administration Topical_Start->Topical_Dosing Topical_Local_PD Local Pharmacodynamic (IOP Measurement) Topical_Dosing->Topical_Local_PD Topical_Systemic_PK Systemic Pharmacokinetic (Blood Sampling) Topical_Dosing->Topical_Systemic_PK Topical_Systemic_PD Systemic Pharmacodynamic (HR, BP) Topical_Dosing->Topical_Systemic_PD Topical_Analysis Data Analysis Topical_Local_PD->Topical_Analysis Topical_Systemic_PK->Topical_Analysis Topical_Systemic_PD->Topical_Analysis Topical_End End Topical_Analysis->Topical_End

Caption: Experimental workflow for topical this compound administration.

Conclusion

The choice between oral and topical administration of this compound is fundamentally dependent on the research objectives. For studies focused on ophthalmic diseases like glaucoma, topical administration is the clinically relevant and preferred method, delivering high local concentrations with reduced, though not absent, systemic side effects. For investigations into the systemic pharmacology, toxicology, or cardiovascular effects of this compound, oral administration provides a reliable method for achieving systemic exposure. Researchers must carefully consider the pharmacokinetic and pharmacodynamic profiles of each route to design experiments that will yield meaningful and translatable results.

References

Safety Operating Guide

Proper Disposal of (-)-S-Timolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of (-)-S-Timolol

This compound is a non-selective beta-adrenergic blocker. Proper disposal is crucial to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with caution in a well-ventilated area, preferably within a laboratory hood, to minimize exposure. Adherence to good industrial hygiene and safety practices is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect from contamination.

In Case of Accidental Spill:

  • Avoid dust formation.

  • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

  • Do not allow the substance to enter drains or waterways.[1][2]

Regulatory Framework for Disposal

The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). While this compound is not specifically listed as a P- or U-listed hazardous waste, it must be evaluated to determine if it exhibits any characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3][4]

Data Presentation: RCRA Hazardous Waste Characteristics

The determination of whether this compound waste is hazardous is based on the following characteristics. Consultation with your institution's Environmental Health and Safety (EHS) office is critical for proper classification.

Characteristic Description EPA Waste Code Regulatory Threshold/Criteria
Ignitability Liquids with a flash point < 60°C (140°F); non-liquids that can cause fire under certain conditions.D001Flash point < 60°C
Corrosivity Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specific rate.D002pH ≤ 2 or pH ≥ 12.5
Reactivity Wastes that are unstable, react violently with water, or can generate toxic gases.D003Unstable under normal conditions
Toxicity Wastes that are harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).D004 - D043Exceeds concentration limits for specific contaminants

Step-by-Step Disposal Procedure

The guiding principle for laboratory waste management is that no procedure should commence without a clear plan for the disposal of all resulting waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all containers with this compound waste with the full chemical name and any known hazards.

  • Segregate: Keep this compound waste separate from non-hazardous waste. Do not mix with incompatible materials such as strong oxidizers, acids, or bases.[5]

Step 2: Consultation and Waste Profile Generation

  • Contact EHS: Consult your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the specific disposal requirements based on local and national regulations.

  • Waste Profile: Your EHS office will help you determine if the waste is considered hazardous under RCRA characteristics. This may involve laboratory analysis.

Step 3: Containerization and Storage

  • Containers: Use appropriate, sealed, and properly labeled containers for waste accumulation.

  • Storage: Store the waste in a designated, secure area, away from incompatible materials, until it is collected for disposal.

Step 4: Disposal

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved hazardous waste disposal company.[2] This is typically coordinated through your institution's EHS office.

  • Documentation: Maintain all records related to the disposal of the chemical waste as required by your institution and regulatory agencies.

Experimental Protocols

Currently, there are no standardized, validated experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. Studies on the forced degradation of Timolol (e.g., through hydrolysis, photolysis, or high temperatures) have been conducted for analytical method validation, not for bulk waste treatment.[6][7][8] Therefore, attempting to neutralize this compound in the lab is not recommended. The prescribed method of disposal is through an approved waste disposal facility.

Mandatory Visualization

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation & Identification cluster_eval Evaluation cluster_disposal Disposal Path start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe segregate Segregate from other waste streams ppe->segregate label_waste Label container with 'this compound Waste' segregate->label_waste contact_ehs Contact Institutional EHS Office label_waste->contact_ehs is_hazardous Is waste hazardous per RCRA Characteristics? contact_ehs->is_hazardous haz_disposal Dispose as Hazardous Waste via approved vendor is_hazardous->haz_disposal Yes non_haz_disposal Dispose as Non-Hazardous Chemical Waste per EHS guidance is_hazardous->non_haz_disposal No

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling (-)-S-Timolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for (-)-S-Timolol, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] It can also cause damage to organs through prolonged or repeated exposure.[1][4] Adherence to the following safety protocols is critical to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment of the specific laboratory procedures is necessary to determine the appropriate PPE.[5][6] However, the following table summarizes the minimum recommended PPE for handling this compound based on safety data sheets.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Goggles with Side-ShieldsRequired for protection against liquid splashes and chemical vapors.[2][5] A face shield should be worn in addition to goggles when a significant splash hazard is present.[5][7]
Hand Protection Protective GlovesDisposable nitrile gloves are recommended for incidental contact.[5] Immediately remove and replace gloves after contact with the chemical and wash hands. For more extensive handling, consider double-gloving or using silver shield gloves underneath nitrile gloves.[5]
Body Protection Laboratory Coat / Impervious ClothingA lab coat is the minimum requirement to protect skin and clothing from splashes.[5][6][7][8] For tasks with a higher risk of exposure, impervious or fluid-resistant clothing is recommended.[2][6]
Respiratory Protection Suitable RespiratorA NIOSH-approved respirator may be necessary when working with the powder form to avoid dust inhalation or when adequate ventilation cannot be ensured.[2][7][9]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are essential to prevent exposure and contamination.

  • Preparation :

    • Ensure a safety shower and eyewash station are accessible.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][10]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling this compound :

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4][11]

    • Avoid breathing dust, mist, or vapors.[4][11]

    • Avoid contact with eyes, skin, and clothing.[3][12]

    • Do not eat, drink, or smoke in the handling area.[2][4][11]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly after handling.[2][3][4][11]

    • Clean all equipment and the work surface.

    • Store this compound in a tightly closed container in a dry, well-ventilated place, and keep it refrigerated to maintain product quality.[3]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][9][10] Remove contact lenses if present and easy to do. Seek prompt medical attention.[2][10]
Skin Contact Remove contaminated clothing and shoes.[4][10][11] Immediately flush the affected area with plenty of soap and water for at least 15-20 minutes.[4][9][10][11] Seek medical attention if irritation persists.[9][10]
Inhalation Move the individual to fresh air.[2][4][10] If breathing is difficult, provide cardiopulmonary resuscitation (CPR) or artificial respiration.[2][9] Seek immediate medical attention.[4][9]
Ingestion Do NOT induce vomiting.[2][4] Rinse the mouth with water.[2][4][9][10] Seek immediate medical attention and show the safety data sheet or product label.[9][10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization : this compound should be treated as hazardous waste.

  • Container Disposal : Empty containers may retain product residue and should be treated as hazardous waste.[13]

  • Disposal Method : Dispose of contents and containers in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[2][3][4][11]

  • Environmental Precautions : Do not allow the substance to enter sewers, surface water, or ground water.[1][2]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal prep1 Review SDS prep2 Verify Ventilation (Fume Hood) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Clean Work Area & Equipment handle2->post1 disp1 Segregate Hazardous Waste handle2->disp1 post2 Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 post4 Store Compound Securely post3->post4 post4->prep1 For next use disp2 Label Waste Container disp1->disp2 disp3 Dispose via Approved Vendor disp2->disp3

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-S-Timolol
Reactant of Route 2
Reactant of Route 2
(-)-S-Timolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.